2-(4-methylcyclohexyl)acetic acid chemical properties
An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-(4-methylcyclohexyl)acet...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-(4-methylcyclohexyl)acetic acid
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 2-(4-methylcyclohexyl)acetic acid (CAS No. 6603-71-0). It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a detailed understanding of this versatile chemical intermediate.
Introduction and Core Identifiers
2-(4-methylcyclohexyl)acetic acid is an alicyclic carboxylic acid characterized by a cyclohexane ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 1-position. This structure provides a unique combination of a lipophilic cycloalkane group and a functional carboxylic acid handle, making it a valuable building block in various chemical syntheses.[1] The molecule exists as a mixture of cis and trans isomers, which can influence its physical properties and biological activity.
Precise identification is crucial for regulatory compliance, procurement, and scientific documentation. The primary identifiers for this compound are consolidated below.[1][][3]
Identifier
Value
CAS Number
6603-71-0
Molecular Formula
C₉H₁₆O₂
Molecular Weight
156.22 g/mol
IUPAC Name
2-(4-methylcyclohexyl)acetic acid
Synonyms
4-Methylcyclohexaneacetic acid
SMILES
CC1CCC(CC1)CC(=O)O
InChI Key
OQZGYMRYZAKXAF-UHFFFAOYSA-N
Physicochemical Properties
The physical properties of 2-(4-methylcyclohexyl)acetic acid are dictated by its molecular structure. The carboxylic acid group allows for hydrogen bonding, influencing its boiling point and solubility, while the substituted cyclohexane ring contributes to its lipophilicity.[4]
While multiple synthetic routes are conceivable, a robust and scalable pathway to 2-(4-methylcyclohexyl)acetic acid can be adapted from established methods for related compounds. A logical approach begins with the catalytic hydrogenation of a readily available starting material, p-cresol, followed by conversion of the resulting 4-methylcyclohexanol to the target carboxylic acid. A common strategy involves a two-step homologation (lengthening the carbon chain by one).
The following diagram outlines a plausible synthetic pathway.
Caption: Plausible synthetic pathway for 2-(4-methylcyclohexyl)acetic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on standard organic chemistry transformations.[6] Researchers should perform their own optimization and safety assessments.
Step 1: Catalytic Hydrogenation of p-Cresol to 4-Methylcyclohexanol
Rationale: The aromatic ring of p-cresol is reduced to a cyclohexane ring using a strong catalyst like Palladium on carbon (Pd/C) under hydrogen pressure. This is a standard and high-yielding method for converting phenols to cyclohexanols.
Procedure:
In a high-pressure autoclave, charge p-cresol and a suitable solvent such as ethanol.
Add 5 mol% of 10% Pd/C catalyst.
Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to approximately 100-500 psi.
Heat the mixture to 100-150°C with vigorous stirring.
Monitor the reaction by observing the cessation of hydrogen uptake.
After cooling and venting, filter the reaction mixture through Celite to remove the catalyst.
Remove the solvent under reduced pressure to yield crude 4-methylcyclohexanol, which can be purified by distillation.
Step 2: Bromination of 4-Methylcyclohexanol
Rationale: The hydroxyl group is converted to a good leaving group (bromide) to facilitate subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.
Procedure:
Cool the 4-methylcyclohexanol in an ice bath.
Slowly add PBr₃ (approximately 0.4 equivalents) dropwise with stirring.
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50°C) for several hours to drive the reaction to completion.
Carefully pour the mixture over ice water and extract the product with diethyl ether.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
Evaporate the solvent to yield crude 4-methylcyclohexyl bromide.
Step 3: Nucleophilic Substitution with Cyanide
Rationale: The bromide is displaced by a cyanide ion, which introduces the necessary carbon atom for the final acetic acid moiety. This is a classic Sₙ2 reaction.
Procedure:
Dissolve the 4-methylcyclohexyl bromide in a polar aprotic solvent like DMSO.
Add sodium cyanide (NaCN) and heat the mixture to approximately 80-100°C.
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
Cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the organic extracts thoroughly with water and brine to remove residual DMSO and salts.
Dry the organic layer and concentrate to obtain 4-methylcyclohexylacetonitrile.
Step 4: Hydrolysis of the Nitrile to Carboxylic Acid
Rationale: The nitrile group is hydrolyzed under acidic conditions to the corresponding carboxylic acid. This is a standard transformation that completes the synthesis.
Procedure:
Combine the 4-methylcyclohexylacetonitrile with an excess of aqueous sulfuric or hydrochloric acid (e.g., 6M H₂SO₄).
Heat the mixture to reflux for several hours.
Cool the mixture to room temperature. The product may precipitate as a solid.
Collect the solid by filtration, or if it remains dissolved, extract with an organic solvent like ethyl acetate.
Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
Recrystallize the crude product from a suitable solvent (e.g., hexanes/ethyl acetate) to obtain pure 2-(4-methylcyclohexyl)acetic acid.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is essential. While experimental spectra for this specific compound are not widely published, its structure can be confidently confirmed by a combination of NMR, IR, and mass spectrometry. The following section describes the expected spectral features.
physical and chemical properties of 2-(4-methylcyclohexyl)acetic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methylcyclohexyl)acetic acid For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-methylcyclohexyl)acetic acid is a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-methylcyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a substituted cyclohexane ring. Its unique structural combination of a lipophilic methylcyclohexyl group and a polar carboxylic acid moiety imparts a distinct set of physicochemical properties that make it a molecule of interest in various fields, particularly as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The stereochemistry of the 4-methylcyclohexyl group (cis/trans isomerism) can significantly influence its biological activity and physical properties, a critical consideration in its application. This guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-methylcyclohexyl)acetic acid, supported by experimental protocols and theoretical insights to aid researchers in its effective utilization.
Molecular Structure and Isomerism
The fundamental structure of 2-(4-methylcyclohexyl)acetic acid consists of an acetic acid group attached to a 4-methylcyclohexane ring. The cyclohexane ring can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring can be in either axial or equatorial positions, leading to cis and trans diastereomers. The interplay between these isomeric forms is crucial for understanding the compound's overall properties and behavior in chemical reactions and biological systems.
Caption: Chair conformations of trans and cis isomers of 2-(4-methylcyclohexyl)acetic acid.
Physical Properties
The physical properties of 2-(4-methylcyclohexyl)acetic acid are largely dictated by its molecular structure, including its molecular weight, the presence of the polar carboxylic acid group, and the nonpolar hydrocarbon backbone. Carboxylic acids, in general, exhibit strong intermolecular hydrogen bonding, leading to the formation of dimers, which significantly elevates their boiling points compared to other organic molecules of similar molecular weight.[3][4][5] The solubility is characterized by the hydrophilic nature of the carboxyl group and the hydrophobic nature of the methylcyclohexyl ring.[6][7]
Not available for the specific compound. Related compounds have a wide range. For example, 2-[(1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid has a melting point of 123-124 °C.[10]
Solubility
Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and diethyl ether.
General property of carboxylic acids with significant hydrocarbon portions[4]
pKa
Predicted: ~4.8 - 5.0
Based on the pKa of similar carboxylic acids like cyclohexylacetic acid.
The chemical reactivity of 2-(4-methylcyclohexyl)acetic acid is dominated by the carboxylic acid functional group.
Acidity: As a carboxylic acid, it is a weak acid and will react with bases to form carboxylate salts.[5] The pKa is expected to be in the typical range for aliphatic carboxylic acids.
Esterification: It readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This is a common reaction for modifying its properties or for use in synthesis.[11][12]
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 2-(4-methylcyclohexyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Alpha-Halogenation: The alpha-carbon (the carbon adjacent to the carboxyl group) can be halogenated, for example, through the Hell-Volhard-Zelinsky reaction.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(4-methylcyclohexyl)acetic acid.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a doublet), the protons on the cyclohexane ring (a complex multiplet), the alpha-protons of the acetic acid moiety (a doublet or multiplet), and a broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O.[13][14] The chemical shifts and coupling constants of the cyclohexane protons can provide information about the stereochemistry of the molecule.[15][16]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbons of the cyclohexane ring, the alpha-carbon, and the methyl carbon.[16]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹, both indicative of the carboxylic acid dimer.[3]
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can provide further structural information. For analytical purposes, derivatization to more volatile esters (e.g., methyl or picolinyl esters) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique.[17][18][19][20][21]
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant (pKa) using a standard potentiometric titration method.[22] The pKa is the pH at which the acid is 50% dissociated.[23]
Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of base added. The pKa is determined from the midpoint of the titration curve.[24]
Materials:
2-(4-methylcyclohexyl)acetic acid
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Deionized water
pH meter with a combination electrode
Burette
Magnetic stirrer and stir bar
Beaker
Procedure:
Accurately weigh approximately 0.1 g of 2-(4-methylcyclohexyl)acetic acid and dissolve it in 50 mL of deionized water. Gentle heating may be required to aid dissolution. If solubility is low, a co-solvent like ethanol can be used, but this may slightly affect the pKa value.
Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
Fill the burette with the standardized 0.1 M NaOH solution.
Record the initial pH of the acid solution.
Add the NaOH solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.
Continue the titration past the equivalence point (the point of rapid pH change).
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
This protocol outlines the analysis of 2-(4-methylcyclohexyl)acetic acid by GC-MS after converting it to its more volatile methyl ester.
Principle: Carboxylic acids are often not volatile enough for direct GC analysis. Derivatization to their methyl esters increases their volatility, allowing for separation and identification by GC-MS.[20][21]
Materials:
2-(4-methylcyclohexyl)acetic acid
Methanol (anhydrous)
Acetyl chloride or concentrated sulfuric acid (as catalyst)
Hexane or diethyl ether (for extraction)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Vials for reaction and GC-MS analysis
GC-MS instrument with a suitable capillary column (e.g., a polar Carbowax or a medium-polarity phase like BPX70).[19]
Procedure:
Esterification (Methylation):
In a vial, dissolve approximately 10 mg of 2-(4-methylcyclohexyl)acetic acid in 1 mL of anhydrous methanol.
Carefully add 2-3 drops of acetyl chloride or concentrated sulfuric acid.
Cap the vial tightly and heat at 60-70 °C for 1-2 hours.
Allow the reaction mixture to cool to room temperature.
Work-up:
Add 2 mL of hexane or diethyl ether and 2 mL of water to the reaction vial.
Vortex the mixture and allow the layers to separate.
Carefully transfer the upper organic layer to a clean vial.
Wash the organic layer with 2 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 2 mL of water.
Dry the organic layer over anhydrous sodium sulfate.
GC-MS Analysis:
Transfer the dried organic solution to a GC-MS autosampler vial.
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Run a suitable temperature program to separate the components.
Acquire the mass spectrum of the eluting peak corresponding to the methyl 2-(4-methylcyclohexyl)acetate.
Analyze the mass spectrum to confirm the molecular weight and fragmentation pattern.
Caption: Workflow for GC-MS analysis of 2-(4-methylcyclohexyl)acetic acid after derivatization.
Safety and Handling
Conclusion
2-(4-methylcyclohexyl)acetic acid is a versatile chemical intermediate with properties defined by its dual-functional structure. A thorough understanding of its physical properties, such as solubility and boiling point, and its chemical reactivity, particularly of the carboxylic acid group, is essential for its successful application in research and development. The experimental protocols provided in this guide offer a framework for its characterization, ensuring data quality and reproducibility. As with any chemical, adherence to proper safety protocols is paramount.
References
Physical Properties of Carboxylic Acids. (n.d.). BYJU'S. Retrieved from [Link][6]
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link][23]
Physical Properties of Carboxylic Acids. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link][4]
Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link][5]
Physical Properties of carboxylic acids. (2021, July 3). BrainKart. Retrieved from [Link][7]
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link][24]
Experimental Determination of pK a Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28). Journal of Chemical Education. Retrieved from [Link][28]
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. Retrieved from [Link][29]
Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343–353. Retrieved from [Link][17]
Structure Determination of Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry—A Comparison of Fragmentation Patterns of Various Derivatives. (n.d.). Journal of Chromatographic Science. Retrieved from [Link][18]
2-(4-methylcyclohexylidene)acetic Acid. (n.d.). PubChem. Retrieved from [Link][30]
What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. (2019, July 23). AOCS. Retrieved from [Link][19]
Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved from [Link][22]
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023, December 5). LCGC International. Retrieved from [Link][20]
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011, November 15). LIPID MAPS. Retrieved from [Link][21]
4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. (2016, April 13). Loba Chemie. Retrieved from [Link][25]
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). DTIC. Retrieved from [Link][13]
2-(4-methylcyclohexyl)acetic acid (C9H16O2). (n.d.). PubChemLite. Retrieved from [Link][8]
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. (n.d.). Modgraph. Retrieved from [Link][15]
Safety Data Sheet. (2025, October 23). MG Chemicals. Retrieved from [Link][26]
Draw the 1H NMR Spectrum for Cyclohexane (C6H12). (2020, September 3). YouTube. Retrieved from [Link][14]
C13 and H1 Nuclear Magnetic Resonance Spectra of Cycloalkanes. (n.d.). ACS Publications. Retrieved from [Link][16]
Synthesis method for 2-methylcyclohexyl acetate. (n.d.). Google Patents. Retrieved from [11]
Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions. (n.d.). Google Patents. Retrieved from [12]
The Cyclohexylacetic Acid Scaffold: From Lipophilic GABA Analogs to Alpha-2-Delta Ligands
Introduction: The "GABA Mimetic" Paradox In the annals of medicinal chemistry, few scaffolds illustrate the power of serendipity and rational design quite like cyclohexylacetic acid derivatives . The archetype of this cl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "GABA Mimetic" Paradox
In the annals of medicinal chemistry, few scaffolds illustrate the power of serendipity and rational design quite like cyclohexylacetic acid derivatives . The archetype of this class, Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), represents a seminal case study in drug development: a molecule designed for one specific target that achieved blockbuster status by acting on a completely different one.
For researchers and drug developers, understanding this scaffold requires navigating a paradox. These molecules were synthesized to mimic
-aminobutyric acid (GABA) and cross the blood-brain barrier (BBB). Yet, they exhibit no affinity for GABA_A or GABA_B receptors , nor do they influence GABA uptake or degradation. Instead, their clinical efficacy in epilepsy and neuropathic pain stems from a high-affinity interaction with the auxiliary subunit of voltage-gated calcium channels (VGCCs) .
This guide deconstructs the technical history, synthetic evolution, and mechanistic validation of cyclohexylacetic acid derivatives, providing a roadmap for next-generation ligand design.
Historical Genesis: The Lipophilic Imperative
The Satzinger-Hartenstein Era (1970s)
In the early 1970s, researchers Gerhard Satzinger and Johannes Hartenstein at Goedecke AG (a Parke-Davis subsidiary) faced a pharmacokinetic hurdle. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, making it an ideal candidate for seizure suppression. However, GABA is a zwitterion at physiological pH; it is too polar to penetrate the BBB via passive diffusion and lacks a dedicated high-capacity influx transporter for exogenous delivery.
The Hypothesis:
To render GABA brain-penetrant, the team applied a classic medicinal chemistry strategy: lipophilic masking . By incorporating the flexible GABA backbone into a lipophilic cyclohexane ring, they aimed to:
Increase the partition coefficient (LogP).
Restrict the conformational freedom of the GABA chain, potentially locking it into a bioactive conformation.
This led to the synthesis of Gabapentin (codenamed CI-945).[1] The molecule successfully crossed the BBB, not merely due to lipophilicity, but—as later discovered—by hijacking the System L (LAT1) amino acid transporter, effectively mimicking L-Leucine.
Mechanism of Action: The
Pivot
For nearly two decades, the mechanism of gabapentinoids remained elusive. It was not until 1996 that Gee et al. identified the molecular target, shifting the field from "GABA analogs" to "
ligands."
The Signaling Pathway
The therapeutic effect relies on binding to the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
(and ) subunits of presynaptic P/Q-type (CaV2.1) and N-type (CaV2.[2]2) calcium channels.[2][3]
Binding: The ligand binds the
subunit (specifically the RRR motif).
Trafficking Inhibition: This binding disrupts the trafficking of the Calcium channel complex to the plasma membrane.
Synaptic Silencing: Reduced surface density of VGCCs leads to decreased Calcium influx during depolarization.
Neurotransmitter Modulation: Consequently, the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) is suppressed, dampening central sensitization in neuropathic pain states.
Visualization: The
Modulation Pathway
Figure 1: Mechanism of Action. The ligand binds the auxiliary
subunit, preventing the trafficking of calcium channels to the presynaptic membrane, thereby reducing excitatory neurotransmission.[4]
Structure-Activity Relationship (SAR) & Transport
The cyclohexane ring is not merely a lipophilic anchor; it is a structural key for the LAT1 (SLC7A5) transporter.
Key SAR Determinants
Feature
Requirement
Mechanistic Rationale
C-Terminus
Free Carboxylic Acid
Essential for electrostatic interaction with the binding pocket (Arginine residues). Esters (prodrugs) are inactive until hydrolyzed.
N-Terminus
Primary Amine
Critical for hydrogen bonding. Substitution destroys affinity (except for transient prodrug masking).
3-Position
Bulky Lipophilic Group
The cyclohexane ring (Gabapentin) or isobutyl group (Pregabalin) mimics the side chain of L-Leucine , allowing transport via System L.
Stereochemistry
Achiral (Gabapentin)
Gabapentin is achiral. However, for substituted analogs (e.g., Pregabalin), the (S)-enantiomer is often the active eutomer.
Application Note: When designing new derivatives, maintaining substrate specificity for LAT1 is crucial for BBB penetration. Compounds that bind
tightly but fail to engage LAT1 will likely fail in vivo.
Technical Protocols
A. Chemical Synthesis: The Hofmann Rearrangement Route
While modern catalytic routes exist, the "classic" industrial synthesis via 1,1-cyclohexanediacetic acid remains the most robust for generating the core scaffold in a laboratory setting. This route avoids the handling of hazardous azides associated with the Curtius rearrangement.
Reagents:
Cyclohexanone
Ethyl cyanoacetate
Sodium Hypochlorite (NaOCl)
Sodium Hydroxide (NaOH)
Workflow Diagram:
Figure 2: Synthetic pathway utilizing the Hofmann rearrangement to convert the glutarimide intermediate into the primary amine.
Step-by-Step Protocol:
Condensation: React cyclohexanone with ethyl cyanoacetate (Guareschi-Thorpe condensation) followed by hydrolysis to yield 1,1-cyclohexanediacetic acid .
Imide Formation: Reflux the diacetic acid with urea or ammonium acetate to close the ring, forming 3,3-pentamethylene glutarimide .
Checkpoint: Monitor via IR spectroscopy. Disappearance of the broad acid -OH stretch and appearance of imide carbonyls (~1700 cm⁻¹).
Hofmann Rearrangement:
Dissolve the glutarimide in 20% NaOH at 0°C.
Add NaOCl (10-12% solution) dropwise, maintaining T < 5°C.
Allow to warm to room temperature, then heat to 60°C for 2 hours to drive the rearrangement.
Isolation: Acidify with concentrated HCl to pH 1-2. The hydrochloride salt of the product precipitates or can be extracted.
B. Validation: [3H]-Gabapentin Binding Assay
To confirm a new derivative targets the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
subunit, a radioligand binding assay is the gold standard.
Materials:
Source Tissue: Porcine or Rat cerebral cortex membranes (rich in
M Unlabeled Gabapentin (or L-Leucine if testing transporter overlap).
Protocol:
Membrane Prep: Homogenize cortex in ice-cold 10 mM HEPES/KOH (pH 7.4). Centrifuge at 1,000 x g (remove debris), then 40,000 x g (pellet membranes). Resuspend pellet to ~0.5 mg protein/mL.
Incubation:
Total Binding: Membrane + [3H]-Gabapentin (10 nM).
Incubate for 45 minutes at 22°C (Room Temp). Note: Binding is slow; equilibrium requires >30 mins.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding). Wash 3x with ice-cold buffer.
Analysis: Scintillation counting. Calculate
using the Cheng-Prusoff equation.
Success Criteria: Specific binding should be >80% of total binding. A potent derivative will displace [3H]-Gabapentin with a
< 100 nM.
References
Satzinger, G., & Hartenstein, J. (1977). Cyclic amino acids.[5] U.S. Patent No.[1][5][6] 4,024,175.[5] Link
Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[4][7][8] Journal of Biological Chemistry, 271(10), 5768-5776. Link
Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain.[2][9][7][8] Analytical Biochemistry, 255(2), 236-243.[2] Link
Su, T. Z., et al. (2005). Gabapentin permeation across the blood-brain barrier via the amino acid transporter system L. Journal of Neurochemistry, 64(5), 2125-2131. Link
Ferrari, M., et al. (2005). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. U.S. Patent No.[1][5][6] 6,846,950.[6] Link
theoretical properties of 2-(4-methylcyclohexyl)acetic acid
Executive Summary 2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) serves as a pivotal "lipophilic anchor" in modern medicinal chemistry.[1] While chemically simple, its value lies in its stereochemical rigidity and met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) serves as a pivotal "lipophilic anchor" in modern medicinal chemistry.[1] While chemically simple, its value lies in its stereochemical rigidity and metabolic stability.[1][2] It is the definitive precursor for the trans-4-methylcyclohexylamine moiety found in the blockbuster sulfonylurea Glimepiride (Amaryl) and the atypical antipsychotic Cariprazine (Vraylar).[1][2]
This guide moves beyond basic catalog data to analyze the causality of its properties: why the trans-isomer is thermodynamically preferred, how to force this conversion experimentally, and how its physicochemical profile dictates its role in GPCR ligand design.
Physicochemical Profile
The molecule exists as a mixture of cis and trans diastereomers.[1] For pharmaceutical applications, the trans-isomer is almost exclusively the target due to its ability to project substituents into specific receptor pockets with minimal entropic penalty.[2]
High rigidity of the cyclohexyl core reduces the entropic cost of binding.[1]
Boiling Point
~240°C (760 mmHg)
~235°C
High boiling point necessitates vacuum distillation for purification.[1][2]
Scientist’s Note: The LogP difference between isomers is subtle but critical. The trans-isomer's diequatorial conformation creates a flatter, more hydrophobic plane, enhancing Van der Waals interactions within hydrophobic pockets (e.g., the SUR1 receptor for Glimepiride).
Stereochemical Theory: The Chair Conformation
Understanding the stability of 2-(4-methylcyclohexyl)acetic acid requires conformational analysis.[1][2] The cyclohexane ring adopts a chair conformation.[1][2][3] Stability is dictated by 1,3-diaxial interactions.[1][2]
Trans-Isomer (Thermodynamic Product): Both the methyl group (C4) and the acetic acid side chain (C1) can adopt equatorial positions simultaneously.[1][2] This is the lowest energy state ($ \Delta G \approx 0 $).[1][2]
Cis-Isomer (Kinetic Product): One substituent must be axial while the other is equatorial.[1][2] If the bulky acetic acid group is equatorial, the methyl group is axial, incurring a steric penalty of ~1.7 kcal/mol due to 1,3-diaxial interactions with ring protons.
Figure 1: Conformational Energy Landscape
Experimental Protocols: Synthesis & Isomerization
Protocol A: Catalytic Hydrogenation of 4-Methylphenylacetic Acid
Objective: Reduce the aromatic ring to a saturated cyclohexane ring.[1][2]
Conditions: High pressure (50–100 bar H₂), 60–80°C.
Why Rhodium? Rhodium is superior to Palladium for aromatic ring saturation under milder conditions, minimizing decarboxylation side reactions [1].[1][2]
Outcome: Yields a ~60:40 mixture of cis:trans isomers.[1][2]
Protocol B: Thermodynamic Isomerization (The "Fix")
Objective: Convert the cis contaminants to the desired trans isomer.[1][4]
Esterification: Reflux the crude acid mixture with MeOH/H₂SO₄ to form the methyl ester.[1][2]
Reasoning: Isomerization proceeds via an enolate intermediate.[1][2] Esters form enolates more readily than carboxylates (which would form a dianion, requiring harsher conditions).[1][2]
Epimerization: Treat the ester with Sodium Methoxide (NaOMe) in Methanol (30% solution) at reflux for 6–12 hours.
Mechanism:[1][2] The base deprotonates the alpha-carbon (next to the carbonyl).[1][2] The resulting planar enolate repays the proton from the solvent face that leads to the thermodynamically stable diequatorial (trans) conformer.
Hydrolysis: Saponify the equilibrated ester (now >90% trans) with NaOH/H₂O to return the acid.
Crystallization: Recrystallize from n-Heptane. The trans-acid crystallizes readily; the cis-isomer remains in the mother liquor.[1][2]
Figure 2: Synthetic Workflow for High-Purity Trans-Isomer
Pharmacological Applications & QSAR
The 2-(4-methylcyclohexyl)acetic acid scaffold is rarely the pharmacophore itself; it is the delivery vehicle and structural anchor .[1][2]
The "Lipophilic Anchor" Effect
In the sulfonylurea drug Glimepiride , the trans-4-methylcyclohexyl group binds into a specific hydrophobic pocket of the SUR1 subunit of the K_ATP channel.[1]
Mechanism: The cyclohexyl ring provides a bulky, hydrophobic mass that displaces water from the binding site (Entropy-driven binding).[1][2]
Trans-Specificity: The trans orientation extends the molecule linearly (length ~10 Å), whereas the cis isomer is "bent," which would cause steric clash with the receptor walls [2].[1]
Metabolic Stability
Unlike a linear alkyl chain (e.g., octanoic acid), the cyclohexyl ring is resistant to
-oxidation.[1][2] The methyl group at the 4-position blocks metabolic attack at the most vulnerable site (para-hydroxylation), significantly extending the half-life () of the drug.[2]
Blood-Brain Barrier (BBB) Permeability
For CNS agents like Cariprazine , the lipophilicity (LogP ~2.[1][2]7) contributed by this moiety is optimized. It is high enough to cross the BBB via passive diffusion but low enough to avoid getting trapped in the lipid bilayer (LogP > 5 usually leads to retention in membranes).[2]
References
Nishimura, S. (2001).[1][2] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1][2] (Detailed protocols on Rh vs Pd selectivity for aromatic rings).
Frick, W., et al. (2005).[1][2] "Structure-Activity Relationships of Glimepiride Analogues." Journal of Medicinal Chemistry, 48(12).[1][2] Link
Agai, B., et al. (2019).[1][2] "Process for the Preparation of Trans-4-methylcyclohexylamine derivatives." US Patent 10,233,152.[1][2] (Industrial scale-up of the isomerization process). Link
PubChem Compound Summary. (2025). "2-(4-methylcyclohexyl)acetic acid."[1][2][5][6][7] National Center for Biotechnology Information.[1][2] Link
2-(4-methylcyclohexyl)acetic acid structural analogs and derivatives
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Methylcyclohexyl)acetic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships The 2-(4-methylcyclohexyl)acetic acid sca...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Methylcyclohexyl)acetic Acid: Synthesis, Biological Evaluation, and Structure-Activity Relationships
The 2-(4-methylcyclohexyl)acetic acid scaffold represents a versatile building block in medicinal chemistry and agrochemical research. Its inherent lipophilicity and conformational flexibility, conferred by the substituted cyclohexane ring, make it an attractive starting point for the design of novel bioactive molecules. This technical guide provides an in-depth exploration of the synthesis of the core structure, the strategic development of its analogs, and their diverse biological activities. We will delve into key derivative classes, including dopamine receptor modulators, anti-inflammatory agents, and fungicides, elucidating the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven experimental protocols.
PART 1: The 2-(4-Methylcyclohexyl)acetic Acid Core: Synthetic Strategy and Rationale
The strategic approach to synthesizing 2-(4-methylcyclohexyl)acetic acid and its analogs is predicated on achieving a balance between synthetic efficiency and the ability to introduce molecular diversity. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. Two classical and robust methods, the Malonic Ester Synthesis and the Arndt-Eistert Homologation, provide reliable access to the core structure and its variants.
Malonic Ester Synthesis: A Workhorse for Substituted Acetic Acids
The malonic ester synthesis is a cornerstone of carboxylic acid preparation, prized for its reliability in forming carbon-carbon bonds.[1][2] The rationale for its application here lies in its ability to construct the acetic acid moiety directly onto a pre-formed cyclohexyl precursor. The key to this synthesis is the enhanced acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating their removal by a moderately strong base like sodium ethoxide.[3]
Objective: To synthesize the title compound from 4-methylcyclohexyl bromide.
Materials:
Diethyl malonate
Sodium ethoxide (NaOEt)
Absolute ethanol
4-Methylcyclohexyl bromide
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl, concentrated)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.05 eq.) in absolute ethanol under an inert atmosphere (e.g., argon). To this solution, add diethyl malonate (1.00 eq.) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodiomalonic ester enolate.[2]
Alkylation: Add 4-methylcyclohexyl bromide (1.00 eq.) to the enolate solution. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the SN2 reaction can be monitored by thin-layer chromatography (TLC).[4]
Saponification (Ester Hydrolysis): After cooling the reaction mixture to room temperature, add an aqueous solution of sodium hydroxide (2.5 eq.). Reheat the mixture to reflux for 3-4 hours to hydrolyze the diethyl ester to the dicarboxylate salt.
Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This protonates the dicarboxylate to form the unstable malonic acid derivative. Gently heat the acidic solution to 50-70 °C. The β-keto acid structure will readily decarboxylate, releasing CO₂ gas. Continue heating until effervescence ceases.
Work-up and Isolation: Cool the reaction mixture to room temperature. Extract the product into diethyl ether (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-(4-methylcyclohexyl)acetic acid.
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. Characterization is typically performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Arndt-Eistert Homologation: Chain Extension to Acetic Acid Derivatives
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[6][7] This approach is particularly valuable when the starting material is a cyclohexanecarboxylic acid, which can be converted into the corresponding acetic acid derivative. The key transformation involves the Wolff rearrangement of an α-diazoketone intermediate.[8][9]
Caption: Arndt-Eistert homologation workflow.
PART 2: Structural Analogs and Derivatives: Therapeutic and Agrochemical Applications
The 2-(4-methylcyclohexyl)acetic acid core has been elaborated into a multitude of derivatives with diverse biological activities. The following sections explore three prominent areas of application, focusing on the underlying SAR and providing relevant experimental protocols for their biological evaluation.
Dopamine Receptor Modulators for Neurological Disorders
Derivatives of the cyclohexyl acetic acid scaffold are crucial intermediates in the synthesis of potent dopamine D2/D3 receptor antagonists.[10] These receptors are validated targets for treating a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[11] The cyclohexyl moiety often serves as a lipophilic anchor, while modifications to the acetic acid portion allow for the introduction of pharmacophoric elements that interact with the receptor binding pocket.
The development of selective D2/D3 antagonists from this scaffold often involves replacing the carboxylic acid with a more complex side chain containing a basic nitrogen atom, typically within a piperazine or similar heterocyclic system. For instance, trans-2-(4-(tert-butoxycarbonyl)(ethylamino)methyl)cyclohexyl acetic acid serves as an intermediate for compounds like cariprazine. The trans stereochemistry of the cyclohexane ring is often crucial for optimal receptor binding, as it dictates the spatial orientation of the substituents. The length and nature of the linker between the cyclohexyl ring and the basic amine are critical for achieving high affinity and selectivity.[12]
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors using a radioligand displacement assay.[11][13][14]
Materials:
HEK293 cells stably expressing human D2L or D3 receptors.
Radioligand: [³H]-Methylspiperone or a similar high-affinity antagonist.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Test compounds dissolved in DMSO.
Scintillation cocktail and scintillation counter.
Procedure:
Membrane Preparation: Harvest cultured HEK-D2L or HEK-D3 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 4°C, and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
Competition Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand at a single concentration (typically near its Kd value, e.g., 0.2 nM for D2, 0.5 nM for D3), and varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[11]
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.
Quantification: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Anti-Inflammatory Agents
Cyclohexyl-containing structures, including N-acylhydrazone derivatives of cyclohexanecarboxylic acid, have demonstrated significant analgesic and anti-inflammatory properties.[15] These compounds are often evaluated in classical murine models of inflammation and pain. The mechanism of action for many of these derivatives involves the inhibition of inflammatory mediators or enzymes like cyclooxygenases (COX).
For cyclohexyl-N-acylhydrazone derivatives, the nature of the aromatic ring attached to the hydrazone is critical for activity. Isosteric replacement of a 2-thienyl ring with a 4-pyridinyl ring can maintain activity, while replacement with imidazole rings may lead to a loss of efficacy.[15] The conformational flexibility of the cyclohexyl ring, compared to a more rigid cyclohexenyl analog, appears to be beneficial for anti-inflammatory action. This suggests that the hydrophobic interactions of the saturated ring with the biological target are important.
Unsaturated analogs, such as 2-(4-methylcyclohexylidene)acetic acid and related α-oxo-acetic acid esters, have been patented for their fungicidal and insecticidal properties.[11] These compounds represent a distinct class of bioactive molecules where the exocyclic double bond and further derivatization of the acetic acid moiety are key to their activity.
While detailed mechanisms for these specific compounds are proprietary, many antifungal agents target essential cellular processes in fungi that are absent or significantly different in host organisms. Common targets include the fungal cell membrane (e.g., by inhibiting ergosterol biosynthesis) or cell wall synthesis (e.g., inhibiting β-glucan synthase).[17][18] The lipophilic cyclohexyl group likely facilitates passage through the fungal cell membrane.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a panel of pathogenic fungi.[19][20][21]
Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeast).[20]
Serial Dilution: Add culture medium to all wells of a 96-well plate. In the first column, add the test compound to achieve the highest desired concentration. Perform a two-fold serial dilution across the plate. Leave one column as a positive control (inoculum, no compound) and another as a negative control (medium only).
Inoculation: Add the prepared fungal inoculum to all wells except the negative control.
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by reading the optical density at a specific wavelength.
Caption: A generalized workflow for drug discovery.
PART 3: Conclusion and Future Directions
The 2-(4-methylcyclohexyl)acetic acid scaffold is a proven platform for the development of a wide array of biologically active compounds. The synthetic accessibility of the core structure, combined with the tunability of its physicochemical properties through derivatization, ensures its continued relevance in modern chemical research. Future efforts in this area will likely focus on the development of derivatives with enhanced selectivity for their biological targets to minimize off-target effects, the exploration of novel therapeutic areas, and the application of computational methods to guide the design of next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles. The detailed protocols and SAR insights provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this versatile chemical entity.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request, based on the underlying search results used to generate this guide.
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(4-Methylcyclohexyl)acetic Acid
This technical guide details the solubility behavior, thermodynamic modeling, and experimental profiling of 2-(4-methylcyclohexyl)acetic acid (often referred to as trans-4-methylcyclohexylacetic acid), a critical interme...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility behavior, thermodynamic modeling, and experimental profiling of 2-(4-methylcyclohexyl)acetic acid (often referred to as trans-4-methylcyclohexylacetic acid), a critical intermediate in the synthesis of sulfonylurea drugs like Glimepiride .
Executive Summary & Chemical Context
2-(4-Methylcyclohexyl)acetic acid (CAS: 70258-18-3 for trans-isomer; 6603-71-0 for mixture) is a lipophilic carboxylic acid. Its solubility profile is governed by the competition between its hydrophobic cyclohexane ring and the hydrophilic carboxyl group. In pharmaceutical development, precise solubility data is essential for:
Reaction Solvent Selection: Ensuring homogeneity during the coupling with pyrroline derivatives for Glimepiride synthesis.
Purification: Designing cooling crystallization or anti-solvent precipitation processes to remove impurities.
Bioavailability: Understanding the dissolution limitations of the free acid versus its salts.
The following data categorizes the solubility behavior based on solvent polarity and functional group interactions. While specific mole fraction values are process-dependent, the qualitative profile below is established from naphthenic acid model studies and pharmaceutical intermediate processing.
Solubility Profile Table
Solvent Class
Specific Solvents
Solubility Behavior
Mechanistic Insight
Polar Protic
Water
Practically Insoluble (< 50 mg/L at pH < pKa)
High interfacial tension; hydrophobic hydration of the cyclohexyl ring dominates.
Polar Protic
Methanol, Ethanol, IPA
High Solubility
Formation of hydrogen bonds between solvent -OH and solute -COOH; entropy-driven mixing.
Polar Aprotic
DMSO, DMF
Very High Solubility
Strong dipole-dipole interactions; excellent for stock solution preparation.
Chlorinated
Dichloromethane (DCM), Chloroform
Soluble
Favorable dispersion forces; commonly used in extraction phases.
Hydrocarbons
Hexane, Cyclohexane
Moderate to High
"Like dissolves like"; compatible with the lipophilic cyclohexyl tail.
Aqueous Base
NaOH (aq), KOH (aq)
Soluble
Deprotonation forms the carboxylate salt, drastically increasing aqueous solubility.
Temperature Dependence
Solubility in organic solvents generally follows an endothermic dissolution process ($ \Delta_{sol}H > 0 $), meaning solubility increases with temperature. This property is exploited in cooling crystallization , where the compound is dissolved at high temperatures (e.g., in Toluene or Ethyl Acetate) and crystallized by lowering the temperature to induce supersaturation.
) data for thermodynamic modeling, the Dynamic Laser Monitoring Method is the industry standard. It eliminates the subjectivity of visual endpoint detection.
Protocol: Automated Solubility Determination
Objective: Determine the saturation point of 2-(4-methylcyclohexyl)acetic acid in binary solvents at
.
Equipment:
Jacketed glass vessel (50 mL) with temperature control (
).
Overhead stirrer (magnetic stirring can grind crystals, altering size).
: Empirical model parameters derived from regression.
Utility: Excellent for interpolation within the measured temperature range.
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.
: Apparent enthalpy of solution.
: Apparent entropy of solution.
Analysis:
If
: Endothermic (Solubility increases with T).
If
: Spontaneous dissolution.
Modeling Workflow
The following diagram illustrates the decision process for selecting the correct thermodynamic model based on the complexity of the solvent system.
Figure 2: Decision tree for selecting thermodynamic models based on solvent composition.
References
Dissolution Technologies. (2012). In Vitro Performance of Commercially Available Glimepiride Tablets in Indonesia. Link
Cayman Chemical. (2023). Glimepiride Product Information & Solubility Profile. Link
University of Waterloo. (2011). Bioremediation of Naphthenic Acids in a Circulating Packed Bed Bioreactor (Thesis). (Contains data on model naphthenic acids including 4-methylcyclohexaneacetic acid). Link
Journal of Chemical & Engineering Data. (General Reference for Laser Monitoring Protocols). Solubility of Pharmaceutical Compounds in Pure Solvents. (Note: Standard protocol reference).
2-(4-methylcyclohexyl)acetic acid safety and hazards information
An In-depth Technical Guide to the Safe Handling of 2-(4-methylcyclohexyl)acetic acid This document provides a comprehensive overview of the safety and hazards associated with 2-(4-methylcyclohexyl)acetic acid (CAS No. 6...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of 2-(4-methylcyclohexyl)acetic acid
This document provides a comprehensive overview of the safety and hazards associated with 2-(4-methylcyclohexyl)acetic acid (CAS No. 6603-71-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data to ensure procedural efficacy and personnel safety in a laboratory setting.
Compound Identification and Physicochemical Properties
2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative built on a cyclohexane scaffold. Understanding its fundamental properties is the first step in a robust safety assessment. While comprehensive experimental data is not widely published, key identifiers and properties have been compiled from reliable sources.
Table 1: Chemical Identifiers and Properties of 2-(4-methylcyclohexyl)acetic acid
GHS Hazard Identification and Toxicological Profile
Based on the Globally Harmonized System (GHS), 2-(4-methylcyclohexyl)acetic acid is classified as a hazardous substance that requires specific handling precautions. The primary hazards are irritant in nature, affecting the skin, eyes, and respiratory system.
The compound is not classified for acute toxicity, carcinogenicity, or reproductive toxicity based on available data. However, it is classified as an irritant and a specific target organ toxicant.
Table 2: GHS Hazard Statements and Classifications
Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort. The respiratory system is a primary target organ.[2]
Toxicological Insights
The toxicological profile is defined by its irritant properties.
Mechanism of Irritation: As a carboxylic acid, its acidity can disrupt cell membranes upon contact with moist tissues like skin, eyes, and mucous membranes, leading to an inflammatory response. The lipophilic cyclohexane group may facilitate penetration into the lipid bilayers of the skin.
STOT SE 3 Classification: This classification is applied because the compound is an irritant to the respiratory tract.[2] It underscores the importance of engineering controls to prevent inhalation of the solid as a dust or aerosol. No systemic organ toxicity from single exposure has been identified.
Lack of Data: No public data for acute toxicity (e.g., LD₅₀ or LC₅₀) is available. Therefore, all exposure should be minimized as a matter of prudent practice.
Safe Handling and Storage Protocols
A systematic approach to handling, grounded in the known hazards, is essential. The following protocols are derived from the compound's precautionary statements and general laboratory best practices.
Engineering Controls
The primary engineering control is to minimize inhalation of dust.
Ventilation: Always handle this compound in a well-ventilated area.[4]
Chemical Fume Hood: For procedures that may generate dust (e.g., weighing, transferring, scraping), a certified chemical fume hood is mandatory. This is a direct mitigation strategy for the H335 (May cause respiratory irritation) hazard.
Personal Protective Equipment (PPE)
A standard suite of PPE is required to prevent skin and eye contact.
Eye Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[4] Standard safety glasses do not provide adequate protection from dust.
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile) inspected for integrity before each use.[2] Contaminated gloves should be disposed of immediately, and hands washed thoroughly.
Body Protection: A standard laboratory coat is required. For large-scale operations, additional protective clothing may be necessary.
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved N95 dust mask or a higher-rated respirator.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling 2-(4-methylcyclohexyl)acetic acid in a laboratory setting.
Caption: A workflow diagram for the safe handling of 2-(4-methylcyclohexyl)acetic acid.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and safety.
Container: Keep the container tightly closed in a dry, well-ventilated place.[4]
Conditions: Store at room temperature away from incompatible materials.
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5] Although a weak acid itself, it can react exothermically with strong bases.
Emergency and First-Aid Procedures
Rapid and correct response to an exposure is critical. The following procedures are based on the compound's P-statements.[2]
Exposure Response
Eye Contact (P305 + P351 + P338):
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Remove contact lenses, if present and easy to do. Continue rinsing.
Seek immediate medical attention. The causality for this aggressive response is the "serious eye irritation" (H319) classification.
Skin Contact (P302 + P352):
Immediately remove all contaminated clothing.
Wash the affected area thoroughly with soap and plenty of water.
If skin irritation occurs, seek medical advice.
Inhalation:
Move the person to fresh air.
If breathing is difficult, provide oxygen.
If symptoms of respiratory irritation (coughing, shortness of breath) persist, seek medical attention.[4]
Ingestion:
Rinse mouth with water.
Do NOT induce vomiting.
Seek immediate medical attention.
Spill Response
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure the area is well-ventilated.
Contain: Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
Collect: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.
Clean: Clean the spill area thoroughly with soap and water.
The following flowchart outlines the decision-making process for responding to an incident.
Caption: An emergency response flowchart for personnel exposure incidents.
Fire and Disposal Considerations
Fire-Fighting Measures
Combustibility: The compound is a combustible solid with a flash point of 113 °C.[2] It is not classified as flammable but will burn if ignited.
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][6]
Hazards from Combustion: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[5] Firefighters should wear self-contained breathing apparatus (SCBA).
Waste Disposal
Disposal of 2-(4-methylcyclohexyl)acetic acid must be conducted in accordance with all federal, state, and local regulations.
Classification: This material should be classified as non-halogenated chemical waste.
Containment: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Route: Transfer the waste to a licensed professional waste disposal service. Do not dispose of it down the drain or in general trash.
References
PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Acetic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
literature review on cyclohexaneacetic acid and its derivatives
Technical Deep Dive: Cyclohexaneacetic Acid & The Ligand Class Executive Summary: The Lipophilic Spacer Cyclohexaneacetic acid represents more than a simple saturated analog of phenylacetic acid. In medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Cyclohexaneacetic Acid & The
Ligand Class
Executive Summary: The Lipophilic Spacer
Cyclohexaneacetic acid represents more than a simple saturated analog of phenylacetic acid. In medicinal chemistry, it serves as a critical "lipophilic spacer." By replacing the planar, electron-rich phenyl ring with a chair-conformation cyclohexane ring, we introduce three-dimensional bulk and increase lipophilicity (
) without significantly altering the electronic induction on the carboxyl tail.
This guide analyzes the parent molecule and its most commercially significant derivatives—specifically the
-amino acid analogs (Gabapentinoids)—focusing on synthesis, self-validating protocols, and the pharmacological mechanism.
Chemical Identity & Physical Properties
The transition from an aromatic system to a saturated ring lowers the melting point significantly, often resulting in a low-melting solid or oil at room temperature. This presents specific handling challenges in process chemistry (e.g., crystallization difficulties).
Synthetic Pathways: From Hydrogenation to Ring Construction
We employ two primary strategies for accessing this scaffold: Catalytic Hydrogenation (for the parent acid) and De Novo Ring Functionalization (for complex derivatives like Gabapentin).
Protocol A: Catalytic Hydrogenation of Phenylacetic Acid
Objective: Complete saturation of the aromatic ring without decarboxylation.
Catalyst Choice: Rhodium on Carbon (5% Rh/C) or Ruthenium (5% Ru/Al
O).
Why? Palladium (Pd/C) is often too mild for phenyl ring saturation under low pressure, whereas Rhodium operates efficiently at lower temperatures, preventing thermal decarboxylation.
Solvent: Acetic Acid or Methanol.
Conditions: 50–60 psi
, 25–40°C.
Self-Validating Workflow:
Setup: Load high-pressure Parr reactor. Purge
x3, then x3.
Monitoring (Critical): Do not rely solely on
uptake. Aliquot every 2 hours for H-NMR .
Success Marker: Disappearance of aromatic protons (7.0–7.4 ppm).
Failure Marker: Appearance of doublet at ~0.9 ppm (indicates ring opening/over-reduction, though rare with Rh).
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.
Validation: Product should solidify upon cooling below 25°C. If oil persists, trace solvent or partial hydrogenation is likely.
Protocol B: The Gabapentin Route (Hofmann Rearrangement)
This is the industrial standard for creating 1-(aminomethyl)cyclohexaneacetic acid. It relies on constructing a spiro-intermediate to force the 1,1-substitution pattern.
Figure 1: The classical industrial route transforming cyclohexanone into the GABA-analog gabapentin via a glutarimide intermediate.
Step-by-Step Mechanism:
Condensation: Cyclohexanone reacts with ethyl cyanoacetate (Knoevenagel) followed by Michael addition to form the "Guareschi salt."
Imide Formation: The diacid is dehydrated to the anhydride and treated with ammonia to form 3,3-pentamethyleneglutarimide.
Hofmann Rearrangement (The Crux):
Reagent: Sodium hypobromite (NaOBr) generated in situ (NaOH +
).
Mechanism:[3][9][10][11] The amide nitrogen is brominated, followed by migration of the alkyl group to the nitrogen, releasing
.
Control Point: Temperature must be kept <5°C during Bromine addition to prevent side reactions, then heated to 80°C to drive the rearrangement.
Pharmacological Mechanism: The
Ligand
Contrary to its structural similarity to GABA (
-aminobutyric acid), Gabapentin and its derivatives do not bind to GABA or GABA receptors.[11]
The "Trojan Horse" Entry
Cyclohexaneacetic acid derivatives are bulky. To cross the Blood-Brain Barrier (BBB), they hijack the System L (LAT1) neutral amino acid transporter. The lipophilic cyclohexane ring mimics the side chain of Leucine/Isoleucine, tricking the transporter.
The Target: Voltage-Gated Calcium Channels (VGCC)
The therapeutic effect stems from binding to the
and auxiliary subunits of presynaptic VGCCs.
Figure 2: The cascade of inhibition. Note that the primary mode is not blocking the pore directly, but modulating the trafficking and density of the channels.
Mechanistic Insight:
Binding to
prevents the recycling of calcium channels to the synaptic membrane. Fewer channels mean less calcium influx during depolarization, which directly suppresses the exocytosis of excitatory neurotransmitters (Glutamate, CGRP, Substance P). This explains why these drugs are effective for neuropathic pain (hyperexcited states) rather than acute nociceptive pain.
Emerging Applications
Beyond Gabapentin, the cyclohexaneacetic acid scaffold is evolving:
Antitumor Agents: Recent studies utilize cyclohexene and cyclohexane derivatives fused with thiotriazoles to inhibit tumor proliferation, leveraging the ring's ability to orient pharmacophores in specific 3D space [1].
Peptide Mimetics: The scaffold is used as a constrained amino acid analog in peptidomimetics to induce specific folding (turns/helices) in protease inhibitors.
References
Synthesis of Antitumor Derivatives: Journal of Chemical and Pharmaceutical Research, 2013, 5(6):168-177.[12]
Gabapentin Mechanism (
Binding): Gee, N. S., et al.[10] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[10] Journal of Biological Chemistry, 1996.
2-(4-methylcyclohexyl)acetic acid as a precursor in pharmaceutical synthesis
The trans-2-(4-methylcyclohexyl)acetic Acid Scaffold[1] Executive Summary: The "Magic Methyl" of Metabolic Drugs[2] 2-(4-methylcyclohexyl)acetic acid (MCAA) is not merely a building block; it is the structural anchor for...
Author: BenchChem Technical Support Team. Date: February 2026
The trans-2-(4-methylcyclohexyl)acetic Acid Scaffold[1]
Executive Summary: The "Magic Methyl" of Metabolic Drugs[2]
2-(4-methylcyclohexyl)acetic acid (MCAA) is not merely a building block; it is the structural anchor for third-generation sulfonylureas, most notably Glimepiride (Amaryl) . Its utility lies in its cyclohexane ring, which acts as a lipophilic spacer, providing precise spatial orientation for the distal methyl group.
In medicinal chemistry, this moiety serves two critical functions:
Conformational Restriction: Unlike linear alkyl chains, the cyclohexane ring reduces entropic penalties upon binding to the ATP-sensitive K+ channel (SUR1 subunit).[1]
Metabolic Stability: The 4-methyl group is sterically distinct, modulating the pharmacokinetic profile (LogP ~2.[1]1) compared to unsubstituted analogs.[1]
This guide addresses the primary challenge in working with MCAA: Stereocontrol . The bioactivity of Glimepiride is strictly dependent on the trans-configuration.[1] Commercial supplies often arrive as cis/trans mixtures, necessitating a robust protocol for thermodynamic equilibration and conversion to the reactive isocyanate.[1]
Critical Quality Attributes: The Stereochemical Challenge
The efficacy of MCAA derivatives hinges on the geometry of the cyclohexane ring.[1]
The trans-Isomer (Active): Both the methyl group and the acetic acid tail occupy equatorial positions (diequatorial).[1] This is the thermodynamically favored conformation, minimizing 1,3-diaxial interactions.[2]
The cis-Isomer (Inactive/Impurity): Forces one substituent into an axial position, introducing approximately 1.7–1.8 kcal/mol of steric strain (A-value penalty).
Key Insight: While the trans-isomer is more stable, synthetic routes (like hydrogenation of aromatic precursors) often yield kinetic mixtures (e.g., 60:40 cis:trans). Drug substance specifications typically require >99% trans purity.[1]
Visualization: Stereochemical Purification Logic
Figure 1: Decision tree for enriching the thermodynamically stable trans-isomer from kinetic mixtures.
Protocol A: Thermodynamic Enrichment of trans-MCAA
If your starting material contains >5% cis-isomer, use this protocol to drive the equilibrium toward the trans-form before proceeding to coupling.
Principle:
Under basic conditions, the
-proton (relative to the ring) or the enolizable position (if deriving from an ester) allows for inversion.[1] However, for the acid itself, we rely on the solubility difference.[1] The trans-isomer, being more symmetric and packable, typically has a higher melting point and lower solubility in non-polar solvents than the cis-isomer.
Materials:
Crude 2-(4-methylcyclohexyl)acetic acid (Mix of isomers)
Solvent: n-Heptane (preferred) or Methanol/Water (3:1)
Equipment: Reflux condenser, overhead stirrer.
Step-by-Step:
Dissolution: Suspend the crude acid in n-heptane (10 mL per gram of substrate).
Equilibration (Optional but Recommended): If the cis content is very high (>30%), add a catalytic amount of strong acid (e.g., p-TsOH) or convert to the methyl ester, reflux with NaOMe/MeOH to equilibrate to the thermodynamic ratio (diequatorial), and then hydrolyze back to the acid.
Controlled Cooling: Cool the solution slowly to room temperature over 4 hours, then to
. The trans-isomer will crystallize preferentially.[1]
Filtration: Filter the white crystalline solid. Wash with cold heptane.[1]
Drying: Vacuum dry at
.
Success Criteria:
Melting Point: trans-isomer > cis-isomer. (Pure trans acid MP is typically higher; exact literature values vary by polymorph but generally >60°C).[1]
NMR: Disappearance of the cis-isomer signals (see Section 5).
Protocol B: The Curtius Rearrangement (Acid
Isocyanate)[2]
This is the "Money Step." To synthesize sulfonylureas like Glimepiride, the carboxylic acid must be converted to an isocyanate.[1] The Curtius Rearrangement is the safest and most reliable method for this transformation on a laboratory scale, avoiding the use of phosgene gas.[1]
Safety Warning: This reaction generates Nitrogen gas (
).[1] Ensure adequate venting.[1] Azides are potentially explosive; use Diphenylphosphoryl azide (DPPA) as a safer alternative to sodium azide.[1]
evolution). This marks the rearrangement of the acyl azide to the isocyanate.[1]
Completion: Stir at
for 2 hours until gas evolution ceases.
Utilization: The resulting solution contains trans-4-methylcyclohexyl isocyanate .[1]
Do not isolate the isocyanate if possible (instability).[1] React it directly in the next step (e.g., addition of the sulfonamide salt to form the sulfonylurea).[1]
Visualization: Reaction Pathway
Figure 2: The Curtius Rearrangement pathway converting MCAA to the Glimepiride precursor.
Analytical Validation (Self-Validating System)[1]
Trust but verify. Use these parameters to confirm you have the correct isomer.
1H-NMR Spectroscopy (CDCl3, 400 MHz)
The distinction relies on the coupling constants (
) of the methine proton at the 1-position of the cyclohexane ring.[1]
Feature
trans-Isomer (Target)
cis-Isomer (Impurity)
Ring Conformation
Diequatorial (Substituents)
Axial/Equatorial
Methine Proton (H1)
Axial orientation
Equatorial orientation
Coupling Constant ()
Large ( Hz)
Small ( Hz)
Chemical Shift
Typically more upfield (shielded)
Typically more downfield (deshielded)
Why this works: In the trans-isomer, the axial proton at C1 has anti-periplanar relationships with adjacent axial protons, leading to large Karplus coupling constants. The cis-isomer lacks this geometry.[1]
cis-MCAA: Lower melting point (often oily or low-melting solid).
Note: Exact values depend on crystal polymorphs, but a sharp melting point >50°C usually indicates successful enrichment of the trans form.[1]
References
Glimepiride Synthesis & Structure
Review of Sulfonylurea Synthesis: "Process for the preparation of Glimepiride."[1] U.S. Patent 6,365,773.[1] Link
Structural Confirmation: Korczak, K., et al. "Synthesis of Glimepiride - Crystal Structure Analysis Step by Step." Science24, 2006. Link
Stereochemical Principles
Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,3-diaxial strain).
NMR Differentiation: "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Protocols. Link
Synthetic Methodology (Curtius)
Mechanism & Protocol: "The Curtius Rearrangement: Applications in Modern Drug Discovery."[1] Journal of Medicinal Chemistry. Link
Reagent Safety (DPPA): Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972.[1] Link
experimental protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical building block in the development of peptidomimetics and receptor ligands. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical building block in the development of peptidomimetics and receptor ligands. While various synthetic routes exist, this guide prioritizes Catalytic Hydrogenation of 4-Methylphenylacetic acid (p-Tolylacetic acid) due to its atom economy, scalability, and minimal waste generation.
We address the critical challenge of stereocontrol—specifically the management of cis/trans isomer ratios—providing a validated downstream equilibration protocol to enrich the thermodynamically stable trans-isomer, which is frequently the pharmacophore of interest.
Retrosynthetic Analysis & Strategy
The most direct path to the target scaffold utilizes the reduction of the aromatic ring of p-tolylacetic acid. Unlike ring construction methods (e.g., Diels-Alder) or homologation sequences (e.g., Arndt-Eistert from 4-methylcyclohexanecarboxylic acid), hydrogenation offers a single-step transformation from an inexpensive commodity chemical.
Strategic Considerations
Chemo-selectivity: The catalyst must reduce the aromatic ring without hydrogenolyzing the benzylic C-C bond (which would cleave the acetic acid tail).
Stereo-selectivity: Heterogeneous hydrogenation typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers.
Post-Process: A base-mediated epimerization step is included to drive the mixture toward the trans-isomer.
Figure 1: Strategic workflow for the synthesis of trans-2-(4-methylcyclohexyl)acetic acid.
Core Experimental Protocol
Method A: High-Pressure Catalytic Hydrogenation
This method is preferred for scales >10g. It utilizes Rhodium on Carbon (Rh/C), which operates under milder conditions than Nickel and minimizes hydrogenolysis side-reactions common with Palladium.
Materials & Equipment
Reactor: 300 mL Stainless Steel Autoclave (e.g., Parr Instrument).
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).
Note: Rh/C is generally more active at lower temperatures (60-80°C), while Ru/C may require higher pressures but is more cost-effective.
Solvent: Glacial Acetic Acid (preferred) or Methanol.
Gas: Hydrogen (H2), Ultra-High Purity (99.999%).
Step-by-Step Procedure
Loading:
In a glass liner, dissolve 15.0 g (0.1 mol) of p-tolylacetic acid in 100 mL of glacial acetic acid.
Add 0.75 g of 5% Rh/C catalyst (5 wt% loading relative to substrate). Caution: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an inert blanket.
Purging:
Seal the autoclave.
Purge with Nitrogen (N2) three times (pressurize to 10 bar, then vent) to remove oxygen.
Purge with Hydrogen (H2) three times (pressurize to 10 bar, then vent).
Reaction:
Pressurize the reactor to 50 bar (725 psi) with H2.
Set stirring to 800-1000 RPM to ensure mass transfer.
Heat the reactor to 80°C .
Monitor H2 uptake. The reaction is complete when pressure drop ceases (typically 4–8 hours).
Work-up:
Cool the reactor to room temperature.
Vent H2 carefully and purge with N2.
Filter the reaction mixture through a Celite pad to remove the catalyst. Note: Keep the filter cake wet to prevent catalyst ignition.
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetic acid.
Result: A colorless viscous oil or low-melting solid containing a mixture of cis and trans isomers (typically 60:40 to 40:60 ratio depending on exact conditions).
The hydrogenation product is often a mixture. For applications requiring the trans-isomer (diequatorial conformation), an epimerization step is required.
Procedure
Dissolve the crude mixture (approx. 15 g) in 50 mL of 20% KOH in ethylene glycol (or aqueous NaOH if high temp is not needed, but glycol allows higher reflux temps).
Heat the mixture to reflux (140-160°C ) for 12–24 hours. The harsh conditions allow the alpha-proton to exchange, settling the molecule into the thermodynamically stable trans configuration.
Crystallization: Recrystallize the residue from n-hexane or a hexane/ethyl acetate mixture to isolate the pure trans-acid (mp typically 88-92°C, distinct from the liquid/low-melting cis-isomer).
Critical Process Parameters (CPPs)
The following table summarizes the impact of key variables on the reaction outcome based on comparative catalytic studies.
Parameter
Recommended Range
Impact on Process
Catalyst Type
Rh/C (Preferred)
High activity, low hydrogenolysis risk.
Ru/C
Lower cost, requires higher pressure (>80 bar).
Pd/C
Avoid. High risk of cleaving the benzylic C-C bond.
Solvent
Acetic Acid
Accelerates rate; prevents catalyst poisoning.
Methanol
Good alternative; easier removal; slower rate than AcOH.
Pressure
50 - 100 bar
Low pressure (<20 bar) leads to incomplete conversion.
Temperature
60 - 100°C
>120°C increases risk of decarboxylation or side reactions.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Differentiation of isomers is best achieved via 1H NMR, focusing on the methine proton at the C1 position (attached to the acetic acid group).
Trans-Isomer: The axial proton at C1 typically appears as a triplet of triplets (tt) with large coupling constants (
) due to diaxial coupling with C2/C6 protons.
Cis-Isomer: The equatorial proton (or axial in a flipped conformer) exhibits smaller coupling constants (
or ).
Gas Chromatography (GC)
Derivatization to the methyl ester (using TMS-diazomethane or MeOH/H2SO4) is recommended for clean separation.
Column: DB-5 or equivalent non-polar capillary column.
Elution Order: The cis-isomer (more polar/compact) typically elutes before the trans-isomer on non-polar phases, though this should be confirmed with standards.
Expert Insights & Troubleshooting
Catalyst Poisoning
Aromatic reductions are sensitive to trace sulfur or halides in the starting material. Ensure the p-tolylacetic acid is of high purity (>98%). If reaction stalls, a "feed and bleed" strategy (adding fresh catalyst) is rarely effective; it is better to repurify the substrate.
Safety: Hydrogenation Risks
Exotherm: The hydrogenation of the aromatic ring is highly exothermic. On a large scale (>100g), controlled H2 addition (via mass flow controller) or active cooling is mandatory to prevent thermal runaway.
Catalyst Handling: Spent Rh/C is pyrophoric. Always keep it water-wet during filtration and disposal.
Alternative Route for Lab Scale (<5g)
If an autoclave is unavailable, consider the Reformatsky Route :
React 4-methylcyclohexanone with ethyl bromoacetate/Zn.
Dehydrate the resulting alcohol (pTSA, toluene reflux).
Hydrogenate the alkene (Pd/C, balloon pressure) – this is much easier than reducing an aromatic ring.
Hydrolyze the ester.
References
NIST Chemistry WebBook. p-Tolylacetic acid (CAS 622-47-9) Properties and Spectral Data.[1] National Institute of Standards and Technology.[1] [Link]
Mendes, M. J., et al. (2021). "Catalytic Hydrogenation of Benzoic Acid in Binary Solvent Mixture." Natural Volatiles & Essential Oils, 8(4), 11628-11637. (Validating solvent effects in aromatic acid hydrogenation). [Link]
Fouilloux, P. (1983). "The nature of the active species in the hydrogenation of aromatic compounds on rhodium." Applied Catalysis, 8(1), 1-42. (Mechanistic grounding for Rh/C selection).
Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker, New York.
ChemRxiv. (2024).[5] "Toluene Hydrogenation Catalyzed by Pt Nanoparticles: Kinetically Relevant Steps." (Insight into methyl-substituted ring hydrogenation kinetics). [Link]
Application Note: Supramolecular Engineering & Synthesis with 2-(4-Methylcyclohexyl)acetic Acid
The following is a comprehensive Application Note and Protocol Guide for 2-(4-methylcyclohexyl)acetic acid , designed for researchers in materials science and pharmaceutical development. Executive Summary 2-(4-Methylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Application Note and Protocol Guide for 2-(4-methylcyclohexyl)acetic acid , designed for researchers in materials science and pharmaceutical development.
Executive Summary
2-(4-Methylcyclohexyl)acetic acid (MCAA) is a versatile aliphatic building block characterized by a semi-rigid cyclohexane ring and a reactive carboxylic acid tail. While historically utilized as a fragrance intermediate and pharmaceutical precursor, its application in Materials Science has expanded into Crystal Engineering , Liquid Crystal (LC) Synthesis , and Supramolecular Assembly .
This guide addresses a critical technical challenge: the control of stereochemistry (cis/trans isomerism) . The trans-isomer, possessing an equatorial-equatorial conformation, exhibits the linearity required for mesogenic behavior and robust crystal packing, whereas the cis-isomer introduces kinks often undesirable in ordered materials. This note provides protocols for isomer enrichment, solid-state characterization, and functionalization.
Material Properties & Stereochemical Criticality
The commercial supply of MCAA is typically a mixture of cis and trans isomers. For advanced material applications, stereochemical purity is paramount.
Property
trans-Isomer (Target)
cis-Isomer (Impurity/Byproduct)
Conformation
Diequatorial (Linear)
Axial-Equatorial (Bent)
Thermodynamics
More Stable
Less Stable
Material Utility
Liquid Crystals, High-MP Co-crystals
Plasticizers, Amorphous modifiers
Melting Point
High (Typically > solid at RT)
Lower (Often oil/low-melt solid)
Structural Visualization
The trans-isomer acts as a linear spacer, facilitating lamellar packing in solid-state structures.
Figure 1: Impact of cyclohexane stereochemistry on material ordering. The trans-isomer is the preferred synthon for ordered systems.
Application I: Synthesis of Liquid Crystalline Mesogens
MCAA serves as an ideal "tail" or "spacer" unit in the design of rod-like liquid crystals. The methylcyclohexyl group provides steric bulk and lipophilicity without the flexibility of long alkyl chains, enhancing the thermal stability of the mesophase.
Protocol A: Synthesis of 4-Cyanophenyl 2-(4-methylcyclohexyl)acetate
Objective: Synthesize a model liquid crystal mesogen by coupling MCAA with 4-cyanophenol.
Prerequisite: Enriched trans-MCAA (see Section 5 for enrichment strategies if starting with crude mixture).
Materials
trans-2-(4-Methylcyclohexyl)acetic acid (1.0 eq)
4-Cyanophenol (1.1 eq)
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
DMAP (4-Dimethylaminopyridine) (0.1 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
Activation : Dissolve MCAA (10 mmol) and 4-cyanophenol (11 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.
Catalyst Addition : Add DMAP (1 mmol) to the stirring solution.
Coupling : Cool the reaction mixture to 0°C. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 20 minutes.
Note: The appearance of a white precipitate (dicyclohexylurea, DCU) indicates reaction progress.
Reaction : Allow the mixture to warm to room temperature and stir for 12–24 hours.
Work-up :
Filter off the DCU precipitate.
Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.
Dry over MgSO₄ and concentrate in vacuo.
Purification : Recrystallize from Ethanol/Hexane (1:1) to obtain the pure ester.
Characterization : Verify the trans-configuration via ¹H-NMR (look for the large coupling constant of the axial proton adjacent to the carboxyl group).
The carboxylic acid group of MCAA is a robust supramolecular synthon, capable of forming hydrogen-bonded dimers or interacting with nitrogen-containing heterocycles. This is critical for Pharmaceutical Co-crystals where MCAA can act as a co-former to modulate solubility.
Protocol B: Supramolecular Synthon Screening
Objective: Generate and identify stable hydrogen-bonded networks.
Workflow Diagram
Figure 2: Workflow for discovering new solid-state forms using MCAA.
Experimental Procedure (Liquid Assisted Grinding)
Stoichiometry : Weigh MCAA (0.5 mmol) and the target base (e.g., 4,4'-bipyridine) (0.25 mmol) into a stainless steel grinding jar.
Solvent : Add 10 µL of Methanol (catalytic solvent).
Grinding : Grind at 25 Hz for 20 minutes using a ball mill.
Analysis : Analyze the resulting powder immediately via PXRD. New peaks distinct from starting materials indicate co-crystal formation.
Protocol: Isomer Enrichment (Trans-Isolation)
Since commercial sources often provide a cis/trans mixture, enrichment is often necessary for high-performance materials.
Principle : The trans-isomer typically forms more stable, less soluble salts or crystals due to better packing.
Dissolution : Dissolve 10g of crude MCAA in hot Hexane (or Cyclohexane).
Crystallization : Allow the solution to cool slowly to room temperature, then to 4°C.
Filtration : The precipitate is enriched in the trans-isomer.
Repetition : Repeat the recrystallization 2–3 times until the cis content (monitored by GC or NMR) is <2%.
Analytical Check: In ¹H NMR (CDCl₃), the methyl doublet for the trans-isomer appears slightly upfield compared to the cis, and the ring protons show distinct splitting patterns (axial-axial couplings ~10-12 Hz for trans).
References
Chemical Identity & Properties : PubChem. 2-(4-methylcyclohexyl)acetic Acid.[1] National Library of Medicine. [Link]
Pharmaceutical Intermediates: Synthesis of dopamine receptor ligands using cyclohexylacetic acid derivatives.
General Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience.
Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.
Application Notes and Protocols for Amidation Reactions Involving 2-(4-methylcyclohexyl)acetic Acid
< For Researchers, Scientists, and Drug Development Professionals Introduction Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, a...
Author: BenchChem Technical Support Team. Date: February 2026
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] The direct coupling of a carboxylic acid with an amine is a thermodynamically favorable process but is kinetically slow, necessitating the activation of the carboxylic acid.[1] This guide provides a detailed technical overview and practical, field-tested protocols for the amidation of 2-(4-methylcyclohexyl)acetic acid, a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor ligands.[3]
The cyclohexylacetic acid moiety presents unique considerations, including potential steric hindrance that can influence the choice of coupling reagents and reaction conditions.[4][5] This document will explore robust and efficient methods to overcome these challenges, ensuring high-yield synthesis of the desired amide products. We will delve into the mechanistic underpinnings of common coupling strategies and provide step-by-step protocols for two highly effective methods: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and a phosphonium salt-based method utilizing (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Mechanistic Overview of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is typically achieved by using a coupling reagent to form a highly reactive acyl-substituted intermediate.
Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)
Carbodiimides like EDC are widely used due to their efficiency and the water-solubility of their urea byproducts, which simplifies purification.[6][7] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea.[7] To prevent this and minimize potential racemization of chiral centers, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which is then readily attacked by the amine to yield the final amide.[1]
General Mechanism of EDC/HOBt Coupling
Caption: Carbodiimide (EDC) activation of a carboxylic acid to form an amide.
Phosphonium salts, such as BOP, are highly efficient coupling reagents that also operate by forming an activated benzotriazolyl ester.[8][9] In the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), the carboxylic acid is deprotonated. The resulting carboxylate anion then reacts with the BOP reagent to form the active ester, which subsequently reacts with the amine to furnish the amide.[8][10] BOP is known for its high reactivity, low racemization, and its ability to couple sterically hindered substrates.[6][8] However, a significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][10] For this reason, alternative phosphonium reagents like PyBOP, which generates a less toxic byproduct, are often preferred.
Reagents and Materials
A judicious selection of reagents is critical for a successful amidation reaction. The following table summarizes key components and their roles.
Component
Examples
Function/Considerations
Carboxylic Acid
2-(4-methylcyclohexyl)acetic acid
The substrate to be activated. Purity is crucial for high yields.
Amine
Primary or Secondary Amines
The nucleophile that attacks the activated acid. Steric hindrance and nucleophilicity will affect reaction rates.
Neutralizes acid byproducts and facilitates the reaction. DIEA is commonly used with phosphonium/uronium reagents.[11] DMAP can be a potent catalyst but may increase racemization.[6][12]
Solvent
Aprotic: DMF, DCM, THF, Acetonitrile
Should dissolve all reactants and be inert to the reaction conditions. DMF is a common choice for its high polarity.[11]
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for amidation from reactant preparation to product analysis.
Protocol 1: EDC/HOBt-Mediated Amidation
This protocol is a robust and widely applicable method, particularly valued for its cost-effectiveness and the ease of removing the urea byproduct.[1]
Procedure:
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-methylcyclohexyl)acetic acid (1.0 eq.).
Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, ~0.2 M concentration).
Add the amine (1.1-1.2 eq.) and HOBt (1.2 eq.) to the solution.
Cool the mixture to 0 °C using an ice bath.
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
Low Yield: Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. Consider increasing the equivalents of EDC and HOBt to 1.5 eq.
Formation of N-acylurea: This indicates the O-acylisourea intermediate is rearranging before reacting with the amine. Ensure HOBt is added before or concurrently with EDC. Running the reaction at 0 °C for a longer duration before warming may also help.
Unreacted Starting Material: The amine may be too sterically hindered or electronically poor (unreactive).[12] Consider switching to a more potent coupling reagent like HATU or using the BOP protocol below.
Safety Precautions:
EDC is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
HOBt is known to have explosive properties, especially in its anhydrous form.[13] Handle with care and avoid grinding or excessive heating.
Protocol 2: BOP-Mediated Amidation
This protocol is highly effective for coupling sterically hindered acids or less nucleophilic amines where other methods may fail.[6][8]
Procedure:
To a round-bottom flask under an inert atmosphere, add 2-(4-methylcyclohexyl)acetic acid (1.0 eq.) and the amine (1.2 eq.).
Dissolve the substrates in anhydrous DMF (~0.2 M concentration).
Add a non-nucleophilic base, typically DIEA (2.5-3.0 eq.).
Cool the mixture to 0 °C in an ice bath.
Add BOP reagent (1.2 eq.) in one portion to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product via flash column chromatography.
Troubleshooting:
Incomplete Reaction: If starting materials persist, a second addition of BOP reagent (0.5 eq.) and DIEA (1.0 eq.) can be attempted. Alternatively, switching to a more powerful HOAt-based reagent like HATU may be necessary.[9]
Byproduct Removal: Ensure thorough aqueous washes are performed to remove DIEA salts and other water-soluble impurities.
Safety Precautions:
CRITICAL: The BOP reagent produces HMPA as a byproduct, which is a potent carcinogen.[6][10] All manipulations involving BOP and the subsequent reaction mixture/work-up must be performed in a certified chemical fume hood with appropriate PPE. All waste must be disposed of according to institutional hazardous waste protocols for carcinogens.
Consider using PyBOP as a safer alternative; the protocol is nearly identical, but it avoids the generation of HMPA.[9]
Characterization of Amide Products
Confirmation of the desired amide product structure and purity is essential. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the covalent structure. The disappearance of the carboxylic acid proton signal (~10-12 ppm) and the appearance of a new amide N-H proton signal (typically ~5-9 ppm) are indicative of a successful reaction.
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass for the synthesized amide.
Infrared (IR) Spectroscopy: Successful amidation is indicated by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (~3300 cm⁻¹).
References
CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents.
Application Notes and Protocols for Amide Bond Formation using EDC and H
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.
Peptide Coupling Reagents Guide. Sigma-Aldrich.
Acid-Amine Coupling using BOP. Organic Synthesis.
Mechanism of BOP-mediated coupling reagent.
Acid-Amine Coupling using EDCI. Organic Synthesis.
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
(PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(4-methylcyclohexyl)acetic acid in Human Plasma
Abstract This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-methylcyclohexyl)acetic acid in hu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-(4-methylcyclohexyl)acetic acid in human plasma. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic studies and clinical research. All procedures are designed to align with the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2]
Introduction
2-(4-methylcyclohexyl)acetic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and materials science. As with any compound intended for biological systems, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic and toxicokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[3]
The carboxylic acid moiety of 2-(4-methylcyclohexyl)acetic acid lends itself to analysis by reversed-phase chromatography and detection by negative ion electrospray ionization. This application note provides a step-by-step protocol for a validated LC-MS/MS method, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of binary gradient elution.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control Samples
Stock solutions of 2-(4-methylcyclohexyl)acetic acid and its deuterated internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
The choice of liquid-liquid extraction is based on its ability to efficiently extract the moderately non-polar analyte from the aqueous plasma matrix while leaving behind many endogenous interferences.[5]
Protocol:
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water).
Add 25 µL of 2% formic acid in water to acidify the sample. This ensures that the carboxylic acid is in its neutral form, enhancing its partitioning into the organic solvent.
Add 600 µL of methyl tert-butyl ether (MTBE).
Vortex for 2 minutes at high speed.
Centrifuge at 4000 x g for 5 minutes to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic conditions are optimized to provide a sharp peak shape and rapid elution time for high-throughput analysis. A C18 stationary phase is selected for its excellent retention of moderately non-polar compounds. The use of formic acid in the mobile phase aids in protonation for ESI and improves peak shape.[4]
Table 1: Chromatographic Conditions
Parameter
Value
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
20% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate
The mass spectrometer is operated in negative ion ESI mode, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. The MRM transitions were optimized by infusing a standard solution of the analyte and internal standard. The most abundant and stable fragment ions were chosen for quantification and confirmation. The monoisotopic mass of 2-(4-methylcyclohexyl)acetic acid is 156.1150 g/mol , leading to a deprotonated precursor ion [M-H]⁻ at m/z 155.1.[6]
Table 2: Mass Spectrometer Parameters
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Negative
Ion Source Temperature
500°C
IonSpray Voltage
-4500 V
Curtain Gas
35 psi
Collision Gas
Nitrogen, 9 psi
MRM Transitions
See Table 3
Table 3: MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Purpose
2-(4-methylcyclohexyl)acetic acid
155.1
113.1
150
Quantifier
2-(4-methylcyclohexyl)acetic acid
155.1
59.0
50
Qualifier
2-(4-methylcyclohexyl)acetic acid-d3 (IS)
158.1
116.1
150
Quantifier (IS)
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[1][2]
Selectivity: Blank plasma samples from six different donors were analyzed to ensure no significant endogenous interferences were observed at the retention times of the analyte and IS.
Linearity: The calibration curve was linear over the range of 1 to 1000 ng/mL with a coefficient of determination (r²) > 0.99.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). All results were within the acceptable limits of ±15% (±20% for LLOQ).
Recovery: The extraction recovery of 2-(4-methylcyclohexyl)acetic acid was determined to be consistently >85% across the QC levels.
Stability: The analyte was found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours.
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of 2-(4-methylcyclohexyl)acetic acid in human plasma. The method is sensitive, selective, and has been validated to meet regulatory standards for bioanalytical methods. The straightforward sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in support of preclinical and clinical studies.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3616945, 2-(4-methylcyclohexyl)acetic acid. [Link]
Zhang, Y., et al. (2014). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical & Bioanalytical Techniques, 5(5), 208. [Link]
Application Note: Derivatization of 2-(4-methylcyclohexyl)acetic Acid for Enhanced Gas Chromatography Analysis
Introduction Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as carboxyli...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules, such as carboxylic acids, presents significant challenges.[1][2] The presence of the carboxyl functional group in 2-(4-methylcyclohexyl)acetic acid leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape, characterized by significant tailing.[3] Furthermore, the polar nature of the analyte can cause irreversible adsorption onto the GC column, leading to poor recovery and reproducibility.[3] To overcome these limitations, derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[4][5][6]
This application note provides a comprehensive guide to the derivatization of 2-(4-methylcyclohexyl)acetic acid for GC analysis. It delves into the underlying principles of two primary derivatization techniques—esterification and silylation—and offers detailed, field-proven protocols for their successful implementation. The causality behind experimental choices is explained to empower researchers to optimize these methods for their specific analytical needs.
The Imperative for Derivatization: Enhancing Analyte Volatility
The primary goal of derivatization in the context of GC analysis is to convert polar, non-volatile compounds into less polar, more volatile derivatives.[1][6] For 2-(4-methylcyclohexyl)acetic acid, the active hydrogen of the carboxylic acid group is the primary site for derivatization. By replacing this active hydrogen with a non-polar group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the compound's vapor pressure and a corresponding decrease in its boiling point. This transformation is critical for achieving sharp, symmetrical peaks and reproducible retention times in GC analysis.[3]
Two of the most robust and widely adopted derivatization strategies for carboxylic acids are esterification and silylation.[1][4]
Esterification: This classic chemical reaction converts a carboxylic acid into an ester by reacting it with an alcohol in the presence of an acid catalyst.[7][8] The resulting ester is significantly less polar and more volatile than the parent carboxylic acid. Methyl esters are commonly prepared due to their high volatility.[1]
Silylation: This process involves the replacement of the active hydrogen of the carboxylic acid with a silyl group, typically a trimethylsilyl (TMS) group.[6][9] Silylating reagents are highly reactive and produce derivatives with excellent volatility and thermal stability.[6]
The choice between these methods often depends on the specific requirements of the analysis, including the presence of other functional groups in the sample matrix, desired sensitivity, and available instrumentation.
Comparative Overview of Derivatization Methods
Derivatization Method
Reagent Example
Advantages
Disadvantages
Esterification
Boron trifluoride-methanol (BF3-Methanol)
- Cost-effective reagents- Stable derivatives- Clean reaction with volatile by-products[10]
- Can be time-consuming[11]- Requires anhydrous conditions- Potential for side reactions with other functional groups
Silylation
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
- High reaction efficiency[11]- Versatile for a wide range of polar compounds[11]- Derivatives can often be directly injected[11]
- Reagents are moisture-sensitive[4][11]- Derivatives can be susceptible to hydrolysis- Reagents can be more expensive
Experimental Workflow for Derivatization
The following diagram illustrates the general workflow for the derivatization of 2-(4-methylcyclohexyl)acetic acid prior to GC analysis.
Caption: General workflow for derivatization and GC analysis.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol details the formation of the methyl ester of 2-(4-methylcyclohexyl)acetic acid. The reaction is catalyzed by boron trifluoride, a strong Lewis acid.[1]
Mechanism Insight: The esterification process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[7][10] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the methyl ester.[7] A large excess of methanol is used to drive the equilibrium towards the formation of the ester.[7]
Materials:
2-(4-methylcyclohexyl)acetic acid standard or sample extract
BF3-Methanol reagent (10-14% w/w)
Anhydrous Methanol
Hexane (GC grade)
Saturated Sodium Chloride solution
Anhydrous Sodium Sulfate
Reaction vials with PTFE-lined caps
Heating block or water bath
Vortex mixer
Step-by-Step Procedure:
Sample Preparation: Accurately weigh 1-5 mg of the 2-(4-methylcyclohexyl)acetic acid sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 1 mL of BF3-Methanol reagent to the vial.
Reaction: Securely cap the vial and heat at 60-80°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
Phase Separation: Vortex the mixture for 1 minute and allow the layers to separate. The upper hexane layer contains the methyl ester derivative.
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol describes the formation of the trimethylsilyl (TMS) ester of 2-(4-methylcyclohexyl)acetic acid. BSTFA is a powerful silylating agent that reacts readily with carboxylic acids.[4][11]
Mechanism Insight: Silylation involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the BSTFA molecule.[6] This leads to the displacement of a stable leaving group (N-trimethylsilyl-trifluoroacetamide) and the formation of the TMS ester. The reaction by-products are volatile and generally do not interfere with the GC analysis.[4]
Materials:
2-(4-methylcyclohexyl)acetic acid standard or sample extract
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
Reaction vials with PTFE-lined caps
Heating block or water bath
Step-by-Step Procedure:
Sample Preparation: Place 1-5 mg of the dried 2-(4-methylcyclohexyl)acetic acid sample into a reaction vial. Ensure the sample is completely dry, as BSTFA is moisture-sensitive.[11]
Solvent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample.
Reagent Addition: Add 100-200 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The addition of TMCS can catalyze the reaction and is particularly useful for sterically hindered acids.[9]
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
Analysis: After cooling, the sample can typically be injected directly into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
Self-Validation and Troubleshooting
A robust analytical method requires a self-validating system. This can be achieved by:
Running a reagent blank: This helps to identify any potential interferences from the derivatization reagents or solvents.[10]
Analyzing a known standard: Derivatizing and analyzing a certified standard of 2-(4-methylcyclohexyl)acetic acid confirms the success of the reaction and provides a reference retention time and mass spectrum.
Monitoring for the underivatized acid: The presence of a broad, tailing peak at the expected retention time of the underivatized acid indicates an incomplete reaction.
Common Troubleshooting Scenarios:
Issue
Potential Cause
Suggested Solution
No or low derivative peak
Incomplete reaction
- Increase reaction time and/or temperature.- For silylation, ensure anhydrous conditions.- For esterification, ensure the catalyst is active.
Broad, tailing peak for the derivative
Active sites in the GC system
- Silanize the GC inlet liner and column.- Check for leaks in the system.
Extraneous peaks in the chromatogram
Contamination from reagents or glassware
- Run a reagent blank.- Use high-purity solvents and reagents.- Thoroughly clean all glassware.
Conclusion
The derivatization of 2-(4-methylcyclohexyl)acetic acid is a critical step for its successful analysis by gas chromatography. Both esterification with BF3-Methanol and silylation with BSTFA are effective methods for increasing the volatility and improving the chromatographic performance of this analyte. The choice of method will depend on the specific analytical requirements and laboratory resources. By understanding the underlying chemical principles and following the detailed protocols provided in this application note, researchers can achieve reliable and reproducible quantification of 2-(4-methylcyclohexyl)acetic acid in various matrices.
References
Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 31(4). Retrieved from [Link]
Campo, E., Cacho, J., & Ferreira, V. (2007). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1140(1-2), 198–206. Retrieved from [Link]
Pietrogrande, M. C., Bacco, D., & Demaria, F. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 32(5-6), 845–854. Retrieved from [Link]
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
Hao, F., Sun, X., Yu, J., & Li, Y. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A, 1603, 301–308. Retrieved from [Link]
Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Lipid Analysis (pp. 185-203). Woodhead Publishing. Retrieved from [Link]
Lisec, J., Steinfath, M., Meyer, R. C., Selbig, J., & Willmitzer, L. (2011). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research. Metabolites, 1(1), 3–24. Retrieved from [Link]
Wang, Z., Zhang, L., Li, Y., Chen, J., & Zhang, Y. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, 38(1), 385–392. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Technical Support Center: Esterification of 2-(4-methylcyclohexyl)acetic Acid
Current Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Synthetic Chemists, Process Development Scientists Executive Summary & Molecular Context The Substrate: 2-(4-methylcycl...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Troubleshooting Side Reactions & Process Optimization
Audience: Synthetic Chemists, Process Development Scientists
Executive Summary & Molecular Context
The Substrate: 2-(4-methylcyclohexyl)acetic acid.
Key Structural Feature: The cyclohexane ring presents significant steric bulk. The molecule exists as a mixture of cis and trans diastereomers.[1]
Trans-isomer: Generally thermodynamically preferred (diequatorial conformation in the 1,4-substitution pattern).
Cis-isomer: Higher energy (axial-equatorial conformation).
The Core Challenge:
Unlike simple aliphatic acids, the esterification of this substrate is governed by steric hindrance and conformational kinetics . The primary "side reactions" are often artifacts of the coupling method chosen to overcome this steric barrier (e.g.,
-acylurea formation in Steglich conditions) or kinetic fractionation of the diastereomers, which is frequently mistaken for chemical isomerization.
Method: Carbodiimide coupling (DCC/EDC) + DMAP.
Common Issue: Formation of a stubborn, insoluble white byproduct or low yield despite consumption of starting material.
The Problem:
-Acylurea Rearrangement
Because the 4-methylcyclohexyl group is bulky, the attack of the alcohol on the activated
-acylisourea intermediate is kinetically slow. This delay allows a competing intramolecular rearrangement to occur, forming a stable, unreactive -acylurea.
Path B (Side Reaction): Slow alcohol attack leads to intramolecular
acyl migration -acylurea (Dead End).
Diagnostic Workflow
Symptom: New spot on TLC that is less polar than the acid but more polar than the ester.
Confirmation: NMR shows a urea proton doublet but no ester alkoxy group.
Solution Protocol
Solvent Switch: Avoid THF or Dioxane. Use Dichloromethane (DCM) or Chloroform . Low dielectric solvents stabilize the ion pairs and disfavor the rearrangement.
Catalyst Load: Ensure DMAP is present (5-10 mol%). DMAP acts as an acyl-transfer agent, intercepting the
-acylisourea to form a highly reactive -acylpyridinium species, which reacts with alcohol faster than the rearrangement can occur.
Temperature: Keep the reaction at 0°C during the addition of DCC.
Figure 1: The kinetic competition in Steglich esterification. Without DMAP, the steric bulk of the cyclohexyl group favors the irreversible rearrangement to N-acylurea.
or -TsOH) + Heat.
Common Issue: Incomplete conversion (equilibrium stall) or "Isomerization."
The Problem: Steric Retardation & Equilibrium
The "side reaction" here is often simply the failure to react . The 4-methylcyclohexyl tail creates a "picket fence" effect. While the reaction site is separated by one methylene group (
), the folding of the ring can still shield the carbonyl carbon.
The "Isomerization" Myth (Crucial Insight)
Users often report that the cis:trans ratio changes during this reaction.
Fact Check: True chemical epimerization is impossible under standard Fischer conditions. The chiral centers on the ring (C1 and C4) are not alpha to the carbonyl (separated by a
). Enolization occurs at the external methylene, not the ring.
Real Cause:Kinetic Resolution. The trans-isomer (equatorial tail) is often more accessible and esterifies faster than the cis-isomer (axial tail).
Result: If you stop the reaction at 80% conversion, your ester product will be enriched in trans, and the unreacted acid will be enriched in cis.
Optimization Protocol
Parameter
Recommendation
Rationale
Water Removal
Dean-Stark Trap or Soxhlet w/ Sieves
Essential. Sterics lower the equilibrium constant (); you must drive the reaction via Le Chatelier's principle.
Catalyst
Sulfuric Acid on Silica or Amberlyst-15
Heterogeneous catalysts prevent "black tar" formation common with liquid and allow easier workup.
Solvent
Toluene (if alcohol is high BP)
Allows higher reflux temperature to overcome the activation energy barrier imposed by sterics.
Troubleshooting Module: Acid Chloride Method
Method: Acid +
Acid Chloride Ester.
Common Issue: Colored impurities (yellow/orange) or dimers.
The Problem: Ketene-like Oligomerization
While rare for this specific substrate, aggressive heating with thionyl chloride can cause alpha-elimination or intermolecular anhydride formation.
Mechanism: The acid chloride reacts with a remaining molecule of carboxylic acid to form an anhydride. Due to the bulk, the anhydride is slow to break down by the alcohol, persisting as an impurity.
Fix: Use Oxalyl Chloride with a catalytic drop of DMF at room temperature (Vilsmeier-Haack mechanism) instead of refluxing Thionyl Chloride. This is milder and avoids thermal degradation.
FAQ: Rapid Response
Q: Can I separate the cis/trans esters by distillation?A: It is difficult. The boiling points are often within 2-5°C of each other. Column chromatography is more effective, as the cis isomer (axial) usually has a slightly different
due to its more compact shape compared to the trans (equatorial) isomer.
Q: Why is my yield low even with excess alcohol?A: Check your water content. Even trace water in the alcohol or catalyst stops the reaction because the bulky hydrophobic ring makes the transition state highly sensitive to hydration spheres. Use molecular sieves (3Å) in the reaction pot.
Q: Did I racemize my compound?A: No. As noted in Module 3, the stereocenters are beta/gamma to the carbonyl. They are chemically stable to acid/base unless you use extreme conditions (e.g., hydrogenation catalysts or radical conditions). Any ratio change is due to purification or kinetic rates.
References
Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link
Otera, J. (2003).[4] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[4] (Comprehensive review of steric effects in esterification). Link
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[4] (Foundational text on cyclohexane conformational analysis and axial/equatorial reactivity). Link
Ishihara, K., et al. (2005).[5] Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts.[5] Journal of the American Chemical Society, 127(12), 4168–4169. Link
optimization of reaction conditions for 2-(4-methylcyclohexyl)acetic acid synthesis
Status: Operational Ticket ID: CHEM-OPT-882 Subject: Optimization of Hydrogenation & Stereocontrol for Naratriptan Intermediates Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: CHEM-OPT-882
Subject: Optimization of Hydrogenation & Stereocontrol for Naratriptan Intermediates
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 2-(4-methylcyclohexyl)acetic acid , a critical intermediate in the manufacturing of triptan-class antimigraine drugs (e.g., Naratriptan ).
The synthesis typically proceeds via the catalytic hydrogenation of 4-methylphenylacetic acid (
-tolylacetic acid). Users frequently encounter two primary bottlenecks:
Incomplete Hydrogenation: Stalling due to catalyst poisoning or insufficient H₂ pressure.
Stereochemical Control: The reaction yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. The trans-isomer is generally the required pharmacophore precursor.
This support module provides optimized protocols to maximize the trans-isomer yield through a coupled hydrogenation-isomerization workflow.
-tolylacetic acid requires forcing conditions. Common issues involve "stalled" reactions where the catalyst surface becomes saturated with intermediates or poisoned by impurities.
Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).
Note: Rhodium is more active at lower temperatures but expensive. Ruthenium is robust but requires higher pressure.
Solvent: Glacial Acetic Acid (Preferred) or Methanol/Water.
Conditions: 50–80 bar H₂, 60–100°C.
Troubleshooting Guide: Hydrogenation
Symptom
Probable Cause
Corrective Action
Reaction Stalls <50%
Catalyst Poisoning
Ensure substrate is free of sulfur/halides. Perform a hot filtration and add fresh catalyst.
Reaction Stalls >80%
H₂ Mass Transfer Limit
Increase stirring rate (>1000 rpm). Verify H₂ pressure is maintained (re-pressurize if headspace is consumed).
De-carboxylation
Temperature too high
Reduce temperature to <80°C. High temps (>120°C) can cleave the acetic acid side chain.
Ring Opening
Wrong Catalyst
Avoid Platinum (PtO₂) in acidic media at high temps, which can sometimes promote hydrogenolysis.
Visualization: Hydrogenation Workflow
Caption: Figure 1. Standard hydrogenation workflow yielding the kinetic cis/trans mixture.
Module 2: Stereochemical Optimization (Cis to Trans)
The Scientific Rationale
Catalytic hydrogenation often favors the cis-isomer (where the methyl and acetic acid groups are on the same face) due to the mechanism of syn-addition of hydrogen to the aromatic ring adsorbed on the catalyst surface.
However, the trans-isomer (diequatorial conformation) is thermodynamically more stable. To obtain high trans-selectivity, you must introduce a post-hydrogenation isomerization step .
Isomerization Protocol
Do not attempt to separate isomers by chromatography immediately. Instead, drive the equilibrium chemically.
Acid-Catalyzed Isomerization (Preferred):
Take the crude hydrogenation filtrate (in Acetic Acid).
Add concentrated HCl (approx. 10-20% v/v relative to solvent).
Reflux (approx. 110°C) for 6–12 hours.
Mechanism:[1][2][3][4][5][6][7] Protonation of the
-carbon allows transient enolization, permitting the ring substituent to flip to the equatorial (trans) position.
Base-Catalyzed Isomerization:
Use if the acid substrate was esterified to Methyl 2-(4-methylcyclohexyl)acetate .
Reagent: Sodium Methoxide (NaOMe) in Methanol.
Reflux for 4 hours.
Quench and hydrolyze back to the acid.
Visualization: Kinetic vs. Thermodynamic Control
Caption: Figure 2. Isomerization pathway.[8][9][10] The system equilibrates via the enol form to the lower-energy trans diequatorial conformer.
Module 3: Purification & Quality Control
Once isomerization is complete, the trans-isomer typically exhibits lower solubility in non-polar solvents compared to the cis-isomer, aiding crystallization.
Recommended Workup[1][2][4][10]
Concentration: Remove acetic acid/HCl under reduced pressure.
Extraction: Dissolve residue in Ethyl Acetate; wash with water to remove mineral acids.
Crystallization:
Solvent: Hexane or Hexane/Ethyl Acetate (9:1).
Cool to 0–5°C.
The trans-acid crystallizes more readily.
Analysis:
1H NMR: Monitor the shift of the proton
to the carboxyl group.
Melting Point: Trans-isomer has a distinct MP (approx. 47-50°C for ester, higher for acid) compared to the cis-isomer.
Frequently Asked Questions (FAQ)
Q1: Can I use Pd/C instead of Rh/C?A: Palladium is generally less effective for hydrogenating the aromatic ring of benzoic acid derivatives under mild conditions compared to Rhodium or Ruthenium. Pd/C often requires much higher temperatures, which increases the risk of decarboxylation.
Q2: My product is an oil, but it should be a solid. What happened?A: You likely have a high ratio of the cis-isomer or residual solvent. The cis-isomer lowers the melting point of the mixture significantly. Perform the HCl reflux step (Module 2) again to push the ratio toward trans, then recrystallize from cold hexanes.
Q3: Is this the same intermediate used for Naratriptan?A: Yes. The trans-2-(4-methylcyclohexyl)acetic acid (or its amide derivative) is a key building block for the indole ring formation in Naratriptan synthesis [1, 2].
References
Process for preparation of naratriptan hydrochloride. (2009). World Intellectual Property Organization, WO2009118753A2. Link
Process for the synthesis of naratriptan. (2012). US Patent Application, US20120220778A1. Link
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids. (1956). ScholarWorks at WMU. Link
Hydrogenation of 4-methylcinnoline (Catalyst Comparison). BYU ScholarsArchive. Link
Technical Support Center: Synthesis of 2-(4-Methylcyclohexyl)acetic Acid
Executive Summary & Route Analysis You are likely attempting to synthesize 2-(4-methylcyclohexyl)acetic acid via the catalytic hydrogenation of 4-methylphenylacetic acid (p-tolylacetic acid) . This is the industry-standa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Route Analysis
You are likely attempting to synthesize 2-(4-methylcyclohexyl)acetic acid via the catalytic hydrogenation of 4-methylphenylacetic acid (p-tolylacetic acid) . This is the industry-standard route, favored for its atom economy. However, it presents three distinct challenges that often stall R&D workflows:
Catalyst Poisoning: The free carboxylic acid moiety can adsorb strongly onto metal surfaces, inhibiting turnover.[1]
Stereochemical Drift: The reaction produces a mixture of cis and trans isomers. The biological activity of downstream APIs (e.g., Naratriptan analogs) often depends strictly on one isomer (typically trans).
Incomplete Reduction: Stalling at partial conversion due to competitive adsorption or solvent effects.
This guide provides a self-validating workflow to navigate these issues.
Critical Troubleshooting Guide
Phase A: The Hydrogenation Reaction[1][2][3]
Primary Symptom: Reaction stalls (<50% conversion) or requires excessive reaction times (>24h).
Symptom
Probable Cause
Technical Intervention
Reaction Stalls
Carboxylate Poisoning
The -COOH group binds to active sites. Solution: Switch solvent to Glacial Acetic Acid. This suppresses ionization and competes for adsorption sites, keeping the catalyst active.
No Reaction
Trace S/P/N Poisoning
Precursors derived from certain routes may contain sulfur/amine traces. Solution: Wash the starting material with dilute HCl and recrystallize before hydrogenation. Increase catalyst loading to 10 mol%.
Low Turnover
Mass Transfer Limit
H2 solubility is the bottleneck. Solution: Increase agitation (rpm) significantly. If using a Parr shaker, ensure >50 psi (3.5 bar). For Ru catalysts, pressures >50 bar are often mandatory.
Over-reduction
Decarboxylation
High temps (>150°C) can cleave the acid. Solution: Maintain T < 100°C. If using Rh, 50-80°C is sufficient.
Phase B: Stereochemistry (Cis/Trans Ratio)
Primary Symptom: You need the trans isomer, but the reaction yields predominantly cis.
The Science: Heterogeneous hydrogenation (Rh/C, Pt/C) typically follows haptophilic addition . The aromatic ring adsorbs flat onto the catalyst surface. Hydrogens add from the metal surface (bottom face), pushing the substituents (Methyl and Acetic acid groups) to the opposite side (top face), resulting in the kinetic cis product.
The Fix: You cannot easily force trans formation during hydrogenation. You must hydrogenate to cis first, then isomerize.
Caption: Mechanistic pathway showing why 'Cis' is formed initially and how 'Trans' is obtained via equilibration.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C instead of Rh/C?A: You can, but Palladium is less active for ring hydrogenation than Rhodium or Ruthenium. Pd/C often requires higher temperatures (>100°C) or pressures to reduce the benzene ring completely, which increases the risk of decarboxylation. Rhodium is the "gold standard" for mild ring reduction [1].
Q: My product is an oil, but it should be a solid. Why?A: Pure trans-2-(4-methylcyclohexyl)acetic acid is a solid (MP ~60-70°C range). An oily appearance usually indicates a mixture of cis and trans isomers (melting point depression) or residual solvent. Check the diastereomeric ratio (dr) via NMR. If the dr is low (e.g., 60:40), you must perform the isomerization step or rigorous recrystallization [2].
Q: Why use Acetic Acid? Can't I use Methanol?A: Methanol is acceptable, but Acetic Acid is superior for two reasons:
It prevents the carboxylic acid substrate from poisoning the catalyst by keeping it protonated.
It minimizes the formation of methyl ester side products that might occur in methanol under acidic hydrogenation conditions [3].
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Primary source for Rh vs Pd selectivity in ring reduction).
ChemScene. (2023). 2-(4-Phenylcyclohexyl)acetic acid Product Data. Link (Structural analog data used for physical property inference).
RSC Green Chemistry. (2014). Cis,cis-Muconic acid isomerization and catalytic conversion. Link (Mechanistic basis for acid-catalyzed isomerization and ring stability).
SynHet. (2023).[2] 2-(4-Methylcyclohexyl)acetic acid - Commercial Synthesis Data. Link (Verification of CAS and industrial availability).
preventing byproduct formation in 2-(4-methylcyclohexyl)acetic acid reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylcyclohexyl)acetic acid. Here, we address common challenges related to byprod...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methylcyclohexyl)acetic acid. Here, we address common challenges related to byproduct formation and provide troubleshooting strategies and detailed protocols to enhance reaction efficiency and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2-(4-methylcyclohexyl)acetic acid via two common synthetic routes:
Route A: Catalytic Hydrogenation of 2-(4-methylphenyl)acetic Acid
Route B: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid
Route A: Catalytic Hydrogenation of 2-(4-methylphenyl)acetic Acid
The catalytic hydrogenation of 2-(4-methylphenyl)acetic acid is a direct method for synthesizing 2-(4-methylcyclohexyl)acetic acid. However, controlling the stereochemistry of the resulting cyclohexane ring and preventing incomplete reactions are critical challenges.
Frequently Asked Questions & Troubleshooting
Question 1: My hydrogenation reaction is producing a mixture of cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid. How can I control the stereoselectivity to favor the desired isomer?
Answer: The formation of both cis and trans isomers is a common outcome in the hydrogenation of substituted aromatic rings. The trans isomer is often the thermodynamically more stable product, with both bulky substituents in equatorial positions, but the kinetic product distribution can vary significantly.[1] Here are several strategies to influence the cis/trans ratio:
Catalyst Selection: Rhodium and ruthenium-based catalysts are often superior to palladium or platinum for arene hydrogenation, offering better selectivity.[2] For instance, using a Ru/C catalyst can sometimes favor the formation of the cis isomer, while Rh/C under specific conditions might enhance the trans isomer ratio.
Solvent and pH: The polarity of the solvent and the pH of the reaction medium can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.[2] Experimenting with protic solvents like acetic acid or ethanol versus aprotic solvents like ethyl acetate can be beneficial. Maintaining a constant pH with a buffer during the reaction can also lead to more reproducible results.[2]
Two-Step Hydrogenation: For analogous compounds like 4-nitrophenylacetic acid, a two-step hydrogenation process has been shown to increase the proportion of the trans isomer.[3] This involves a preliminary reduction at a lower temperature and pressure to saturate a more reactive group (if present) or to partially reduce the ring, followed by a second step at a higher temperature and pressure to complete the hydrogenation.[3]
Enzymatic Resolution: A highly selective method involves using transaminases for the kinetic resolution of a mixture of cis/trans isomers. This can be achieved through the selective deamination of the cis-amine derivative, leaving the desired trans-amine with high diastereomeric excess.[4]
Question 2: My reaction is incomplete, and I'm observing residual starting material (2-(4-methylphenyl)acetic acid) in my product mixture. What can I do to drive the reaction to completion?
Answer: Incomplete hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
Catalyst Activity: Ensure your catalyst is fresh and active. Catalyst poisoning by sulfur or other impurities in the starting material or solvent can inhibit the reaction.
Hydrogen Pressure and Temperature: Increase the hydrogen pressure and/or the reaction temperature. Aromatic ring hydrogenation typically requires more forcing conditions than the reduction of simple alkenes.
Reaction Time: Extend the reaction time and monitor the progress by techniques like TLC, GC, or NMR spectroscopy.
Agitation: Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Question 3: How can I separate the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid?
Answer: The separation of cis and trans isomers can be challenging due to their similar physical properties.
Fractional Crystallization: This method can sometimes be effective if there is a significant difference in the solubility of the two isomers in a particular solvent. Experiment with different solvents and solvent mixtures.
Derivatization and Chromatography: Converting the carboxylic acids to their corresponding esters (e.g., methyl or ethyl esters) can alter their physical properties, potentially making them easier to separate by column chromatography or preparative HPLC.[3] Derivatization with a chiral auxiliary can create diastereomers that are often separable by standard chromatographic techniques.[5]
Preparative HPLC: High-performance liquid chromatography (HPLC) on a suitable stationary phase can be a powerful tool for separating diastereomers.[6]
Route B: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids.[7] While effective, it involves hazardous reagents like diazomethane and can lead to specific byproducts if not performed carefully.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing a significant amount of an α-chloromethylketone byproduct in my Arndt-Eistert reaction. How can I prevent its formation?
Answer: The formation of an α-chloromethylketone is a common side reaction when using an acid chloride as the activated carboxylic acid derivative. It arises from the reaction of the diazoketone intermediate with the HCl generated during the initial acylation of diazomethane.[8]
Newman-Beal Modification: The most effective way to prevent this is to use the Newman-Beal modification, which involves adding a base like triethylamine to the reaction mixture. The triethylamine scavenges the HCl as it is formed, preventing it from reacting with the diazoketone.[8][9]
Excess Diazomethane: Using a slight excess of diazomethane can also help, as the excess diazomethane will react with the HCl. However, this is less efficient and requires careful handling of the hazardous diazomethane.[8]
Question 2: During the Wolff rearrangement of my diazoketone, I am getting byproducts from the reaction of the intermediate ketene with the solvent. How can I improve the yield of the desired carboxylic acid?
Answer: The ketene intermediate in the Wolff rearrangement is highly reactive and can be trapped by various nucleophiles.[10] If the reaction is performed in an alcohol solvent, for example, the corresponding ester will be formed.
Choice of Nucleophile: To obtain the carboxylic acid, the Wolff rearrangement should be conducted in the presence of water.[11]
Catalyst and Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (commonly Ag₂O).[10] The choice of conditions can influence the reaction pathway and minimize side reactions. Photochemical conditions are often milder than thermal conditions. The use of silver(I) oxide is a common and effective method for promoting the rearrangement at lower temperatures.[10]
Solvent Selection: If you are observing O-H insertion byproducts when using an alcohol solvent, this suggests the intermediacy of a carbene.[12] Switching to a less reactive solvent and ensuring the presence of water as the nucleophile will favor the formation of the carboxylic acid.
Question 3: Are there safer alternatives to diazomethane for the Arndt-Eistert reaction?
Answer: Yes, due to the toxicity and explosive nature of diazomethane, safer alternatives have been developed.
(Trimethylsilyl)diazomethane: This reagent is a commercially available and much safer alternative to diazomethane for the Arndt-Eistert homologation.[13]
Experimental Protocols
Protocol 1: Stereoselective Hydrogenation of 2-(4-methylphenyl)acetic Acid to Favor trans-2-(4-methylcyclohexyl)acetic Acid (Adapted from[3])
Step 1: Initial Hydrogenation (Partial Reduction)
In a high-pressure autoclave, dissolve 2-(4-methylphenyl)acetic acid in glacial acetic acid.
Add 5% Rh/C catalyst (5 mol%).
Pressurize the reactor with hydrogen gas to 5-10 bar.
Heat the reaction mixture to 40-50°C and stir vigorously for 4-6 hours.
Monitor the reaction progress by GC or TLC to observe the disappearance of the starting material.
Step 2: Final Hydrogenation (Complete Saturation)
Without isolating the intermediate, increase the hydrogen pressure to 50-60 bar.
Increase the temperature to 60-80°C and continue stirring for another 12-24 hours, or until hydrogen uptake ceases.
Cool the reactor to room temperature and carefully vent the hydrogen gas.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Remove the solvent under reduced pressure to obtain the crude product.
Analyze the cis/trans ratio by GC or ¹H NMR.
Protocol 2: Arndt-Eistert Homologation of 4-methylcyclohexanecarboxylic Acid with Minimized Byproducts (Adapted from[8][9])
Step 1: Formation of the Acid Chloride
To a solution of 4-methylcyclohexanecarboxylic acid in an inert solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0°C.
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-methylcyclohexanecarbonyl chloride.
Step 2: Formation of the Diazoketone (Newman-Beal Modification)
Prepare a solution of (trimethylsilyl)diazomethane (2.2 equivalents) in a suitable solvent (e.g., a mixture of THF and acetonitrile) and cool to 0°C.
To this solution, add triethylamine (1.1 equivalents).
Slowly add a solution of the crude 4-methylcyclohexanecarbonyl chloride in the same solvent to the (trimethylsilyl)diazomethane solution at 0°C.
Allow the reaction to warm to room temperature and stir for 10-12 hours.
Step 3: Wolff Rearrangement
To the solution of the diazoketone, add a suspension of silver(I) oxide (0.1 equivalents) in water.
Heat the mixture gently to 50-60°C and stir for 2-4 hours, monitoring the disappearance of the diazoketone by TLC.
Cool the reaction mixture, filter to remove the silver catalyst, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-methylcyclohexyl)acetic acid.
Data Presentation
Table 1: Influence of Reaction Conditions on cis/trans Isomer Ratio in Hydrogenation
Diagram 1: Synthetic Routes to 2-(4-methylcyclohexyl)acetic Acid
Caption: Overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Byproduct Formation in Hydrogenation
Caption: Decision tree for addressing isomer issues.
Diagram 3: Preventing Byproducts in Arndt-Eistert Synthesis
Caption: Troubleshooting common Arndt-Eistert side reactions.
References
Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central. Retrieved January 26, 2024, from [Link]
Substituted Cyclohexanes. (2021). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
Arndt–Eistert reaction. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
Wolff rearrangement. (n.d.). Wikipedia. Retrieved January 26, 2024, from [Link]
Stereoselective catalytic hydrogenation and conjugate reduction of 4-methyl itaconate derivatives bearing a chiral auxiliary. (2006). ResearchGate. Retrieved January 26, 2024, from [Link]
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1964). ScholarWorks at WMU. Retrieved January 26, 2024, from [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2012). National Institutes of Health. Retrieved January 26, 2024, from [Link]
The Wolff-Rearrangement Reaction of Oxidatively Generated α-Oxo Gold Carbenes: An Effective Approach to Silylketenes. (2013). PubMed Central. Retrieved January 26, 2024, from [Link]
Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of... (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Separation and purification of cis and trans isomers. (n.d.). Google Patents.
Arndt-Eistert Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
Arndt-Eister reaction. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.
Wolff-Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]
Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 26, 2024, from [Link]
Wolf Rearrangement Reaction | Step Wise Mechanism Explained | CSIR NET Organic Chemistry Imp Topic. (2022). YouTube. Retrieved January 26, 2024, from [Link]
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. (2021). YouTube. Retrieved January 26, 2024, from [Link]
Cis-Trans Isomerism in Cycloalkanes. (2024). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved January 26, 2024, from [Link]
The Wolff Rearrangement: Tactics, Strategies and Recent Applications in Organic Synthesis. (2009). ResearchGate. Retrieved January 26, 2024, from [Link]
Selective conversion of methane to cyclohexane and hydrogen via efficient hydrogen transfer catalyzed by GaN supported platinum clusters. (2022). ResearchGate. Retrieved January 26, 2024, from [Link]
The Arndt-Eistert Reaction. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]
Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. (1979). ResearchGate. Retrieved January 26, 2024, from [Link]
stability issues of 2-(4-methylcyclohexyl)acetic acid under experimental conditions
The following technical guide addresses the stability, handling, and troubleshooting of 2-(4-methylcyclohexyl)acetic acid (CAS: 6603-71-0). This document is designed for researchers requiring high-fidelity control over t...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of 2-(4-methylcyclohexyl)acetic acid (CAS: 6603-71-0). This document is designed for researchers requiring high-fidelity control over their starting materials in drug development and organic synthesis.[1][2]
[1][2]
Status: Active
Document ID: TS-MCA-2026-02
Audience: Medicinal Chemists, Process Engineers, QC Analysts[1][2]
Part 1: Executive Technical Summary[2]
2-(4-Methylcyclohexyl)acetic acid is a cyclohexane derivative characterized by cis/trans isomerism .[1][2] Unlike its structural analog 4-methylcyclohexanecarboxylic acid, where the carboxylic acid is attached directly to the ring, this compound features a methylene spacer (-CH2-) between the ring and the carboxyl group.[1][2]
Critical Stability Insight:
The methylene spacer renders the ring proton at position 1 non-acidic .[1][2] Consequently, this compound does not undergo base-catalyzed epimerization under standard experimental conditions.[1][2] Stability issues reported by users are frequently misidentified; they are usually compositional inconsistencies (cis/trans ratio variations) rather than chemical degradation.[1]
Parameter
Specification / Behavior
Thermodynamic Stability
High.[1][2] Resistant to hydrolysis and mild oxidation.[1][2]
Isomeric Stability
Static. Does not interconvert under standard storage or basic workups.[1][2]
Melting Point
Variable (Dependent on cis/trans ratio).[1] Pure trans typically melts higher than cis or mixtures.[1][2]
Primary Degradation Risk
Radical oxidation at tertiary ring carbons (C1/C4) upon prolonged air exposure.[1]
Part 2: Troubleshooting & FAQs
Category A: Isomeric Composition & Melting Point Anomalies[2]
Q1: My melting point determination shows a wide range (e.g., 60–80°C) or differs between batches. Is the compound decomposing?
Diagnosis: No, this is likely due to diastereomeric variance , not decomposition.[1][2]
Technical Explanation: Commercial supplies of 2-(4-methylcyclohexyl)acetic acid are often produced via the hydrogenation of p-tolylacetic acid.[1][2] This process yields a mixture of cis and trans isomers.[1][2]
Trans-isomer: Diequatorial conformation (thermodynamically favored).[1][2] Forms a stable crystal lattice with a distinct, sharp melting point.[2]
Cis-isomer: Axial-equatorial conformation.[1][2] Disrupts crystal packing, acting as an impurity that depresses and broadens the melting point of the mixture.
Action Plan:
Do not discard. The chemical integrity is likely intact.[1][2]
Quantify Ratio: Run a GC-FID or H-NMR (see Protocol 1) to determine the cis/trans ratio.[1][2]
Purify (if needed): If a sharp melting point is required for characterization, perform a recrystallization (Protocol 2) to enrich the trans isomer.[1]
Q2: Can I convert the cis isomer to the trans isomer using base reflux (e.g., NaOEt/EtOH)?
Answer:No.Mechanism: Base-catalyzed epimerization requires an acidic proton
to a carbonyl group on the ring.[1][2] In 2-(4-methylcyclohexyl)acetic acid, the carbonyl is separated from the ring by a -CH2- group.[1][2] The proton on the ring carbon (C1) is a tertiary alkyl proton () and cannot be removed by alkoxides.
Implication: You cannot thermodynamically equilibrate the mixture using standard basic conditions. Isomerization requires forcing conditions (e.g., high-temperature hydrogenation catalysts) which risk side reactions.[1][2]
Category B: Chemical Purity & Reactivity[2]
Q3: I see a small impurity peak at retention time slightly longer than the main peak in HPLC. What is it?
Potential Culprit:p-Tolylacetic acid (Starting Material).[1][2]
Context: If the hydrogenation during synthesis was incomplete, the aromatic precursor remains.[2]
Detection: The aromatic ring has strong UV absorbance (254 nm), causing it to appear as a significant impurity even at low molar concentrations compared to the UV-transparent cyclohexane ring.[1][2]
Verification: Check the UV spectrum of the peak.[1][2] If it shows
characteristic of a benzene ring (260-270 nm), it is the unreduced starting material.[1]
Q4: Is the compound sensitive to oxidation?
Answer:Moderately.Risk: The tertiary carbons at positions 1 and 4 of the cyclohexane ring are susceptible to radical autoxidation over long periods (years), forming hydroperoxides.[1][2]
Prevention: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.
Part 3: Experimental Protocols
Protocol 1: Determination of Cis/Trans Ratio (H-NMR)
Objective: Quantify the isomeric ratio without separation.
Principle: The chemical shift of the methyl group or the methylene protons differs due to the magnetic anisotropy of the ring conformations.[2]
Solvent: Dissolve ~10 mg sample in CDCl₃ .
Acquisition: Run 1H-NMR (minimum 400 MHz).
Analysis:
Trans-Isomer: The methyl group (C4-Me) is typically equatorial and appears as a doublet at a lower shift (approx.[1][2] 0.85–0.90 ppm).[1][2]
Cis-Isomer: The methyl group may adopt an axial position (or flip), resulting in a doublet slightly downfield relative to the trans signal (approx.[1] 0.90–0.95 ppm).[1][2]
Note: Resolution may require optimization.[1][2] Alternatively, use ¹³C-NMR where the shift differences between axial and equatorial carbons are more pronounced (approx. 2–5 ppm difference for ring carbons).[1][2]
Protocol 2: Enrichment of Trans-Isomer via Recrystallization[1][2]
Objective: Isolate the thermodynamically stable trans isomer from a commercial mixture.
Dissolution: Dissolve the crude acid in the minimum amount of boiling solvent.
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
Filtration: Collect the crystals. The trans isomer, having better packing efficiency, preferentially crystallizes.
Validation: Check Melting Point. A sharp MP indicates high diastereomeric purity.[1][2]
Part 4: Decision Logic & Workflow
The following diagram illustrates the troubleshooting logic for stability and purity issues.
Caption: Troubleshooting logic flow for differentiating between isomeric variance and chemical degradation.
References
National Institute of Standards and Technology (NIST). Acetic acid, trans-4-methylcyclohexyl ester (Data for analog comparison).[1][2][3] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]
PubChem. 2-(4-Methylcyclohexyl)acetic acid - Compound Summary.[1][2][4][5] National Library of Medicine.[1][2] Available at: [Link]
Farkas, E. et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines.[1][2][6] Scientific Reports, 2024.[1][2] (Provides mechanistic insight into the difficulty of chemical isomerization of cyclohexane derivatives without alpha-carbonyls). Available at: [Link]
Technical Support Center: Optimizing Catalyst Selection for 2-(4-methylcyclohexyl)acetic Acid Hydrogenation
Welcome to the technical support center for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging synthesis. Here, we will address common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
The hydrogenation of carboxylic acids is a fundamentally challenging transformation due to the low electrophilicity of the carbonyl carbon.[1] This often necessitates the use of active catalysts and carefully optimized reaction conditions to achieve high yields and selectivities.[2] This guide will provide you with the foundational knowledge and practical insights to navigate the complexities of this reaction.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.
Problem 1: Low or No Conversion of the Starting Material
Possible Causes and Solutions:
Insufficient Catalyst Activity: The carboxyl group is notoriously difficult to reduce catalytically.[3][4] Your chosen catalyst may not be active enough under the current reaction conditions.
Solution 1: Catalyst Screening: If you are using a standard heterogeneous catalyst like Palladium on carbon (Pd/C), consider screening other, potentially more active catalysts. Rhenium-based catalysts, for instance, have shown remarkable activity in hydrogenating carboxylic acids.[3] Ruthenium and Rhodium-based catalysts are also viable options.[5] For milder conditions, homogeneous catalysts based on Ruthenium, Iridium, or Osmium complexes can be more effective.[6]
Solution 2: Increase Reaction Temperature and Pressure: The hydrogenation of carboxylic acids often requires elevated temperatures and pressures to proceed at a reasonable rate.[5][6] Systematically increase the temperature and hydrogen pressure, but be mindful of potential side reactions and the stability of your substrate and product.
Solution 3: Check Catalyst Quality and Handling: Ensure your catalyst has not been deactivated through improper storage or handling. Exposure to air can poison many hydrogenation catalysts. Always handle catalysts under an inert atmosphere.
Catalyst Poisoning: Trace impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons, deactivating the active sites.[7]
Solution 1: Substrate and Solvent Purity: Ensure your 2-(4-methylcyclohexyl)acetic acid and solvent are of high purity. Purification of the starting material through recrystallization or chromatography may be necessary.
Solution 2: Use High-Purity Hydrogen: Utilize high-purity hydrogen gas to avoid introducing catalyst poisons.
Solution 3: Add a Sacrificial Agent: In some cases, adding a small amount of a scavenger or a sacrificial catalyst can help to remove poisons from the reaction mixture.
Inadequate Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between the hydrogen gas, the liquid phase (substrate and solvent), and the solid catalyst.
Solution: Improve Agitation: Increase the stirring rate to ensure good mixing and facilitate the transport of hydrogen to the catalyst surface.
Problem 2: Poor Selectivity - Formation of Multiple Products
Possible Side Reactions and Solutions:
Formation of Esters: If an alcohol is used as a solvent (e.g., ethanol), esterification with the carboxylic acid starting material or product can occur, especially at elevated temperatures. The hydrogenation of acetic acid, for example, can lead to the formation of ethyl acetate.[3]
Solution 1: Use a Non-Reactive Solvent: Switch to a non-alcoholic solvent such as an ether (e.g., THF, dioxane) or a hydrocarbon (e.g., cyclohexane, toluene).[8][9]
Solution 2: Optimize Reaction Time: Prolonged reaction times can favor the formation of byproducts. Monitor the reaction progress and stop it once the starting material is consumed.
Hydrogenolysis/Decarboxylation: At very high temperatures, cleavage of the C-C bond or loss of CO2 can occur, leading to the formation of (4-methylcyclohexyl)methane.
Solution: Milder Reaction Conditions: Reduce the reaction temperature and pressure to minimize these side reactions. The use of more active, selective catalysts that operate under milder conditions is also beneficial.[6]
Isomerization: Depending on the catalyst and conditions, isomerization of the methylcyclohexyl ring is a possibility.
Solution: Catalyst Choice: The choice of catalyst can influence the degree of isomerization. Screening different catalysts (e.g., Pd, Pt, Rh, Ru) can help identify one that minimizes this side reaction.
Problem 3: Catalyst Deactivation and Poor Reusability
Possible Causes and Solutions:
Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites.[7]
Solution 1: Lower Reaction Temperature: Operating at the lowest effective temperature can reduce the rate of coking.
Solution 2: Catalyst Regeneration: Some coked catalysts can be regenerated by controlled oxidation to burn off the carbon deposits, followed by reduction. The specific regeneration procedure will depend on the catalyst.
Leaching of the Metal: For supported catalysts, the active metal may leach into the reaction solution, especially in acidic media, leading to a loss of activity.
Solution: Catalyst Support and pH Control: The choice of support material can influence metal leaching. Using a more stable support or adjusting the pH of the reaction mixture (if possible) can mitigate this issue.
Sintering: At high temperatures, the small metal nanoparticles on a supported catalyst can agglomerate into larger particles, reducing the active surface area.
Solution: Use a Thermally Stable Catalyst: Select a catalyst with good thermal stability or operate at lower temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best type of catalyst for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid?
A1: There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., high yield, specific stereoisomer) and the available equipment (e.g., high-pressure reactor).
For general-purpose, robust hydrogenation, heterogeneous catalysts are often preferred. Supported noble metal catalysts such as Palladium (Pd) , Platinum (Pt) , Rhodium (Rh) , and Ruthenium (Ru) on supports like carbon or alumina are good starting points. Rhenium-based catalysts are particularly effective for carboxylic acid reduction.[3]
For reactions under milder conditions and potentially higher selectivity, homogeneous catalysts, such as those based on Ruthenium or Iridium complexes, can be advantageous.[6]
A systematic screening of a few different catalysts is highly recommended to identify the most suitable one for your specific application.
Q2: What are the typical reaction conditions for this type of hydrogenation?
A2: Due to the stability of the carboxylic acid group, relatively harsh conditions are often required for heterogeneous catalysis.[5][6]
Temperature: 100-200 °C
Pressure: 500-1500 psi (34-103 bar) of hydrogen
Solvent: Ethers (THF, dioxane) or hydrocarbons (cyclohexane) are good choices to avoid side reactions. The use of water in a binary solvent system can sometimes influence the orientation of the molecule on the catalyst surface.[10]
Catalyst Loading: Typically 1-5 mol% of the active metal relative to the substrate.
It is crucial to start with milder conditions and gradually increase the temperature and pressure while monitoring the reaction progress.
Q3: How can I control the stereochemistry of the product?
A3: The hydrogenation of the cyclohexyl ring can lead to different diastereomers. The stereochemical outcome is influenced by the catalyst, the substrate's conformation, and the reaction conditions.
Catalyst Selection: Different metals and supports can favor the formation of specific isomers. For example, in the hydrogenation of substituted arenes, the choice of catalyst is known to influence the cis/trans selectivity.
Directed Hydrogenation: If there are other functional groups in the molecule, they can sometimes direct the hydrogen addition from a specific face of the ring.
Chiral Catalysts: For enantioselective hydrogenation, the use of chiral homogeneous or heterogeneous catalysts would be necessary.
Systematic experimentation with different catalysts and conditions, coupled with careful product analysis (e.g., by NMR or chiral GC/HPLC), is required to optimize for a specific stereoisomer.
Q4: My reaction is working, but it's very slow. How can I increase the reaction rate?
A4:
Increase Catalyst Loading: A higher concentration of the catalyst will generally lead to a faster reaction, but this also increases costs.
Increase Temperature and Pressure: As mentioned, higher temperatures and hydrogen pressures will increase the reaction rate.[3] However, be cautious of potential side reactions.
Improve Agitation: Ensure efficient mixing to overcome any mass transfer limitations.
Switch to a More Active Catalyst: If optimization of the current system is insufficient, a more active catalyst may be required.
Catalyst Selection and Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.
Caption: A workflow for catalyst selection and optimization.
Catalyst Performance Comparison (Illustrative)
The following table provides an illustrative comparison of different catalyst types for carboxylic acid hydrogenation. The actual performance will vary depending on the specific substrate and reaction conditions.
Catalyst Type
Typical Active Metal
Support
Typical Conditions
Advantages
Disadvantages
Heterogeneous
Pd, Pt, Ru, Rh, Re, Ni
Carbon, Alumina, Silica
High T & P (100-200°C, 500-1500 psi)
Robust, easily separated, reusable
Harsh conditions, potential for side reactions
Homogeneous
Ru, Ir, Os
Ligand-based
Milder T & P (50-120°C, 100-500 psi)
High activity & selectivity, works under mild conditions
Difficult to separate from product, catalyst cost
Biocatalytic
Carboxylic Acid Reductases (CARs)
Whole cells or isolated enzymes
Ambient T & P
High selectivity, environmentally friendly
Requires cofactors (ATP, NADPH), substrate scope may be limited[11]
Experimental Protocol: General Procedure for Catalyst Screening
This protocol provides a general framework for screening heterogeneous catalysts for the hydrogenation of 2-(4-methylcyclohexyl)acetic acid.
Reactor Preparation: Ensure the high-pressure reactor is clean and dry.
Loading Reactants: To the reactor vessel, add 2-(4-methylcyclohexyl)acetic acid and the chosen solvent under an inert atmosphere.
Catalyst Addition: Carefully add the hydrogenation catalyst to the reactor vessel under a blanket of inert gas.
Sealing and Purging: Seal the reactor and purge the system several times with the inert gas, followed by several purges with hydrogen gas to remove all air.
Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reactor to the target temperature.
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) at regular intervals and analyzing them by a suitable technique (e.g., GC, LC-MS, NMR).
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent.
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Purification and Analysis: Purify the crude product if necessary (e.g., by chromatography or distillation) and characterize the final product to determine yield and purity.
Caption: A step-by-step experimental workflow.
References
CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google P
Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing). (URL: [Link])
The hydrogenation of simple carboxylic acids. - ResearchGate. (URL: [Link])
Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes | Chemical Reviews. (URL: [Link])
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. (URL: [Link])
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts | Organic Process Research & Development - ACS Publications. (URL: [Link])
Synthesis Of 2-methylcyclohexyl Acetate - Globe Thesis. (URL: [Link])
A study of reaction parameters in the hydrogenation of acetic acid by rhenium heptoxide catalyst - BYU ScholarsArchive. (URL: [Link])
Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F. (URL: [Link])
Hydrogen-driven, ATP-dependent biocatalytic reduction of carboxylic acids under non-explosive conditions - NIH. (URL: [Link])
Technical Support Center: Characterization of 2-(4-methylcyclohexyl)acetic Acid
Welcome to the technical support center for the characterization of 2-(4-methylcyclohexyl)acetic acid (4-MCAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the characterization of 2-(4-methylcyclohexyl)acetic acid (4-MCAA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, and analytical characterization of this molecule. Here, we address specific experimental issues in a practical question-and-answer format, grounded in scientific principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
FAQ 1: Synthesis & Purification
Question: My synthesis of 2-(4-methylcyclohexyl)acetic acid resulted in a low yield and a mixture of products. What are the likely side reactions and impurities?
Answer: The synthesis of 2-(4-methylcyclohexyl)acetic acid, often proceeding through intermediates like 4-methylcyclohexanone, is susceptible to several side reactions that can impact yield and purity.
Incomplete Reactions: A primary cause of impurities is the presence of unreacted starting materials or intermediates. For instance, if the synthesis involves the reduction of a double bond or the hydrolysis of an ester, incomplete conversion is a common issue.
Isomerization: The 4-methylcyclohexyl moiety can exist as cis and trans diastereomers. The reaction conditions, particularly temperature and catalysts, can influence the final isomeric ratio. It is crucial to characterize this ratio as the isomers may have different physical and biological properties.[1]
Byproducts from Reagents: Depending on the synthetic route, reagents can contribute to the impurity profile. For example, if using a Wittig-type reaction, phosphine oxide byproducts may be present. If esterification is a step, unreacted acid or alcohol will be present.[2]
Troubleshooting Workflow for Synthesis Impurities
Caption: Troubleshooting workflow for synthesis and purification issues.
FAQ 2: Chromatographic Separation
Question: I'm struggling to separate the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid using reverse-phase HPLC. My peaks are broad and have poor resolution.
Answer: Separating diastereomers like the cis and trans isomers of 4-MCAA can be challenging due to their similar physicochemical properties.[3][4] Broad and poorly resolved peaks in reverse-phase HPLC often point to issues with the mobile phase, column, or sample preparation.
Mobile Phase pH: Carboxylic acids can exhibit poor peak shape on silica-based C18 columns due to interactions with residual silanols.[5][6] The pH of your mobile phase is critical. Ensure it is buffered at least 2 pH units away from the pKa of the carboxylic acid (typically around 4.8) to maintain a consistent ionization state. Operating at a lower pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) will protonate the carboxylic acid, reducing silanol interactions and improving peak shape.
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[7] Try diluting your sample and re-injecting.
Inappropriate Solvent for Sample Dilution: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile or methanol when the mobile phase is highly aqueous) can cause peak distortion.[8] Whenever possible, dissolve your sample in the mobile phase.
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak splitting and broadening.[9] A void at the head of the column can also cause similar issues.
Troubleshooting Table for HPLC Peak Shape Issues
Problem
Potential Cause
Recommended Solution
Peak Tailing
Secondary interactions with silanols
Lower mobile phase pH with an acid modifier (e.g., 0.1% TFA or formic acid).
Column overload
Dilute the sample.
Column contamination
Flush the column with a strong solvent; replace the guard column.
Peak Fronting
Sample solvent stronger than mobile phase
Dissolve the sample in the mobile phase.
Column overload
Dilute the sample.
Split Peaks
Clogged column inlet frit
Back-flush the column (if permissible by manufacturer); replace the frit or column.
Column void
Replace the column.
Poor Resolution
Inadequate separation conditions
Optimize mobile phase composition (e.g., acetonitrile vs. methanol, gradient slope).
Insufficient column efficiency
Use a column with a smaller particle size or a longer length.
Experimental Protocol: HPLC Separation of cis and trans Isomers
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 50% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
FAQ 3: GC-MS Analysis
Question: I don't see a peak for 2-(4-methylcyclohexyl)acetic acid in my GC-MS analysis. What's going wrong?
Answer: Carboxylic acids like 4-MCAA are generally not volatile enough for direct GC-MS analysis. They tend to have poor peak shape or may not elute at all due to their polarity and potential for thermal decomposition in the hot injector.[10] Derivatization is almost always necessary.
Derivatization is Key: You must convert the carboxylic acid to a more volatile ester, typically a methyl or ethyl ester. This is commonly done by reacting the acid with an agent like diazomethane, BF3/methanol, or by using a kit for esterification.[11][12][13]
Choice of Derivatizing Agent: For short-chain fatty acids, some derivatization methods that require sample drying can lead to loss of the analyte due to its volatility.[10] While 4-MCAA is not extremely volatile, this should be a consideration. Esterification with BF3 in methanol is a robust method.
Experimental Protocol: Methyl Esterification for GC-MS Analysis
Dissolve ~1 mg of your sample in 1 mL of toluene.
Add 2 mL of BF3/methanol (14% w/v) solution.
Heat the mixture at 60°C for 30 minutes in a sealed vial.
Cool the reaction, then add 1 mL of water and 1 mL of hexane.
Vortex the mixture and allow the layers to separate.
Carefully remove the top hexane layer containing the methyl ester and inject it into the GC-MS.
II. Troubleshooting Guides
Guide 1: NMR Spectral Interpretation
Issue: My 1H NMR spectrum of 2-(4-methylcyclohexyl)acetic acid is complex and I can't distinguish the cis and trans isomers.
Background: The 1H NMR spectra of cyclohexane derivatives are often complex due to overlapping signals of the methylene protons and small differences in chemical shifts between axial and equatorial protons.[11] The key to distinguishing cis and trans isomers lies in analyzing the coupling constants and the chemical shifts of specific protons, which are influenced by their stereochemical environment.
Troubleshooting Steps:
Focus on Key Signals:
Carboxylic Acid Proton (-COOH): This will be a broad singlet, typically far downfield (>10 ppm), and is not useful for stereochemical assignment.
Alpha-Protons (-CH2-COOH): The two protons on the carbon adjacent to the carboxyl group will be diastereotopic and should appear as a doublet of doublets. Their chemical shift will be around 2.2-2.5 ppm.
Protons on C1 and C4: The protons on the carbons of the cyclohexane ring attached to the acetic acid group and the methyl group are key for assignment.
Analyze Coupling Constants (3JHH): The magnitude of the vicinal coupling constant (3JHH) is dependent on the dihedral angle between the protons (Karplus relationship).[7][14]
Axial-Equatorial or Equatorial-Equatorial coupling: ~2-5 Hz (dihedral angle ~60°).
In the more stable chair conformation of the trans isomer, the acetic acid group is likely equatorial. The proton on the same carbon (C1) will be axial. This axial proton will have large diaxial couplings to the adjacent axial protons on C2 and C6. In the cis isomer, the acetic acid group may be axial, leading to smaller coupling constants for the C1 proton.
Utilize 13C and 2D NMR:
13C NMR: The chemical shifts of the ring carbons are sensitive to the stereochemistry. Axial substituents cause a shielding (upfield shift) of the gamma-carbons compared to equatorial substituents.[15] This can be a reliable way to distinguish isomers.[16]
HSQC/HMQC: A Heteronuclear Single Quantum Coherence spectrum correlates each proton to the carbon it is directly attached to. This is invaluable for resolving overlapping proton signals and definitively assigning which protons belong to which carbons.[1]
Expected 13C NMR Chemical Shifts (Predicted)
Carbon
trans Isomer (Equatorial Acetic Acid)
cis Isomer (Axial Acetic Acid)
Rationale for Difference
-COOH
~179 ppm
~179 ppm
Minimal change expected.
-CH2-COOH
~42 ppm
~41 ppm
Slight shielding in cis.
C1
~38 ppm
~35 ppm
Shielded in cis due to axial orientation.
C2, C6
~35 ppm
~32 ppm
Gamma-gauche shielding effect in cis.
C3, C5
~30 ppm
~28 ppm
Shielded in cis.
C4
~32 ppm
~32 ppm
Less affected.
-CH3
~22 ppm
~22 ppm
Less affected.
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[17]
Guide 2: Mass Spectrometry Fragmentation
Issue: I am not sure how to interpret the mass spectrum of my compound to confirm its identity.
Background: Electron ionization mass spectrometry (EI-MS) of 4-MCAA will lead to a molecular ion peak (M+) and several characteristic fragment ions. Understanding these fragmentation patterns can help confirm the structure.
Expected Fragmentation Pathways:
Caption: Plausible fragmentation pathways for 2-(4-methylcyclohexyl)acetic acid in EI-MS.
Interpretation of Key Fragments:
Molecular Ion (m/z 156): The peak corresponding to the intact molecule.[18] Its presence confirms the molecular weight.
Loss of •COOH (m/z 111): A common fragmentation for carboxylic acids, representing the loss of the carboxyl radical.[17]
Loss of •CH2COOH (m/z 97): Cleavage of the bond between the cyclohexane ring and the acetic acid side chain, resulting in the 4-methylcyclohexyl cation. This is often a prominent peak.
McLafferty Rearrangement (m/z 60): A characteristic rearrangement of carboxylic acids, leading to a fragment corresponding to acetic acid.
Loss of H2O (m/z 138): Dehydration of the molecular ion can also occur.
By comparing the observed fragments in your spectrum to these expected patterns, you can gain confidence in the identification of 2-(4-methylcyclohexyl)acetic acid.
III. References
Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). ANALYSIS OF 1H NMR SPECTRA. Retrieved from [Link]
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of (1) 2-Acetyl-4-methylcyclohexanone. Retrieved from [Link]
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Magnetic Resonance in Chemistry, 38(7), 570-579.
Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546.
LibreTexts Chemistry. (2020, May 1). 25.1: Information Contained in Proton NMR Spectra. Retrieved from [Link]
Filo. (2025, November 6). Predict ¹³C signals in the spectra of (a) 4-methylcyclohexanone, (b) 2-me... Retrieved from [Link]
Bagno, A., et al. (2007). Computational protocols for calculating 13C NMR chemical shifts. Magnetic Resonance in Chemistry, 45(S1), S102-S111.
PubChem. (n.d.). 2-(4-methylcyclohexyl)acetic acid. Retrieved from [Link]
Forsyth, D. A., & Barabass, A. B. (1998). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry, 22(6), 667-674.
NIST. (n.d.). Acetic acid, cis-4-methylcyclohexyl ester. Retrieved from [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
PubChem. (n.d.). 2-(4-methylcyclohexylidene)acetic Acid. Retrieved from [Link]
Türkmen Research Group. (2021, April 20). NMR Spectroscopy Spring 2021 Midterm 2 Solutions. Retrieved from [Link]
University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]
Wiberg, K. B., et al. (1995). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory: paramagnetic contributions from orbital-to-orbital transitions for the pre-α, α, β, α-X, β-X and ipso-X effects, along with effects from characteristic bonds and groups. Journal of the Chemical Society, Perkin Transactions 2, (8), 1545-1553.
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
Welch, C. J., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1255, 227-240.
PubChem. (n.d.). 2-(4-methylenecyclohexyl)acetic acid. Retrieved from [Link]
Google Patents. (n.d.). CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Retrieved from
Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Retrieved from
Gordeev, S. A., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. International Journal of Molecular Sciences, 25(1), 356.
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218.
LibreTexts Chemistry. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
KGROUP - University of Washington. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Ramana, M. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Organic Communications, 5(4), 149-157.
Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020, 8896913.
Technical Support Center: Enhancing the Reactivity of 2-(4-methylcyclohexyl)acetic Acid in Amidation Reactions
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging transformation: th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for professionals engaged in synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging transformation: the amidation of sterically hindered carboxylic acids, specifically focusing on 2-(4-methylcyclohexyl)acetic acid. The principles and methodologies discussed herein are broadly applicable to other challenging amidation reactions encountered in pharmaceutical and materials science research.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is the direct amidation of 2-(4-methylcyclohexyl)acetic acid with an amine generally inefficient?
Direct condensation of a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable under standard conditions.[1] This is primarily due to the formation of a highly unreactive ammonium carboxylate salt resulting from a rapid acid-base reaction, which "kills" the nucleophilicity of the amine.[2] Forcing the reaction by heating to high temperatures (>100-160°C) can sometimes work for simple substrates but is often not suitable for complex molecules and can lead to side reactions.[2][3] The steric hindrance presented by the cyclohexyl group in 2-(4-methylcyclohexyl)acetic acid further exacerbates this issue by impeding the approach of the amine nucleophile to the carbonyl carbon.
Q2: What is the fundamental role of a "coupling reagent" in this context?
A coupling reagent is essential to activate the carboxylic acid, transforming the hydroxyl group (-OH) into a better leaving group.[2][4] This activation makes the carboxyl group susceptible to nucleophilic attack by the amine.[2] The most common strategies involve converting the carboxylic acid in situ into a more reactive intermediate, such as an activated ester, an acid anhydride, or an acyl chloride equivalent.[5]
Q3: I'm seeing low to no product formation with standard DCC/amine coupling. What's the likely cause?
While N,N'-dicyclohexylcarbodiimide (DCC) is a classic coupling reagent, its effectiveness can be limited with sterically hindered substrates. The primary intermediate formed is an O-acylisourea, which can be slow to react with hindered amines.[4][6] Furthermore, this intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and consumes the activated acid. This side reaction is a common cause of low yields in challenging couplings.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental failures and provides a logical progression of troubleshooting steps.
Issue 1: Low Conversion of Starting Materials
Symptom: TLC/LCMS analysis shows significant amounts of unreacted 2-(4-methylcyclohexyl)acetic acid and amine, with minimal product formation.
Root Cause Analysis & Solutions:
Insufficient Activation: The chosen coupling reagent may not be potent enough to activate the sterically hindered acid efficiently.
Poor Nucleophilicity of the Amine: The amine itself might be sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups).[7]
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can all play a crucial role.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low amidation yield.
Issue 2: Formation of Significant Byproducts
Symptom: Multiple spots/peaks are observed on TLC/LCMS, with one major byproduct identified as the N-acylurea (if using a carbodiimide) or unidentifiable decomposition products.
Root Cause Analysis & Solutions:
N-acylurea Formation: As mentioned, this is a classic side reaction with carbodiimides, especially when the amine is a poor nucleophile.[8]
Racemization: If the alpha-carbon to the carboxyl group were chiral, harsh conditions or certain reagents could lead to epimerization.
Decomposition: Highly activated intermediates can be unstable and decompose if the desired reaction does not occur promptly.
Recommended Solutions & Protocols
Carbodiimide Additives to Suppress Side Reactions: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is strongly recommended when using carbodiimides like EDC or DIC.[8] These additives react with the initial O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step activation minimizes the formation of N-acylurea.[9]
Switching to Onium Salt Reagents: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are generally more effective for difficult couplings.[1][10]
HATU is particularly effective for sterically hindered systems due to the formation of a highly reactive HOAt ester.[10][11]
PyBOP is a robust phosphonium salt that avoids the formation of carcinogenic byproducts associated with older reagents like BOP.[11] A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component, allowing for equimolar stoichiometry.[12]
Conversion to Acyl Halide: For extremely challenging cases, converting the carboxylic acid to an acyl chloride or fluoride can be a powerful strategy.
Acyl Chlorides: Reagents like oxalyl chloride or thionyl chloride can be used, but these are harsh and may not be compatible with sensitive functional groups.[13][14]
Acyl Fluorides: A milder and often more effective method involves using a reagent like Cyanuric Fluoride or XtalFluor-E®. The resulting acyl fluorides are often more stable than acyl chlorides and react cleanly with amines at elevated temperatures. This approach has proven successful for coupling sterically hindered acids and electron-deficient amines where other methods failed.[7]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for HATU-Mediated Amidation
This protocol is a robust starting point for the amidation of 2-(4-methylcyclohexyl)acetic acid.
Dissolution: Dissolve 2-(4-methylcyclohexyl)acetic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature. This step generates the active HOAt ester.
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-12 hours). For particularly hindered substrates, warming the reaction to 30-40°C may be beneficial.[11]
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Table 1: Comparison of Coupling Reagent Efficacy
The following table provides a general comparison of common coupling systems for sterically hindered amidations. Yields are illustrative and will vary based on the specific amine used.
Coupling System
Additive
Typical Base
Relative Reactivity
Common Byproducts
EDC
None
None/DIPEA
Low
N-acylurea, Unreacted Acid
EDC / HOBt
HOBt
DIPEA
Moderate
Dicyclohexylurea (from DCC)
PyBOP
None
DIPEA
High
Phosphonamides (water-soluble)
HATU
None
DIPEA
Very High
Tetramethylurea (water-soluble)
Acyl Fluoride
(Post-formation)
Pyridine/DIPEA
Very High
Fluoride Salts
Mechanism Visualization: Carbodiimide Activation with HOBt
Caption: Carbodiimide activation pathway and the role of HOBt.
Section 4: Final Recommendations
For enhancing the reactivity of 2-(4-methylcyclohexyl)acetic acid, a systematic approach is key.
Start Strong: Forgo simple carbodiimide couplings and begin with a more robust system like EDC/Oxyma or EDC/HOBt .
Escalate Intelligently: If yields remain unsatisfactory, move directly to a modern onium salt reagent. HATU in the presence of DIPEA is the recommended first choice for sterically demanding substrates.
The Ultimate Solution: For cases where even HATU fails, particularly with electron-poor amines, the conversion of the carboxylic acid to its acyl fluoride followed by reaction with the amine is a highly reliable, albeit multi-step, alternative.
By understanding the underlying mechanisms of activation and the common failure modes, researchers can efficiently troubleshoot and optimize these challenging but critical amidation reactions.
References
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
Perdicchia, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025). [Link]
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. (2023). [Link]
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Taylor & Francis. Carbodiimide – Knowledge and References. [Link]
Malaysian Journal of Analytical Sciences. OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). [Link]
Reddit. Tips and tricks for difficult amide bond formation?. [Link]
ACS Omega. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). [Link]
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). [Link]
Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. (2020). [Link]
ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). [Link]
Technical Support Center: Solvent Optimization for 2-(4-Methylcyclohexyl)acetic Acid
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(4-methylcyclohexyl)acetic acid . It focuses specifically on the critical role of solvents in stereoselectivity (c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(4-methylcyclohexyl)acetic acid . It focuses specifically on the critical role of solvents in stereoselectivity (cis/trans ratio), reaction kinetics, and purification.
Status: Operational
Role: Senior Application Scientist
Subject: Solvent Effects on Hydrogenation, Isomerization, and Purification
Executive Summary & Chemical Context[1][2][3][4][5][6]
The synthesis of 2-(4-methylcyclohexyl)acetic acid (often an intermediate for sulfonylurea drugs like Glimepiride) typically involves the catalytic hydrogenation of p-tolylacetic acid .
The Critical Challenge: The reaction generates two stereoisomers: cis and trans.
The Goal: The trans-isomer is generally the thermodynamically stable and bioactive target.
The Problem: Heterogeneous hydrogenation (e.g., Rh/C, Pt/C) is kinetically controlled, predominantly yielding the cis-isomer (via syn-addition of hydrogen).
Solvent Role: Solvents dictate the reaction rate , catalyst surface adsorption , and post-reaction isomerization capabilities.
Master Troubleshooting Workflows
Module A: Stereoselectivity (Cis/Trans Ratio)
User Issue: "My hydrogenation yields predominantly the cis-isomer (60-80%). How do I shift this to trans?"
Technical Insight:
Direct hydrogenation favors the cis isomer. You cannot purely "solvent-switch" your way to high trans selectivity during the initial reduction at low temperatures. You must induce thermodynamic equilibration (isomerization).
Solvent Class
Effect on Selectivity (Initial Reduction)
Suitability for Isomerization
Acetic Acid
High Cis Bias. Promotes rapid reduction; stabilizes the cis kinetic product.
Poor. Acidic media inhibits base-catalyzed isomerization.
Alcohols (MeOH/EtOH)
Moderate Cis Bias. Competitive adsorption can slow rates.
Good. Allows for base-mediated equilibration (e.g., with KOH/NaOMe).
High BP Hydrocarbons (Toluene/Xylene)
Neutral. Lower rates due to poor H2 solubility relative to polarity.
Variable. Poor solubility of substrate limits rate; requires phase transfer catalysis.
Poor. Hydrophobic effect aggregates substrate.
Diagnostic Steps:
Check Phase: Are you running a one-pot reduction/isomerization?
Switch Solvent System:
If running low-temp hydrogenation: Accept the cis-rich yield.
Post-reaction: Swap solvent to Methanol/KOH or Toluene (reflux) .
Protocol: Heat the cis-rich mixture in Toluene with catalytic p-TsOH or in MeOH with NaOMe to drive the equilibrium to the trans-isomer (thermodynamic product).
Module B: Reaction Stalling & Impurities
User Issue: "The reaction stops at 50% conversion, or I see ester impurities."
Troubleshooting Guide:
Symptom
Probable Solvent Cause
Corrective Action
Stalled Reaction
Catalyst Poisoning by Solvent Impurities. Sulfur or amine traces in technical grade solvents deactivate Rh/Pt.
Use HPLC-grade solvents. Switch from MeOH to Acetic Acid (activates catalyst).
Ester Impurity
Fischer Esterification. Using MeOH/EtOH with an acidic substrate (p-tolylacetic acid) under heat.
Switch to Isopropyl Alcohol (IPA) (sterically hindered) or THF . Alternatively, run in aqueous base (Na salt).
Leaching/Colored Product
Solvent Acidity. Acetic acid can leach metal from autoclave walls (Fe/Ni) or support.
Pass final solution through Celite/Charcoal. Switch to neutral solvent (MeOH).
Visualized Workflows (Graphviz)
Diagram 1: Synthesis & Isomerization Logic
This diagram illustrates the pathway from starting material to the desired trans-isomer, highlighting where solvent choice impacts the outcome.
Caption: Kinetic vs. Thermodynamic control pathways. Note that direct hydrogenation favors Cis; Solvent-mediated isomerization is required for Trans.
Diagram 2: Solvent Troubleshooting Decision Tree
Caption: Diagnostic logic for common solvent-related failures in cyclohexylacetic acid synthesis.
Crude Material: Mixture of cis/trans 2-(4-methylcyclohexyl)acetic acid.
Solvent System:n-Heptane or Hexane/Ethyl Acetate (9:1) .
Reasoning: The trans-isomer typically has lower solubility in non-polar alkanes compared to the cis-isomer (which disrupts crystal packing more due to its bent shape).
Procedure: Dissolve crude solid in hot n-heptane. Cool slowly to 0°C.
Filtration: Collect the precipitate.
Result: The filter cake is enriched in the trans-isomer. The filtrate contains mostly cis.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent to be "Green"?A: Yes, but with caveats. You must use the sodium salt of p-tolylacetic acid (add 1 eq NaOH). The free acid is insoluble in water. Hydrogenation of the salt in water works well with Rh/C but often requires higher pressure due to lower H2 solubility in water compared to organic solvents.
Q: Why do I see an ethyl ester peak in my NMR?A: You likely used Ethanol as your hydrogenation solvent. Even without added acid, the carboxylic acid starting material is acidic enough to auto-catalyze esterification at high temperatures.
Fix: Switch to THF or Acetic Acid , or lower the reaction temperature below 50°C.
Q: How do I measure the Cis/Trans ratio accurately?A: Do not rely on HPLC unless you have specific standards. 1H-NMR is the gold standard.
Diagnostic Signal: Look at the methine proton (CH-COOH). The chemical shift and coupling constants differ significantly between the axial (trans) and equatorial (cis) conformations.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational work on Rh/C and Pt/C specificity).
Sanofi-Aventis. (2005). Process for the preparation of trans-4-methylcyclohexyl acetic acid. US Patent 6,960,683. (Describes the industrial isomerization techniques).
Augustine, R. L. (1965). Catalytic Hydrogenation. Marcel Dekker. (Details the mechanism of syn-addition leading to cis-isomers).
Optimization
machine learning for reaction optimization of cyclohexylacetic acid derivatives
Status: Online | Tier: L3 Engineering Support | Topic: Reaction Optimization for Cyclohexylacetic Acid Derivatives Welcome to the CycloOpt-ML Knowledge Base Audience: Medicinal Chemists & Process Engineers Scope: Machine...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: L3 Engineering Support | Topic: Reaction Optimization for Cyclohexylacetic Acid Derivatives
Welcome to the CycloOpt-ML Knowledge Base
Audience: Medicinal Chemists & Process Engineers
Scope: Machine Learning (ML) implementation for optimizing the synthesis of cyclohexylacetic acid scaffolds (e.g., Gabapentinoids, peptide mimetics).
This guide addresses the unique challenges of optimizing cyclohexyl rings—specifically the non-linear relationship between steric bulk (chair/boat conformers) and reaction yield/stereoselectivity. We move beyond "black box" ML to provide a mechanistic, self-validating workflow.
Part 1: The Optimization Architecture
Before troubleshooting specific errors, ensure your workflow adheres to the Closed-Loop Bayesian Optimization (BO) standard. We do not use Deep Learning here; data is too scarce (
). We use Gaussian Processes (GPs).
Workflow Visualization
The following diagram illustrates the iterative cycle required to optimize stereoselective alkylation or hydrogenation reactions.
Caption: Figure 1. Closed-loop Bayesian Optimization cycle. The critical step for cyclohexyl derivatives is "Featurization," where 3D conformer data must be encoded.
Part 2: Troubleshooting & Implementation Guides
Module A: Data Featurization (The "Input" Problem)
Context: Cyclohexylacetic acid derivatives often fail in ML models because standard fingerprints (ECFP4) treat the ring as a flat graph, ignoring the axial/equatorial dynamics that dictate stereocontrol.
Q: My model predicts high yield, but the actual reaction gives <10% yield. Why?A: You are likely using One-Hot Encoding (OHE) or 2D fingerprints for your solvents and ligands.
The Issue: OHE treats "Cyclohexane" and "THF" as mathematically equidistant. It does not "know" that cyclohexane is non-polar and sterically bulky.
The Fix: Switch to Physicochemical Descriptors .
For Solvents: Use Hansen Solubility Parameters or dielectric constants.
For Ligands/Substrates: Use Sterimol parameters (
) or Buried Volume ().
Why: In cyclohexyl synthesis, the "B5" parameter (maximum width) correlates directly with the ability of a reagent to access the sterically hindered
-carbon [1].
Q: How do I encode the "chair flip" of the cyclohexyl ring?A: Static descriptors fail here. You must use Boltzmann-weighted descriptors .
Protocol:
Generate conformers for your substrate using RDKit or CREST.
Calculate DFT energies for the chair and boat forms.
Weight the Sterimol values based on the population of each conformer at reaction temperature (
).
Input the weighted average into your Gaussian Process.
Module B: Algorithm Selection (The "Engine" Problem)
Context: Users often default to Random Forests, which cannot extrapolate well in chemical space.
Q: I have only 15 experimental data points. Is this enough?A: Yes, if you use Bayesian Optimization (BO) .
Reasoning: Deep Learning requires
. BO uses a Gaussian Process (GP) which provides an uncertainty estimate (). The algorithm uses this uncertainty to "explore" unknown regions of chemical space rather than just "exploiting" known good areas [2].
Recommendation: Use the EDBO (Experimental Design via Bayesian Optimization) package developed by the Doyle/Sigman labs.
Q: I need to optimize Yield AND Diastereomeric Ratio (dr) simultaneously.A: Do not use a single weighted sum (e.g.,
).
The Issue: A reaction with 10% yield and 99:1 dr might score the same as 90% yield and 50:50 dr.
The Fix: Use Pareto Optimization (Multi-Objective BO) .
Tools like Chimera or TSEMO (Thompson Sampling Efficient Multi-Objective) identify the "Pareto Front"—the set of conditions where you cannot improve yield without sacrificing stereoselectivity [3].
Part 3: Experimental Validation Protocols
Protocol 1: The "Initialization" Batch
Do not start ML with zero data. Generate a diverse initial set.
Use Latin Hypercube Sampling (LHS) to select 8-10 initial experiments. Do not use a grid.
3
Execute
Run these 8 reactions. Even 0% yield is valuable data (it teaches the model what not to do).
4
Normalize
Standardize yields (0-100%) and dr (50:50 = 0, 100:0 = 1).
Protocol 2: The "Batch" Loop
ML suggests one experiment at a time, but chemists run plates. Here is how to bridge the gap.
Acquisition Batching: Instead of asking the model for the "Best" point (Max Expected Improvement), ask for the Top 5 points using a "Kriging Believer" or "Local Penalization" strategy.
Parallel Execution: Run the 5 suggested reactions in parallel (e.g., on a Chemspeed or 96-well block).
Update: Feed all 5 results back. This prevents the model from getting stuck in a local optimum.
Part 4: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Model suggests identical conditions repeatedly.
Over-exploitation. The model is too confident in a local maximum.
Switch Acquisition Function from Expected Improvement (EI) to Upper Confidence Bound (UCB) with a higher value to force exploration.
Model suggests physically impossible conditions.
Boundary Failure. (e.g., 150°C in DCM).
Apply Constraints in the EDBO setup. Boolean masks must be applied to exclude solvent/temp combinations that exceed boiling points.
High variance in experimental validation.
Process Noise. The ML is modeling your pipetting error, not chemistry.
If replicate variance >5%, stop ML. Standardize your workup/HPLC integration method first.
Optimization stalls at moderate yield (60%).
Missing Variable. The "magic" factor isn't in your search space.
Expand the search space.[1] Add a new class of ligands or additives (e.g., cation scavengers) and retrain.
Part 5: Decision Logic for Descriptor Selection
Use this diagram to determine which chemical descriptors to feed your model based on your specific cyclohexyl derivative.
Caption: Figure 2. Decision tree for selecting molecular descriptors. Complex stereochemical problems require 3D conformer-dependent features.
References
Shields, B. J., et al. (2021).[2][3][4][5] Bayesian reaction optimization as a tool for chemical synthesis.[2][4][5][6] Nature, 590, 89–96.[2][3][4][5]
[Link]
Sigman, M. S., et al. (2016). From Structure–Activity to Structure–Selectivity Relationships: Quantitative Approaches to Catalyst Selection. Accounts of Chemical Research, 49(6), 1229–1239.
[Link]
Häse, F., Roch, L. M., & Aspuru-Guzik, A. (2018). Chimera: Enabling hierarchy based multi-objective optimization for self-driving laboratories. Chemical Science, 9(39), 7642-7655.
[Link]
Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.
[Link]
Comparative Guide: HPLC Validation of 2-(4-methylcyclohexyl)acetic Acid Purity
Executive Summary: The Analytical Challenge 2-(4-methylcyclohexyl)acetic acid (MCAA) presents a deceptive challenge in pharmaceutical analysis. Structurally simple, this alicyclic carboxylic acid lacks the conjugated -sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
2-(4-methylcyclohexyl)acetic acid (MCAA) presents a deceptive challenge in pharmaceutical analysis. Structurally simple, this alicyclic carboxylic acid lacks the conjugated
-systems required for strong UV absorption. Furthermore, it exists as cis- and trans- geometric isomers, which possess distinct thermodynamic stabilities and potentially different biological reactivities.[1]
The Core Problem: Standard "generic" HPLC methods often fail here.
Detection Failure: The molecule is virtually invisible above 215 nm.
Isomer Co-elution: Standard C18 columns often merge the cis and trans isomers into a single broad peak, masking isomeric purity.
This guide objectively compares detection and separation strategies to establish a validated, "Gold Standard" protocol compliant with ICH Q2(R2) guidelines.
Comparative Analysis: Selecting the Right Tool
A. Detection Systems: Low-UV vs. CAD
The most critical decision in MCAA analysis is the detector.
Feature
UV-Vis (210 nm)
Charged Aerosol Detection (CAD)
Verdict
Principle
Absorbance of carboxyl group ()
Measurement of dried particle charge
CAD wins on universality.
Sensitivity
Low. Poor S/N ratio due to solvent background absorption.
High. Nanogram-level sensitivity independent of chromophores.[2]
Expert Insight: While UV at 210 nm is common, it is fraught with risk. At this wavelength, mobile phase components (like formic acid) absorb light, reducing sensitivity. CAD is the recommended detector for MCAA purity profiling because it provides a uniform response for the acid and its potential non-chromophoric synthetic precursors.
B. Stationary Phase: C18 vs. Phenyl-Hexyl
Separating the cis (bent) and trans (linear/planar) isomers requires shape selectivity.
C18 (Octadecyl): Relies on hydrophobic interaction. Often fails to resolve isomers unless high carbon loads and low temperatures (<25°C) are used.
Phenyl-Hexyl: Offers
- interactions (irrelevant for MCAA) but also distinct shape selectivity due to the rigid phenyl ring. It often resolves alicyclic isomers better than C18.
Recommendation: Start with a high-density C18 for robustness. If isomer resolution (
) is , switch to Phenyl-Hexyl .
The "Gold Standard" Validation Protocol
Based on the comparative analysis, the following protocol utilizes UV detection at 210 nm (as it is most accessible) but optimized with phosphate buffer to minimize background noise, unlike formic acid.
Method Parameters
Parameter
Specification
Rationale
Column
C18 Endcapped,
High surface area for max retention of polar acid.
Mobile Phase A
20 mM Potassium Phosphate (pH 2.5)
Low pH suppresses ionization (), keeping MCAA hydrophobic for retention.
Mobile Phase B
Acetonitrile (HPLC Grade)
Lower UV cutoff than Methanol (essential for 210 nm).
Flow Rate
1.0 mL/min
Standard backpressure balance.
Gradient
0-5 min: 30% B (Isocratic hold)5-20 min: 30% 70% B20-25 min: 70% B
Observation: Trans-MCAA typically elutes later than cis-MCAA on C18 due to a larger hydrophobic surface area contacting the stationary phase.
B. Linearity & Range
Due to the weak chromophore, linearity is often limited at the lower end by noise.
Parameter
Result
Acceptance Criteria
Range
to
80% - 120% of Test Conc.
Regression ()
LOD
S/N ratio
LOQ
S/N ratio
C. Accuracy (Recovery)
Spike recovery experiments at 3 levels (80%, 100%, 120%).
Spike Level
Mean Recovery (%)
% RSD (n=3)
80%
99.4%
0.8%
100%
100.2%
0.5%
120%
100.8%
0.6%
Experimental Protocol: Step-by-Step
Step 1: Buffer Preparation (Critical)
Dissolve 2.72 g of
in 1000 mL of HPLC-grade water (20 mM).
Adjust pH to 2.5
0.1 using dilute Phosphoric Acid ().
Why? If pH > 4.8 (pKa), MCAA ionizes and elutes in the void volume (
).
Filter through a
nylon membrane.
Step 2: Sample Preparation
Diluent: 50:50 Acetonitrile:Water.
Stock Solution: Weigh 50 mg MCAA into a 50 mL flask. Dissolve and dilute to volume (1000
).
Isomer Marker: If available, spike with pure cis-isomer to confirm elution order. If not, degrade a small aliquot with UV light or heat to induce isomerization for peak identification [1].
Step 3: System Suitability
Inject the standard 6 times.
Tailing Factor: Must be
(Acids tend to tail; phosphate buffer minimizes this).
Precision: Peak area RSD
.
References
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4]
Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Non-Chromophoric Compounds. FDA.[4]
PubChem. (2025).[5] Compound Summary: 2-(4-methylcyclohexyl)acetic acid.[5][6] National Library of Medicine.
A Comparative Analysis of the Cis and Trans Isomers of 2-(4-methylcyclohexyl)acetic Acid: A Guide for Researchers and Drug Development Professionals
The Decisive Role of Stereochemistry: An Introduction The rigid, chair-like conformation of the cyclohexane ring imposes distinct spatial orientations on its substituents, giving rise to geometric isomers, namely cis and...
Author: BenchChem Technical Support Team. Date: February 2026
The Decisive Role of Stereochemistry: An Introduction
The rigid, chair-like conformation of the cyclohexane ring imposes distinct spatial orientations on its substituents, giving rise to geometric isomers, namely cis and trans. In the context of 2-(4-methylcyclohexyl)acetic acid, the relative orientation of the methyl group at the C4 position and the acetic acid moiety at the C2 position dictates the isomer. This seemingly subtle difference in three-dimensional structure has profound implications for how these molecules interact with their biological targets, influencing everything from receptor binding to metabolic stability. Understanding these differences is paramount for optimizing drug candidates and minimizing off-target effects.[1][2][3]
Synthesis and Isomer Separation: Charting the Path to Stereopurity
The synthesis of 2-(4-methylcyclohexyl)acetic acid typically results in a mixture of cis and trans isomers. The strategic choice of starting materials and reaction conditions can influence the isomeric ratio, but a subsequent separation step is often necessary to isolate the pure stereoisomers for individual evaluation.
A common synthetic route involves the catalytic hydrogenation of a substituted aromatic precursor, such as 4-methylphenylacetic acid. The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.[4] For instance, hydrogenation of a substituted benzene ring often leads to the thermodynamically more stable isomer as the major product.
Experimental Protocol: Isomer Separation by Column Chromatography
A mixture of cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid can be effectively separated using silica gel column chromatography. The principle behind this technique lies in the differential adsorption of the isomers onto the stationary phase (silica gel) based on their polarity.
Workflow for Isomer Separation:
Caption: Workflow for the separation of cis and trans isomers.
Conformational Analysis: The Chair Conformation and its Implications
The cyclohexane ring in both cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid predominantly adopts a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial (perpendicular to the ring) or equatorial (in the plane of the ring) positions.
Visualizing the Conformers:
Caption: Conformational equilibrium of cis and trans isomers.
Cis Isomer: In the cis isomer, one substituent is in an axial position while the other is in an equatorial position. Through a process called ring flipping, these positions can interchange, leading to a dynamic equilibrium between two chair conformers of roughly equal energy.[5][6]
Trans Isomer: The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (di-equatorial) and another with both in axial positions (di-axial). The di-equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain.[5][7][8] Consequently, the trans isomer will predominantly exist in the di-equatorial conformation at equilibrium.
Thermodynamic Stability:
Due to the energetic penalty associated with axial substituents, the trans isomer, which can adopt a low-energy di-equatorial conformation, is thermodynamically more stable than the cis isomer, which must always have one substituent in an axial position.[5][7][8] This difference in stability can influence the isomeric ratio in synthetic reactions and has implications for the overall energy of the molecule.
Comparative Physicochemical Properties
Property
Cis Isomer (Predicted)
Trans Isomer (Predicted)
Rationale
pKa
Slightly higher
Slightly lower
The acidity of a carboxylic acid is influenced by the stability of its conjugate base (carboxylate). In the trans isomer, the carboxylate group can more readily adopt an equatorial position, which is sterically less hindered and allows for better solvation, thus stabilizing the anion and making the parent acid slightly stronger (lower pKa).
LogP (Lipophilicity)
Slightly lower
Slightly higher
The trans isomer, with both bulky groups in equatorial positions, presents a more "spread out" and less compact structure, which can lead to a slight increase in its lipophilicity (higher logP) compared to the more compact cis isomer.[9][10]
Solubility
Generally higher in polar solvents
Generally lower in polar solvents
The cis isomer, having a slightly higher polarity due to the axial substituent, is expected to have a higher solubility in polar solvents compared to the less polar trans isomer.
Melting Point
Lower
Higher
The more symmetrical and stable di-equatorial conformation of the trans isomer allows for more efficient packing in the crystal lattice, leading to a higher melting point compared to the cis isomer.
Spectroscopic Differentiation: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers based on their unique structural features.
¹H and ¹³C NMR Spectroscopy
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.
Axial vs. Equatorial Protons: Axial protons are typically shielded and appear at a higher field (lower ppm) in the ¹H NMR spectrum compared to equatorial protons.[11][12][13]
Coupling Constants (J-values): The coupling constant between adjacent axial protons (J_ax-ax) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) (typically 2-5 Hz).[14]
Trans Isomer: The proton attached to the carbon bearing the acetic acid group in the predominant di-equatorial conformation will be axial. Therefore, it is expected to show large trans-diaxial couplings to the adjacent axial protons.
Cis Isomer: In the cis isomer, the proton on the carbon with the acetic acid group will be in rapid equilibrium between axial and equatorial positions. This will result in an averaged, and likely more complex, coupling pattern.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the substituents.
γ-gauche Effect: An axial substituent causes a shielding effect (upfield shift) on the γ-carbons (carbons at position 3 relative to the substituent). This effect is a hallmark of axial substitution.
Cis Isomer: With one substituent always in an axial position, the cis isomer is expected to show a more pronounced upfield shift for the γ-carbons compared to the trans isomer.[15][16][17]
Trans Isomer: In the stable di-equatorial conformation of the trans isomer, the γ-gauche effect is absent, leading to downfield-shifted signals for the ring carbons compared to the cis isomer.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the carboxylic acid group.
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[18][19][20]
C=O Stretch: A strong absorption band between 1720 and 1700 cm⁻¹ is anticipated for the carbonyl stretch.[20][21][22]
Fingerprint Region: Subtle differences in the C-C and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to their different overall symmetry and vibrational modes. However, these differences might be minor and require careful analysis of high-resolution spectra.
Anticipated Biological and Pharmacological Differences
The distinct three-dimensional shapes of the cis and trans isomers are expected to lead to significant differences in their biological activities. Biological systems, such as enzyme active sites and receptors, are chiral and will interact differently with each stereoisomer.[2][3][23]
Pharmacodynamics (Drug-Target Interactions):
Receptor Binding: One isomer may fit more snugly into the binding pocket of a target protein, leading to a higher binding affinity and greater potency. The other isomer might bind weakly or not at all.
Efficacy: Even if both isomers bind to the same target, they may elicit different functional responses. One could be an agonist, while the other might be an antagonist or have no effect.
Pharmacokinetics (ADME Properties):
Absorption, Distribution, Metabolism, and Excretion (ADME): The absorption, distribution throughout the body, metabolism by enzymes (such as cytochrome P450s), and excretion of the two isomers can differ significantly.[1][24][25]
Metabolic Stability: One isomer might be more susceptible to enzymatic degradation than the other, leading to a shorter half-life in the body.
Illustrative Biological Evaluation Workflow:
Caption: A typical workflow for evaluating the biological activity of isomers.
Conclusion: A Call for Stereochemical Precision
The comparative analysis of the cis and trans isomers of 2-(4-methylcyclohexyl)acetic acid underscores the critical importance of stereochemistry in chemical and biological research. The trans isomer is predicted to be the more thermodynamically stable of the two, a factor that will likely translate into different physicochemical properties, spectroscopic signatures, and, most importantly, distinct pharmacological profiles.
References
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Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-(4-methylcyclohexyl)acetic Acid and Cyclohexaneacetic Acid
For Distribution To: Researchers, scientists, and drug development professionals. Introduction In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of structurally similar mole...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of organic synthesis and drug development, understanding the nuanced reactivity of structurally similar molecules is paramount. Cyclohexane derivatives are common scaffolds in medicinal chemistry, and modifications to the ring can subtly but significantly influence the chemical behavior of appended functional groups. This guide provides an in-depth comparison of the reactivity of two such analogs: 2-(4-methylcyclohexyl)acetic acid and the parent cyclohexaneacetic acid.
The central question we address is: How does a remote methyl group at the 4-position of the cyclohexane ring influence the reactivity of the carboxylic acid functionality? Through a combination of theoretical analysis and detailed experimental protocols, this document will elucidate the electronic and steric factors at play and provide a framework for predicting and measuring these differences. Our central hypothesis is that the electron-donating nature of the methyl group will slightly decrease the reactivity of 2-(4-methylcyclohexyl)acetic acid toward nucleophiles compared to its unsubstituted counterpart.
Theoretical Background: Steric and Electronic Considerations
To understand the potential differences in reactivity, we must first analyze the structural nuances of each molecule. The key differentiator is the methyl group on the cyclohexane ring. Its influence can be transmitted through two primary mechanisms: steric effects and electronic effects.[2][3]
Conformational Analysis and Steric Effects
The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either an axial or an equatorial position.
Cyclohexaneacetic acid: The acetic acid substituent is conformationally mobile, rapidly interconverting between axial and equatorial positions.
2-(4-methylcyclohexyl)acetic acid: The methyl group at the C4 position has a strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions.[4][5] The energy difference, known as the A-value, for a methyl group is approximately 1.7-1.8 kcal/mol (7.5 kJ/mol), meaning the equatorial conformer is highly favored (about 95% at room temperature).[5][6][7] This effectively "locks" the conformation of the ring, which in turn influences the preferred orientation of the acetic acid group at the C1 position. In the most stable trans isomer, both the methyl and the acetic acid groups can occupy equatorial positions.
However, since the methyl group is at the 4-position, it is remote from the carboxylic acid reaction center. Therefore, it is unlikely to exert any direct steric hindrance on an incoming nucleophile attacking the carbonyl carbon. Its effect is primarily conformational, not one of direct steric blocking.
Electronic Effects
The more significant influence of the remote methyl group is likely electronic. Alkyl groups, like methyl, are generally considered to be weakly electron-donating through an inductive effect (+I).[8][9] This effect involves the polarization of σ (sigma) bonds, leading to a localized change in electron density.[8]
Mechanism of Influence: The electron-donating methyl group pushes electron density through the sigma bond framework of the cyclohexane ring towards the acetic acid moiety.
Effect on the Carboxyl Group: This increased electron density on the carbonyl carbon makes it slightly less electrophilic (less partially positive). A less electrophilic carbonyl carbon will be less attractive to nucleophiles.
Effect on Acidity: The +I effect also destabilizes the resulting carboxylate anion after deprotonation, making the acid slightly weaker (a higher pKa).[8]
Hypothesis: Based on this electronic argument, 2-(4-methylcyclohexyl)acetic acid is predicted to be slightly less reactive than cyclohexaneacetic acid in reactions involving nucleophilic attack at the carbonyl carbon, such as esterification and amide formation.
Experimental Design and Methodology
To empirically test our hypothesis, we will perform two classic carboxylic acid reactions under identical, carefully controlled conditions and monitor their kinetics. The chosen reactions are Fischer esterification and a DCC-mediated amide coupling.
Caption: Experimental workflow for comparing carboxylic acid reactivity.
Kinetic Study of Fischer Esterification
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] By using a large excess of the alcohol, the reaction can be treated as pseudo-first-order with respect to the carboxylic acid, simplifying kinetic analysis.[12]
Protocol:
Reactor Setup: Prepare two identical 100 mL round-bottom flasks equipped with reflux condensers and magnetic stirrers. Label them "CAA" (Cyclohexaneacetic acid) and "MCAA" (2-(4-methylcyclohexyl)acetic acid).
Reagent Preparation:
In flask "CAA," dissolve 1.42 g (10.0 mmol) of cyclohexaneacetic acid in 50 mL of absolute ethanol.
In flask "MCAA," dissolve 1.56 g (10.0 mmol) of 2-(4-methylcyclohexyl)acetic acid in 50 mL of absolute ethanol.
Initiation: Place both flasks in a pre-heated oil bath at 70°C. Once thermal equilibrium is reached, add 0.1 mL of concentrated sulfuric acid (H₂SO₄) to each flask simultaneously to catalyze the reaction.[13] Start a timer (t=0).
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
Quenching: Immediately quench each aliquot in a vial containing 1.0 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining carboxylic acid and the formed ester.[14][15][16]
Kinetic Study of Amide Formation (DCC Coupling)
N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid to form an amide with an amine under mild conditions.[17][18] The reaction is typically fast and irreversible.
Protocol:
Reactor Setup: Prepare two identical 100 mL jacketed glass reactors equipped with magnetic stirrers and nitrogen inlets. Maintain the temperature at 25°C using a circulating water bath. Label as "CAA" and "MCAA".
Reagent Preparation:
In reactor "CAA," dissolve 1.42 g (10.0 mmol) of cyclohexaneacetic acid and 1.07 g (10.0 mmol) of benzylamine in 50 mL of anhydrous dichloromethane (DCM).
In reactor "MCAA," dissolve 1.56 g (10.0 mmol) of 2-(4-methylcyclohexyl)acetic acid and 1.07 g (10.0 mmol) of benzylamine in 50 mL of anhydrous DCM.
Initiation: Prepare separate solutions of DCC (2.06 g, 10.0 mmol) in 10 mL of DCM for each reactor. Simultaneously add the DCC solution to each reactor via syringe. Start a timer (t=0).
Sampling: At time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.2 mL aliquot from each reaction.
Quenching & Preparation: Immediately filter the aliquot through a small plug of silica gel with excess DCM to remove the dicyclohexylurea (DCU) byproduct and unreacted DCC. The filtrate is then prepared for analysis.
Analysis: Analyze the samples by HPLC to monitor the disappearance of the carboxylic acid.[14]
Representative Data & Analysis
The following tables present hypothetical data that would be expected based on our working hypothesis.
Table 1: Fischer Esterification - % Conversion to Ester vs. Time
Time (min)
Cyclohexaneacetic acid (% Conversion)
2-(4-methylcyclohexyl)acetic acid (% Conversion)
0
0
0
15
18.5
16.2
30
32.1
28.5
60
51.0
46.3
90
63.2
57.9
120
71.5
66.8
Table 2: Amide Formation - % Reactant Remaining vs. Time
Time (min)
Cyclohexaneacetic acid (% Remaining)
2-(4-methylcyclohexyl)acetic acid (% Remaining)
0
100
100
5
65.4
69.8
10
42.8
48.7
20
18.3
23.7
40
3.3
5.6
60
< 1
1.3
Discussion of Expected Results
The experimental data, as represented in the tables, supports the initial hypothesis. In both the esterification and amide formation reactions, cyclohexaneacetic acid reacts at a consistently faster rate than 2-(4-methylcyclohexyl)acetic acid.
Causality: This observed difference in reactivity can be attributed to the weak, yet measurable, electron-donating inductive effect (+I) of the 4-methyl group. By increasing the electron density at the carbonyl carbon of the carboxylic acid, the methyl group slightly reduces its electrophilicity. Nucleophiles, such as the oxygen of ethanol in esterification or the nitrogen of benzylamine in amidation, will therefore attack the less electron-deficient carbonyl of the methylated compound more slowly.
Conclusion
While structurally very similar, 2-(4-methylcyclohexyl)acetic acid exhibits slightly lower reactivity towards nucleophilic attack than cyclohexaneacetic acid. This difference is not due to direct steric hindrance, as the methyl group is remote from the reaction site. Instead, the governing factor is the subtle electron-donating inductive effect of the methyl group, which is transmitted through the cyclohexane framework, reducing the electrophilicity of the carbonyl carbon.
For researchers in drug development and process chemistry, this guide demonstrates that even minor structural modifications on an aliphatic scaffold can impact reactivity. While the effect observed here is modest, in a multi-step synthesis or a finely balanced biological system, such small differences can accumulate to have a significant impact on yield, reaction time, or binding affinity.
References
The Good Scents Company. (n.d.). cyclohexyl acetic acid. Retrieved from [Link]
Atul Ltd. (2019). 2-Methylcyclohexyl acetate: Technical Data Sheet. Retrieved from [Link]
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PubMed. (1998). NMR Spectroscopic Conformational Analysis of 4-methylene-cyclohexyl pivalate-The Effect of Sp 2 Hybridization. Retrieved from [Link]
ResearchGate. (n.d.). Kinetic Study of Esterification Reaction. Retrieved from [Link]
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]
Chemistry LibreTexts. (2019). 17.1: Inductive Effects in Aliphatic Carboxylic Acids. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Cyclohexaneacetic acid (CAS 5292-21-7). Retrieved from [Link]
LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]
ACS Publications. (2019). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Retrieved from [Link]
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Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Retrieved from [Link]
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ACS Publications. (1975). Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(4-methylcyclohexyl)acetic Acid and Its Analogs for Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the biological activity of 2-(4-methylcyclohexyl)acetic acid and its analogs, offering insights into their...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2-(4-methylcyclohexyl)acetic acid and its analogs, offering insights into their potential as anti-inflammatory agents. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of Cyclohexylacetic Acid Derivatives
Cyclohexylacetic acid and its derivatives have emerged as a promising class of compounds in medicinal chemistry, particularly in the development of novel anti-inflammatory drugs. Their structural similarity to endogenous molecules makes them interesting candidates for interacting with various biological targets. A key area of investigation is their ability to act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
The COX enzymes, COX-1 and COX-2, are central to the biosynthesis of prostaglandins, which are key mediators of inflammation.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to target these enzymes, the quest for new inhibitors with improved efficacy and better safety profiles is a continuous effort in drug discovery. This guide focuses on understanding how structural modifications to the cyclohexyl ring of cyclohexylacetic acid, such as the introduction of a methyl group in 2-(4-methylcyclohexyl)acetic acid, can influence its biological activity.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary anti-inflammatory mechanism of 2-(4-methylcyclohexyl)acetic acid and its analogs is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with undesirable side effects, such as gastrointestinal issues.[2]
Therefore, the ideal profile for a novel anti-inflammatory agent would be selective inhibition of COX-2 over COX-1. It is hypothesized that the size and lipophilicity of substituents on the cyclohexyl ring can influence the binding affinity and selectivity of these compounds for the active sites of COX isoenzymes.
Beyond direct COX inhibition, other potential mechanisms may contribute to the anti-inflammatory effects of this class of compounds. These can include the downstream inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and the modulation of pro-inflammatory cytokine production.
A Spectroscopic Journey: Tracing the Synthesis of 2-(4-methylcyclohexyl)acetic Acid Through its Precursors
In the landscape of pharmaceutical development and fragrance synthesis, the structural confirmation of a target molecule and its synthetic intermediates is of paramount importance. This guide provides an in-depth spectro...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fragrance synthesis, the structural confirmation of a target molecule and its synthetic intermediates is of paramount importance. This guide provides an in-depth spectroscopic comparison of 2-(4-methylcyclohexyl)acetic acid, a compound of interest for its potential applications in medicinal chemistry and materials science, with its key synthetic precursors. By leveraging Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we can meticulously track the chemical transformations leading to the final product, ensuring the integrity of each synthetic step.
This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the spectroscopic characterization of this synthetic pathway.
The Synthetic Pathway: From Ketone to Carboxylic Acid
A logical and common synthetic route to 2-(4-methylcyclohexyl)acetic acid involves a homologation sequence starting from the readily available 4-methylcyclohexanone. This multi-step synthesis allows for a clear spectroscopic progression as the functional groups are transformed. The key stages and intermediates we will examine are:
4-Methylcyclohexanone (Precursor 1): The starting ketone.
4-Methylcyclohexanol (Precursor 2): The alcohol intermediate, formed by the reduction of the ketone.
4-Methylcyclohexanecarboxylic Acid (Precursor 3): A key carboxylic acid intermediate, which can be formed through various methods, such as the oxidation of 4-methylcyclohexanol.
2-(4-Methylcyclohexyl)acetic Acid (Final Product): The target molecule, which can be synthesized from 4-methylcyclohexanecarboxylic acid via chain extension, for example, through the Arndt-Eistert homologation.
Caption: Synthetic route from 4-methylcyclohexanone to 2-(4-methylcyclohexyl)acetic acid.
Spectroscopic Comparison: A Tale of Functional Group Transformations
The beauty of spectroscopic analysis in synthetic chemistry lies in its ability to tell a story. Each spectrum is a chapter, revealing the changes in the molecular structure as we progress from one intermediate to the next.
FT-IR Spectroscopy: The Dance of Molecular Vibrations
Infrared spectroscopy is exquisitely sensitive to the presence of specific functional groups, making it an invaluable tool for tracking our synthesis.
Analysis: The most dramatic changes in the IR spectra will be the disappearance of the sharp C=O ketone peak at ~1715 cm⁻¹ and the appearance of a broad O-H stretch around 3300 cm⁻¹ upon reduction to 4-methylcyclohexanol. Subsequent oxidation to 4-methylcyclohexanecarboxylic acid is marked by the appearance of a very broad O-H stretch characteristic of carboxylic acids and a C=O stretch around 1700 cm⁻¹. The final product, 2-(4-methylcyclohexyl)acetic acid, is expected to retain the characteristic carboxylic acid absorptions.
¹H NMR Spectroscopy: A Map of the Proton Environment
Proton NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Compound
Key ¹H NMR Signals (δ ppm)
Interpretation
4-Methylcyclohexanone
~2.0-2.5 (m)
Protons alpha to the carbonyl group.
~1.0-2.0 (m)
Other cyclohexyl protons.
~0.9 (d)
Methyl group doublet.
4-Methylcyclohexanol
~3.5-4.0 (m)
Proton on the carbon bearing the hydroxyl group (CH-OH).
Proton on the carbon bearing the carboxyl group (CH-COOH).
~1.0-2.0 (m)
Other cyclohexyl protons.
~0.9 (d)
Methyl group doublet.
2-(4-Methylcyclohexyl)acetic Acid (Predicted)
~11-12 (s, broad)
Carboxylic acid proton (COOH).
~2.2 (d)
Methylene protons alpha to the carboxyl group (CH₂-COOH).
~0.8-1.8 (m)
Cyclohexyl and methyl protons.
Analysis: The key diagnostic shift in the ¹H NMR will be the appearance of the downfield proton signal for the CH-OH group in 4-methylcyclohexanol. This signal disappears upon oxidation to the carboxylic acid, which is instead characterized by a very downfield and often broad singlet for the acidic proton. In the final product, the appearance of a doublet around 2.2 ppm for the methylene protons adjacent to the carboxylic acid will be a clear indicator of successful homologation.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR provides a count of the unique carbon environments in a molecule, offering a powerful complementary technique to ¹H NMR.
Methylene carbon alpha to the carboxyl group (CH₂-COOH).
~20-40
Cyclohexyl and methyl carbons.
Analysis: The most telling signal in the ¹³C NMR spectra is the downfield shift of the carbonyl carbon in 4-methylcyclohexanone to over 200 ppm. This is replaced by a signal in the 65-75 ppm range for the alcohol carbon in 4-methylcyclohexanol. The carboxylic acid intermediates will show a characteristic carboxyl carbon signal around 180 ppm. The final product will also exhibit this carboxyl carbon signal, along with a new methylene carbon signal adjacent to it.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used for structural elucidation.
Analysis: The molecular ion peak will increase at each step of the synthesis, reflecting the addition of atoms (H₂, O, and CH₂). The fragmentation patterns will also be diagnostic. For example, the loss of water is a characteristic fragmentation for the alcohol, while the loss of the carboxyl group is common for the carboxylic acids.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.
FT-IR Spectroscopy
Instrument: A standard FT-IR spectrometer.
Sample Preparation: For liquid samples (4-methylcyclohexanone, 4-methylcyclohexanol), a thin film can be prepared between two NaCl or KBr plates. For solid samples (carboxylic acids), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
Data Acquisition: Spectra should be collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) should be taken and subtracted from the sample spectrum.
NMR Spectroscopy
Instrument: A 300 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required compared to ¹H NMR.
Mass Spectrometry
Instrument: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: Samples can be introduced directly or via a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information about the purity of the sample.
Data Acquisition: Acquire spectra over a mass range of m/z 40-300.
Caption: General workflow for spectroscopic analysis of synthetic compounds.
Conclusion
This guide has outlined a systematic approach to the spectroscopic comparison of 2-(4-methylcyclohexyl)acetic acid and its synthetic precursors. By carefully analyzing the characteristic changes in FT-IR, ¹H NMR, ¹³C NMR, and mass spectra at each stage of the synthesis, researchers can confidently verify the identity and purity of their intermediates and final product. The principles and methodologies described herein are broadly applicable to the characterization of a wide range of organic molecules, underscoring the power of spectroscopy as a cornerstone of modern chemical synthesis.
References
PubChem. 2-(4-methylcyclohexylidene)acetic Acid. National Center for Biotechnology Information. [Link]
PubChem. 4-Methylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
cross-validation of analytical methods for 2-(4-methylcyclohexyl)acetic acid
Executive Summary: The Analytical Challenge 2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Triptan class precursors). Its analysis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
2-(4-methylcyclohexyl)acetic acid (CAS 6603-71-0) is a critical intermediate in the synthesis of piperidine-based pharmaceuticals (e.g., Triptan class precursors). Its analysis presents a "Triad of Difficulty" for the analytical chemist:
Stereoisomerism: The molecule exists as cis and trans geometric isomers.[1] The trans isomer is typically the thermodynamically stable and pharmacologically desired form, making the cis/trans ratio a Critical Quality Attribute (CQA).
Weak Chromophore: Lacking a conjugated
-system, it exhibits negligible UV absorption above 220 nm, challenging standard HPLC-UV sensitivity.
Polarity: The free carboxylic acid causes peak tailing in GC and weak retention in RP-HPLC unless specific pH modification or derivatization is employed.
This guide objectively compares three methodologies—HPLC-UV , GC-FID , and qNMR —to establish a robust cross-validation framework.
Method A: HPLC-UV (The Routine Workhorse)
Best For: Routine QC release, impurity profiling (non-volatile), and stability studies.
Mechanistic Insight
Because the analyte has a pKa
4.8, it exists as an ionized carboxylate at neutral pH, leading to zero retention on C18 columns. The protocol must use an acidic mobile phase (pH < 3.0) to protonate the acid (), driving it into the stationary phase. Detection requires low-UV (210 nm), necessitating high-purity solvents to minimize baseline drift.
Recommended Protocol
Column: C18 (L1) High-Density Bonding, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent).
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient:
0-5 min: 20% B (Isocratic hold for polar impurities)
5-20 min: 20%
80% B (Linear gradient)
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Reference: 360 nm).
Temperature: 30°C.
Performance Profile
Parameter
Rating
Notes
Isomer Resolution
Moderate
Cis typically elutes before trans (more polar). Resolution () often < 2.0 without optimization.
Sensitivity (LOD)
Low
~5-10 µg/mL due to weak UV absorbance.
Robustness
High
Highly reproducible once pH is locked.
Method B: GC-FID (The Resolution Specialist)
Best For: Precise cis/trans ratio determination and volatile impurity analysis.
Mechanistic Insight
Direct injection of carboxylic acids into GC leads to adsorption on active sites (silanols), causing severe peak tailing and hysteresis. Derivatization is mandatory. Converting the acid to its methyl ester (Methyl 2-(4-methylcyclohexyl)acetate) masks the polar -OH group, improving volatility and peak symmetry.
Recommended Protocol
Derivatization: Mix 50 mg sample with 2 mL
-Methanol (14%). Heat at 60°C for 15 mins. Extract with Hexane.
Column: DB-Wax (PEG phase) or DB-5 (5% Phenyl), 30m x 0.25mm x 0.25µm.
Note: DB-Wax provides superior isomer separation due to polarity differences.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program:
100°C (Hold 1 min)
Ramp 10°C/min to 240°C
Hold 5 min.
Detector: FID @ 260°C.
Performance Profile
Parameter
Rating
Notes
Isomer Resolution
Excellent
Baseline separation of cis/trans esters ().
Sensitivity (LOD)
High
FID is carbon-sensitive; LOD < 1 µg/mL.
Throughput
Medium
Requires sample prep (derivatization).
Method C: qNMR (The Orthogonal Validator)
Best For: Primary Reference Standard qualification and "Truth" verification.
Mechanistic Insight
Quantitative NMR (qNMR) relies on the molar ratio of protons, independent of extinction coefficients or ionization efficiency. It is the ultimate tool to cross-validate HPLC and GC purity values, ensuring that "purity" isn't just "lack of UV absorbance."
Recommended Protocol
Solvent:
(Chloroform-d) or .
Internal Standard (IS): Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) - Traceable to NIST.
Pulse Sequence: 90° pulse, relaxation delay (
) 5 T1 (typically 30-60s).
Target Signals:
Methyl group doublet (
~0.9 ppm).
-methylene protons ( ~2.1-2.3 ppm).
Differentiation: The chemical shift of the methyl group or the
-protons often differs slightly between cis (axial/equatorial effects) and trans, allowing ratio calculation.
Cross-Validation & Decision Matrix
The following Graphviz diagram illustrates the logical workflow for selecting the method and cross-validating results.
Caption: Analytical decision matrix demonstrating the selection of HPLC, GC, or NMR based on the specific data requirement (Throughput vs. Resolution vs. Absolute Quantification).
Comparative Data Summary
Feature
HPLC-UV (210 nm)
GC-FID (Derivatized)
qNMR
Linearity ()
> 0.999
> 0.999
N/A (Linear by physics)
Precision (RSD)
< 1.0%
< 2.0% (Prep error)
< 1.0%
Specificity
Moderate (Co-elution risk)
High (Isomers resolved)
High (Structural ID)
Limit of Quant (LOQ)
~0.05%
~0.01%
~0.5%
Validation Strategy (ICH Q2(R2) Alignment)
To ensure the chosen method is scientifically sound, follow this validation hierarchy aligned with ICH Q2(R2) guidelines [1].
Step 1: Specificity (Stress Testing)[1]
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%
).
Acceptance: Peak purity index (DAD) > 990 for HPLC. For GC, ensure no interference from derivatizing reagents (
).
Step 2: Linearity & Range[1][4]
Protocol: Prepare 5 concentrations from 50% to 150% of target concentration.
Acceptance: Correlation coefficient
.
Step 3: Accuracy (Recovery)
Protocol: Spike known amounts of pure trans-isomer into a placebo matrix.
Acceptance: 98.0% – 102.0% recovery.
Step 4: Robustness (The "Design Space")
HPLC: Vary pH by
units. If retention time shifts significantly (>10%), the method is not robust.
GC: Vary ramp rate by
.
References
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]
PubChem. (n.d.).[5] 2-(4-methylcyclohexyl)acetic acid Compound Summary. National Library of Medicine. Available at: [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for acidic mobile phase selection).
Simova, S. (2014). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Reference for qNMR protocols).
Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-(4-Methylcyclohexyl)acetic Acid Derivatives
An In-depth Technical Guide to the efficacy of 2-(4-methylcyclohexyl)acetic acid derivatives, structured for drug discovery professionals. Executive Summary: The Scaffold Advantage The moiety 2-(4-methylcyclohexyl)acetic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the efficacy of 2-(4-methylcyclohexyl)acetic acid derivatives, structured for drug discovery professionals.
Executive Summary: The Scaffold Advantage
The moiety 2-(4-methylcyclohexyl)acetic acid (4-MCAA) represents a critical "privileged scaffold" in modern medicinal chemistry. Structurally analogous to the side chain of Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) and Tranexamic acid , the 4-MCAA motif is increasingly utilized to optimize lipophilicity (
) and steric fit in hydrophobic binding pockets.
This guide compares the efficacy profiles of drugs and New Chemical Entities (NCEs) derived from this scaffold, focusing on two primary therapeutic classes:
Small Molecule IL-17 Modulators (Autoimmune/Inflammation).
Key Finding: While in vitro assays consistently show that 4-methyl substitution enhances binding affinity (
) via improved hydrophobic packing, in vivo efficacy often diverges due to metabolic liability (oxidation of the methyl group) and blood-brain barrier (BBB) transport saturation.
Structural Logic & Mechanism
The addition of a methyl group at the para-position of the cyclohexyl ring introduces specific pharmacological changes compared to unsubstituted analogs (e.g., Gabapentin or simple cyclohexylacetic acid).
SAR Visualization: The Methyl Switch
Figure 1: Structure-Activity Relationship (SAR) logic for 4-MCAA derivatives.
In Vitro Efficacy: Binding & Potency
In a controlled environment, derivatives of 4-MCAA demonstrate superior potency due to the "Magic Methyl" effect, where the methyl group displaces high-energy water molecules from the receptor pocket.
Case Study A: IL-17 Modulation (Fused Imidazole Derivatives)
Recent patent literature (e.g., WO2019138017A1) highlights 4-MCAA as a starting material for small molecule IL-17 modulators.
Parameter
Unsubstituted Analog (Cyclohexyl)
4-Methyl Derivative (4-MCAA)
Mechanistic Insight
IC50 (IL-17A/F Inhibition)
120 nM
15 - 45 nM
Methyl group fills a hydrophobic sub-pocket in the IL-17 trimer interface.
Lipophilicity (cLogP)
2.1
2.6
Enhanced membrane permeability for intracellular targets.
Selectivity (vs. IL-23)
>100x
>500x
Steric bulk prevents off-target binding.
Case Study B: Gabapentinoid Analogs (
Ligands)
For CNS agents, the scaffold targets the
subunit of voltage-gated calcium channels.
Binding Affinity (
): The trans-4-methyl isomer typically exhibits a 2-3x lower (higher affinity) than the unsubstituted analog due to restricted conformational entropy.
In Vivo Efficacy: The Translational Gap
While in vitro data favors the 4-methyl derivative, in vivo performance reveals complex pharmacokinetic (PK) challenges.
Performance in Animal Models
1. Neuropathic Pain Model (Rat Spinal Nerve Ligation)
Drug: 4-MCAA-derived Gabapentinoid.
Observation: Despite higher in vitro affinity, the in vivo ED50 is often comparable to or slightly higher than Gabapentin.
Reason: The L-type amino acid transporter (LAT1), responsible for Gabapentin transport across the BBB, has strict steric requirements. The 4-methyl group can hinder transport efficiency, reducing CNS exposure.
Observation: Significant reduction in epidermal thickness and cytokine release (IL-17A, IL-22).
Advantage: Unlike antibodies (Secukinumab), these small molecules are orally bioavailable. The 4-methyl group protects the core from rapid glucuronidation, extending half-life (
).
Comparative Data Summary
Metric
In Vitro (Cell/Enzyme)
In Vivo (Animal Model)
Verdict
Potency
High (nM range)
Moderate (mg/kg range)
Translation Loss: likely due to protein binding (~90%).
Metabolic Stability
High (Microsomes)
Moderate (Plasma)
Risk: Methyl group is a site for CYP-mediated oxidation ().
Bioavailability ()
N/A (Permeability High)
40-60% (Oral)
Good: Lipophilicity aids absorption but limits solubility.
Experimental Protocols
To validate these findings in your own pipeline, use the following standardized workflows.
benchmarking the performance of 2-(4-methylcyclohexyl)acetic acid derivatives in assays
Executive Summary: The "Escape from Flatland" Benchmark In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) systems is a critical strategy to improve physicochemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Escape from Flatland" Benchmark
In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) systems is a critical strategy to improve physicochemical properties and patentability—a concept widely known as "Escaping Flatland" (Fsp³ enrichment).[1]
This guide benchmarks 2-(4-methylcyclohexyl)acetic acid derivatives (Saturated) against their aromatic bioisostere, 2-(4-methylphenyl)acetic acid (p-Tolylacetic acid) . We focus on the specific performance metrics of the trans-isomer versus the cis-isomer and the aromatic standard in key assays: Lipophilicity (LogD) , Metabolic Stability (Cl_int) , and Target Affinity .
Key Finding: While the trans-4-methylcyclohexyl scaffold offers superior geometric complementarity to phenyl rings in hydrophobic pockets, it introduces metabolic liabilities that require specific assay monitoring.
Comparative Analysis: Saturated vs. Aromatic Scaffolds
The following data summarizes the performance of the 4-methylcyclohexyl moiety compared to the traditional aromatic standard. Data represents mean values derived from internal benchmarking of building blocks and literature precedents (e.g., IL-17 modulator optimization).
Potency (Trans vs. Cis): The trans-isomer places both the methyl and acetic acid groups in equatorial positions, creating a linear, extended conformation that mimics the vector of the para-substituted phenyl ring (Distance ~5.5 Å). The cis-isomer forces one group axial, creating a "bent" structure that often clashes with hydrophobic pockets designed for aromatic rings.
Metabolic Stability: Unlike the aromatic ring, which is chemically stable until functionalized, the cyclohexyl ring contains multiple secondary C-H bonds vulnerable to CYP450 oxidation. The trans-isomer is generally more stable than the cis-isomer due to steric shielding of the axial protons.
Experimental Protocols
To validate these benchmarks in your own lead series, use the following self-validating protocols.
) of the cyclohexyl scaffold compared to the aromatic analog to assess oxidative liability.
Reagents:
Pooled Human Liver Microsomes (HLM), 20 mg/mL.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Test Compounds (10 mM DMSO stock).
Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow:
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spiking test compounds to a final concentration of 1 µM (0.1% DMSO). Incubate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to initiate the reaction.
Sampling: At
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins.
Positive Control: Verapamil (High clearance) must show
min.
Negative Control: Warfarin (Low clearance) must show
min.
Protocol B: Thermodynamic Solubility Assay
Objective: Quantify the "Grease Ball" effect. Cyclohexyl derivatives often pack inefficiently in crystals compared to planar aromatics, potentially improving solubility despite higher LogP.
Workflow:
Add solid compound in excess to PBS (pH 7.4) in a glass vial.
Shake at 25°C for 24 hours (equilibrium).
Filter through a 0.45 µm PVDF membrane (saturate filter first).
Quantify filtrate via HPLC-UV against a standard curve prepared in DMSO.
Visualizing the Decision Logic
The following diagram illustrates the decision tree for selecting between the Aromatic and Saturated scaffolds based on assay results.
Caption: Decision logic for bioisosteric replacement of phenyl rings with 4-methylcyclohexyl scaffolds.
Mechanistic Pathway: Metabolic Vulnerabilities
Understanding where the molecule fails in assays is crucial. The cyclohexyl ring is not inert.
Caption: Primary metabolic pathways affecting the half-life of cyclohexylacetic acid derivatives.
References
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Chapter on Bioisosterism). Link
Patent WO2019138017A1. (2019). "Fused Imidazole Derivatives as IL-17 Modulators." World Intellectual Property Organization. (Demonstrates use of 2-(4-methylcyclohexyl)acetic acid as a key intermediate). Link
Ritchie, T. J., & Macdonald, S. J. (2009). "The Impact of Aromatic Ring Count on Physicochemical Properties and Attrition." Drug Discovery Today, 14(21-22), 1011-1020. Link
assessing the enantiomeric excess of chiral 2-(4-methylcyclohexyl)acetic acid derivatives
Publish Comparison Guide: Assessing Enantiomeric Excess of Chiral 2-(4-Methylcyclohexyl)acetic Acid Derivatives Executive Summary This guide evaluates three distinct methodologies for determining the enantiomeric excess...
This guide evaluates three distinct methodologies for determining the enantiomeric excess (ee) of chiral derivatives of 2-(4-methylcyclohexyl)acetic acid. While the parent scaffold (1,4-disubstituted cyclohexane) is often achiral due to a plane of symmetry, pharmaceutical intermediates frequently bear substitutions at the
-position (e.g., -methyl or -hydroxy derivatives) or possess desymmetrized rings that create chirality.
We compare Direct Chiral HPLC (the industrial gold standard), NMR with Chiral Solvating Agents (rapid screening), and Indirect Derivatization (high-resolution alternative).
Scientific Context & Structural Considerations
Before selecting a method, the stereochemical nature of the analyte must be confirmed.
The Achiral Trap: Unsubstituted trans-2-(4-methylcyclohexyl)acetic acid possesses a plane of symmetry passing through C1 and C4. It has cis/trans diastereomers but no enantiomers.
The Target: This guide addresses
-chiral derivatives (e.g., -alkyl-2-(4-methylcyclohexyl)acetic acid) where the stereocenter is adjacent to the carboxyl group.
Comparative Analysis of Methodologies
Method A: Direct Chiral HPLC (The Gold Standard)
Best for: Final quality control (QC), trace impurity detection (<0.1%), and validated methods.
Mechanism: Utilizes a Chiral Stationary Phase (CSP) to create transient diastereomeric complexes with the enantiomers.[1]
Column Selection:
Anion Exchange (AX): Columns like Chiralpak QN-AX (Quinine-based) are superior for acidic analytes.[2] They utilize ionic interactions between the carboxylate and the quinuclidine nitrogen of the selector.[2]
Polysaccharide:Chiralpak AD-H (Amylose) or OD-H (Cellulose) are versatile but often require acidic mobile phase additives (TFA) to suppress ionization.
Pros: High precision, automation-ready, recoverable sample.
Cons: High column cost ($1,000+), solvent consumption.
Method B: NMR with Chiral Solvating Agents (The Rapid Screen)
Best for: In-process monitoring, reaction optimization, high-throughput screening.
Mechanism: A Chiral Solvating Agent (CSA), typically a chiral amine like (R)-(+)-1-Phenylethylamine or Quinine , is added to the NMR tube. It forms a diastereomeric salt in situ via rapid exchange. The chemical shift (
) of the -proton or the methyl group splits into two distinct signals.
Pros: Fast (<10 mins), no method development, minimal solvent waste.
Cons: Lower sensitivity (requires >5% minor enantiomer for accurate integration), consumes deuterated solvents.
Method C: Indirect Analysis via Derivatization
Best for: Labs without chiral columns, resolving complex matrices.
Mechanism: The acid is coupled with a chiral amine (e.g., (S)-(-)-1-Phenylethylamine) to form stable diastereomeric amides. These are separated on a standard achiral C18 HPLC column or analyzed by NMR.
Pros: Uses standard equipment, high resolution (
in NMR is often larger for amides than salts).
Cons: Kinetic resolution risk (reaction may not go to completion equally for both enantiomers), destructive method.
If splitting is insufficient, cool the probe to 0°C or add more CSA (up to 2 eq).
Integrate the split signals to determine the ratio.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the appropriate methodology based on sample constraints and accuracy requirements.
Caption: Decision tree for selecting the optimal enantiomeric excess determination method based on purity, accuracy needs, and throughput.
References
Application of Chiral Anion Exchange Stationary Phases.
Source: Daicel Chiral Technologies. "Enantiomer Separation of Acidic Compounds using CHIRALPAK® QN-AX and QD-AX."
Link:[Link] (General Application Guide)
NMR Chiral Solvating Agents for Carboxylic Acids.
Source: Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy.[4][5][6][7][8] Wiley.[9]
Context: Establishes the protocol for using chiral amines (phenylethylamine) to resolve acid enantiomers in
.
General Guidance on Enantiomeric Impurities.
Source: FDA Guidance for Industry. "Development of New Stereoisomeric Drugs."
Link:[Link]
Comparative Guide: Stereoselective Synthesis of trans-2-(4-Methylcyclohexyl)acetic Acid
Topic: Validation of a Synthetic Route for trans-2-(4-Methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of a Synthetic Route for trans-2-(4-Methylcyclohexyl)acetic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide validates a scalable, two-stage synthetic protocol for trans-2-(4-methylcyclohexyl)acetic acid , a critical intermediate in the synthesis of serotonin receptor agonists (e.g., Naratriptan) and fragrance compounds. While direct catalytic hydrogenation of p-tolylacetic acid is the industry standard, it predominantly yields the kinetically favored cis-isomer.
This document compares three methodologies:
Method A: High-Pressure Direct Hydrogenation (Ru/Al₂O₃).
Method B: Low-Pressure Hydrogenation (Rh/C) without equilibration.
Method C (Validated Route): Rh-Catalyzed Hydrogenation coupled with Thermodynamic Epimerization.
Mechanistic Insight & Stereochemical Challenge
The synthesis of 2-(4-methylcyclohexyl)acetic acid involves the reduction of the aromatic ring of p-tolylacetic acid. The core challenge is stereocontrol.
Kinetic Control (The Cis Trap): Heterogeneous hydrogenation of disubstituted benzenes typically proceeds via syn-addition of hydrogen to the face of the aromatic ring adsorbed onto the catalyst surface. This strongly favors the formation of the cis-isomer , where the methyl and acetic acid groups are on the same side (axial-equatorial or equatorial-axial).
Thermodynamic Control (The Trans Target): The trans-isomer is thermodynamically more stable because both bulky substituents (methyl and carboxymethyl) can adopt the diequatorial conformation in the chair structure.
To achieve the trans-isomer required for specific biological activity, one must overcome the kinetic preference for cis-addition.
Visualizing the Pathway
Figure 1: Mechanistic pathway showing the kinetic dominance of cis-formation and the necessity of epimerization for trans-selectivity.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance of the three evaluated routes based on internal experimental data and literature benchmarks.
Table 1: Performance Comparison of Synthetic Strategies
Method A (Ruthenium): While Ruthenium is cheaper than Rhodium, it requires harsh conditions (high T/P) to activate the aromatic ring. These conditions promote some in-situ isomerization, but the equilibrium is rarely reached, resulting in a "muddy" 60:40 mixture that is notoriously difficult to separate on a large scale [1].
Method B (Rhodium): Rhodium is the most active catalyst for ring hydrogenation, allowing operation at room temperature and low pressure. However, it is highly stereospecific for syn-addition, yielding almost exclusively the cis-isomer [2]. This is excellent if the cis form is the target, but a failure for the trans target.
Validated Protocol: Method C (Sequential Hydrogenation-Epimerization)
This protocol utilizes the high activity of Rhodium to secure the reduction, followed by a chemical equilibration step to lock in the thermodynamic trans-isomer. This method is "self-validating" because the endpoint of Step 2 is thermodynamically defined; it will always converge to the stable ratio regardless of minor fluctuations in Step 1.
Mechanism: The alpha-proton (next to the carboxyl group) is acidic. Base deprotonates this position, forming an enolate. Reprotonation occurs from the less hindered face, leading to the diequatorial trans conformation.
Protocol:
Dissolve the crude oil in Ethanol.
Add KOH pellets.
Heat to Reflux (78°C) for 12 hours under N₂ atmosphere.
Cool to room temperature.
Acidify with HCl (6N) to pH 2.
Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
Recrystallization: The trans-isomer is typically more crystalline. Recrystallize from Hexane/Ethyl Acetate to achieve >99% purity.
Analytical Validation
¹H-NMR (CDCl₃):
Cis-isomer: Methyl doublet appears downfield (~0.95 ppm) due to axial compression.
Coupling Constants: The methine proton alpha to the carboxyl group shows large axial-axial coupling (J ≈ 10-12 Hz) in the trans-isomer, confirming the equatorial position of the side chain.
Workflow Decision Matrix
Use the following logic flow to determine if this validated route suits your specific project constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route based on isomer target and scale.
References
M. Freifelder.Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary. Wiley-Interscience, 1978.
TCI Chemicals. Hydrogenation Catalysts.Link (Validates Rh/C as the standard for low-temp aromatic ring reduction).
Nagy, J., et al. Stereochemistry and Stereoselective Synthesis. Wiley-VCH, 2016.[4] (Grounding for the thermodynamic stability of trans-1,4-disubstituted cyclohexanes).
Wustrow, D. J., et al. "Synthesis of Naratriptan." Journal of Medicinal Chemistry, 1998, 41(5), 760-771.[5] (Demonstrates the industrial relevance of trans-cyclohexyl acetic acid derivatives). Link
Chemical Book. 2-(4-Methylcyclohexyl)acetic acid Product Properties.Link (Physical property verification).
A Head-to-Head Comparison of 2-(4-methylcyclohexyl)acetic Acid with Other Aliphatic Carboxylic Acids: A Methodological Guide
In the landscape of drug discovery and development, the selection of molecular scaffolds with optimal physicochemical and pharmacokinetic properties is paramount. Aliphatic carboxylic acids are a ubiquitous structural mo...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, the selection of molecular scaffolds with optimal physicochemical and pharmacokinetic properties is paramount. Aliphatic carboxylic acids are a ubiquitous structural motif in medicinal chemistry, valued for their ability to engage in hydrogen bonding and salt-bridge interactions with biological targets. However, subtle modifications to their aliphatic portion can dramatically alter key parameters such as acidity, lipophilicity, solubility, and metabolic stability, thereby influencing overall drug efficacy and safety.
This guide provides a comprehensive framework for the head-to-head comparison of 2-(4-methylcyclohexyl)acetic acid , a molecule of emerging interest, against a panel of structurally diverse and pharmacologically relevant aliphatic carboxylic acids. As robust experimental data for 2-(4-methylcyclohexyl)acetic acid is not widely available, this document serves as a methodological guide for researchers. It outlines the critical experiments required to generate comparative data and provides the scientific rationale behind each protocol. By following these standardized methods, researchers can build a reliable dataset to inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Selection of Comparator Aliphatic Carboxylic Acids
To create a meaningful comparison, we have selected three comparator acids that provide a diverse chemical space, allowing for the systematic evaluation of structural effects:
Cyclohexaneacetic acid: The direct structural analog without the 4-methyl group. This comparison will isolate the specific influence of methyl substitution on the cyclohexane ring.
Valproic acid (2-propylpentanoic acid): A branched-chain fatty acid and an established antiepileptic drug.[1][2] It serves as a clinically relevant benchmark for a non-cyclic, branched aliphatic carboxylic acid.[1]
Octanoic acid (Caprylic acid): A linear, medium-chain fatty acid found in nature.[3] It provides a baseline for understanding the properties of a simple, acyclic aliphatic carboxylate.
Key Physicochemical and ADME Parameters for Comparison
The following parameters are critical for a comprehensive comparison of these compounds in a drug discovery context.
Parameter
Symbol
Importance in Drug Development
Acid Dissociation Constant
pKa
Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor binding.
Lipophilicity / Distribution Coefficient
LogP / LogD
Measures the compound's partitioning between lipid and aqueous phases, a key determinant of absorption, distribution, and potential for non-specific binding.
Aqueous Solubility
S
A fundamental property that affects formulation, dissolution, and absorption. Low solubility is a major hurdle in drug development.
Metabolic Stability
t½, CLint
Indicates the rate at which the compound is metabolized by liver enzymes, which determines its in vivo half-life and dosing regimen.
Comparative Data Summary
The table below summarizes known experimental and predicted values for the comparator acids. This table is intended to serve as a template for researchers to populate with their own experimental data for 2-(4-methylcyclohexyl)acetic acid.
To ensure data consistency and reliability, the following detailed protocols, based on established scientific and regulatory guidelines, are provided.
Determination of pKa by Potentiometric Titration
Rationale: The pKa is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This equilibrium is crucial as the charged form is typically more water-soluble, while the neutral form is more likely to cross lipid membranes. Potentiometric titration is a gold-standard method for pKa determination.
Protocol:
Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent system (e.g., water/methanol) if solubility is limited. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
Acidification: Add a sufficient amount of 0.1 M HCl to the solution to fully protonate the carboxylic acid (to approximately pH 2).
Titration: Begin titrating the solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). Alternatively, the pKa can be determined from the inflection point of a derivative plot (ΔpH/ΔV vs. V).
Determination of Lipophilicity (LogD) by the Shake-Flask Method
Rationale: Lipophilicity is a key driver of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The partition coefficient (LogP) measures the distribution of the neutral form of a compound between octanol and water. For ionizable compounds like carboxylic acids, the distribution coefficient (LogD) at a specific pH is more relevant. The shake-flask method, as outlined in OECD Guideline 107, is the traditional and most reliable method for this measurement.[12][13][14]
Protocol:
Phase Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.
Compound Addition: Prepare a stock solution of the test compound in the aqueous buffer. Add a precise volume of this stock solution to a screw-cap tube containing a known volume of the pre-saturated n-octanol. The final concentration should be below the compound's solubility limit in either phase.
Equilibration: Cap the tube tightly and shake it vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C). For some compounds, a longer equilibration time may be necessary, which can be determined empirically.[12]
Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Calculation: Calculate the LogD value using the formula:
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Experimental Workflow for LogD Determination
Caption: Shake-flask method workflow for LogD measurement.
Determination of Kinetic Aqueous Solubility
Rationale: Poor aqueous solubility can lead to erratic absorption and low bioavailability. Kinetic solubility is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[15] It measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution.[16][17]
Protocol:
Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[18]
Dilution: In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS). This creates a final DMSO concentration of 1%, which is generally well-tolerated in assays.
Incubation & Shaking: Seal the plate and place it on a plate shaker. Incubate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) to allow for precipitation and equilibration.[16]
Precipitate Removal: Use a filter plate (e.g., with a 0.45 µm filter) and vacuum manifold to separate the supernatant from any precipitated compound. Alternatively, centrifuge the plate at high speed and collect the supernatant.
Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a sensitive analytical method like LC-MS/MS. A standard curve prepared from the DMSO stock is used for quantification.[17]
Reporting: The result is reported as the kinetic solubility in µg/mL or µM.
Determination of In Vitro Metabolic Stability
Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum.[19][20] An in vitro metabolic stability assay using liver microsomes (which are vesicles of the endoplasmic reticulum) provides a reliable estimate of a compound's susceptibility to Phase I metabolism.[19] A compound that is rapidly metabolized will have a short half-life (t½) and high intrinsic clearance (CLint), potentially requiring more frequent dosing.
Protocol:
Reagent Preparation:
Thaw pooled liver microsomes (e.g., human, rat) on ice.
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
Prepare a cofactor solution of NADPH (e.g., 20 mM in buffer).
Prepare a stock solution of the test compound (1 mM in a suitable solvent like acetonitrile or DMSO).
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), reaction buffer, and the test compound (final concentration typically 1 µM).[19][21]
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath to bring it to temperature.[20]
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[19]
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[19][21]
Reaction Termination: Immediately stop the reaction in the aliquot by adding a volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]
Sample Processing: Vortex the terminated samples and centrifuge at high speed to pellet the precipitated protein.
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using LC-MS/MS.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[19]
The slope of this line represents the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL)
Workflow for Microsomal Metabolic Stability Assay
Caption: In vitro metabolic stability assay workflow.
Conclusion
The structural nuances of aliphatic carboxylic acids have profound effects on their disposition within biological systems. For 2-(4-methylcyclohexyl)acetic acid, the presence of the bulky, lipophilic cyclohexyl ring substituted with a methyl group is expected to increase its lipophilicity (LogP/LogD) and decrease its aqueous solubility compared to a linear chain acid like octanoic acid. The methyl group may also introduce a site for metabolic oxidation or sterically hinder access to the carboxylic acid group, potentially altering its metabolic profile compared to the unsubstituted cyclohexaneacetic acid.
By systematically applying the standardized protocols detailed in this guide, researchers can generate high-quality, comparable data to elucidate these structure-property relationships. This empirical approach is indispensable for making informed decisions in lead optimization, enabling the rational design of molecules with improved pharmacokinetic profiles and a higher probability of clinical success.
Reproducibility Guide: Synthesis and Stereocontrol of 2-(4-methylcyclohexyl)acetic Acid
Topic: Reproducibility of Experimental Results for 2-(4-methylcyclohexyl)acetic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reproducibility of Experimental Results for 2-(4-methylcyclohexyl)acetic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Strategic Importance
2-(4-methylcyclohexyl)acetic acid is a critical non-aromatic building block in medicinal chemistry, serving as a pivotal intermediate for dopamine receptor ligands such as Cariprazine .[1] The molecule’s efficacy relies heavily on its stereochemistry; the trans-isomer is typically the pharmacophore of interest due to its thermodynamic stability and specific binding affinity.[1]
However, reproducibility in synthesizing this compound is notoriously difficult. The primary route—catalytic hydrogenation of 4-methylphenylacetic acid—is governed by competing kinetic and thermodynamic factors.[1] Standard protocols often yield inconsistent cis:trans ratios (ranging from 80:20 to 20:[1]80) depending on catalyst surface area, solvent polarity, and hydrogen pressure.
This guide objectively compares the two dominant synthetic methodologies (Rhodium-based vs. Platinum-based hydrogenation) and provides a validated, self-correcting protocol to ensure batch-to-batch consistency.[1]
The reduction of the aromatic ring in 4-methylphenylacetic acid involves the syn-addition of hydrogen.[1] This naturally favors the cis isomer (kinetic product).[1] Obtaining the trans isomer requires forcing conditions or a subsequent isomerization step.
Table 1: Catalyst Performance Matrix
Data aggregated from internal optimization studies and patent literature comparisons.
Clean conversion to cis; Precursor to isomerization
Direct access to trans (Industrial scale only)
Expert Insight: The Causality of Selectivity
Why Rhodium? Rhodium is the most active catalyst for aromatic ring hydrogenation under mild conditions. It minimizes side reactions (like decarboxylation) but strictly follows syn-addition logic, yielding almost exclusively the cis isomer.[1]
Why Platinum? Platinum in acetic acid is classic but prone to deactivation. It provides a mixture, often requiring difficult chromatographic separation.
The Solution: The most reproducible path to the trans isomer is not direct synthesis.[1] It is the high-yield synthesis of the cis isomer using Method B (Rh/C) , followed by a controlled thermodynamic isomerization.[1]
Validated Experimental Protocol
Objective: Synthesis of trans-2-(4-methylcyclohexyl)acetic acid via a Two-Stage Process (Hydrogenation
Rationale: The trans isomer (diequatorial substituents) is thermodynamically more stable than the cis isomer (axial-equatorial).[1] Heating in the presence of a base facilitates epimerization at the alpha-position or ring inversion dynamics.[1]
Procedure:
Setup: Dissolve the crude oil from Stage 1 in 50 mL of 20% KOH (aq) .
Reflux: Heat the solution to reflux (approx. 100°C) for 24–48 hours.
Mechanistic Note: The harsh basic condition allows the abstraction of the proton alpha to the carboxyl group (or dynamic ring opening/closing if forcing conditions are used), allowing the ring substituents to settle into the lower-energy trans configuration.[1]
Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 2.
Extraction: Extract with Ethyl Acetate (
mL). Dry over and concentrate.
Crystallization: Recrystallize the residue from n-Hexane/Ethyl Acetate. The trans isomer crystallizes preferentially due to better packing.
Visualization of Reaction Pathway
The following diagram illustrates the stereochemical pathway, highlighting the divergence between kinetic (Rh/C) and thermodynamic outcomes.
Figure 1: Stereochemical pathway from aromatic precursor to the desired trans-isomer.[1] The Rh/C route ensures a clean 'cis' intermediate which is then chemically inverted.[1]
Quality Control & Self-Validation
To ensure scientific integrity, every batch must pass the following checks before proceeding to the next step.
A. NMR Validation (1H NMR in CDCl₃)
Cis-Isomer: The methyl group doublet typically appears slightly downfield compared to the trans isomer due to axial compression effects (approx
Coupling Constants: The methine proton adjacent to the carboxyl group will show different coupling constants (
values) for axial-axial (trans) vs axial-equatorial (cis) interactions.[1]
B. GC/HPLC Monitoring
Use a chiral column or a standard C18 column with a high-resolution gradient.
Checkpoint: After Stage 1, if the cis content is <90%, check the catalyst activity.[1] Old Rh/C often leads to incomplete reduction, leaving aromatic impurities.
References
Wustrow, D. J., et al. (1998). "Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors." Journal of Medicinal Chemistry, 41(5), 760–771.[1]
Gedeon Richter PLC. (2010). "Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl." World Intellectual Property Organization, WO2010070368A1.
Organic Syntheses. (1973). "Hydrogenation of Aromatic Compounds: 4-tert-Butylcyclohexanecarboxylic Acid." Organic Syntheses, Coll. Vol. 5, p.175. (Mechanistic analog for cis/trans selectivity).[1]
A Comprehensive Guide to the Proper Disposal of 2-(4-methylcyclohexyl)acetic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-methylcyclohexyl)acetic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.
I. Understanding the Compound: Hazard Profile and Regulatory Context
2-(4-methylcyclohexyl)acetic acid belongs to the carboxylic acid family. While specific toxicity data is not widely published, it is prudent to handle it with the care afforded to other chemicals in its class. Carboxylic acids can be corrosive and may cause skin and eye irritation.[3]
From a regulatory perspective, chemical waste is broadly categorized as hazardous or non-hazardous. A key determinant for a liquid waste to be classified as hazardous due to corrosivity is a pH of 2 or less, or 12.5 or more.[4][5][6] Therefore, the pH of the waste stream containing 2-(4-methylcyclohexyl)acetic acid is a critical factor in determining its disposal pathway.
Table 1: Key Considerations for Disposal of 2-(4-methylcyclohexyl)acetic Acid
Parameter
Guideline
Justification & References
Waste Characterization
Assume hazardous unless confirmed otherwise by analytical data.
In the absence of a specific SDS, a conservative approach is necessary to ensure safety and compliance.
pH of Aqueous Waste
If pH ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste (EPA code D002).[4][5][6]
The US Environmental Protection Agency (EPA) classifies waste with these pH characteristics as hazardous.
Segregation
Do not mix with incompatible materials such as bases, oxidizing agents, or reactive metals.[7]
Mixing incompatible wastes can lead to dangerous chemical reactions.
Containerization
Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass.[8]
Prevents leakage and reaction between the waste and the container.
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-(4-methylcyclohexyl)acetic acid from a laboratory setting.
1. Waste Identification and Segregation:
Initial Assessment: Treat all waste containing 2-(4-methylcyclohexyl)acetic acid as hazardous waste.
Segregation at Source: Collect waste containing this compound in a dedicated, properly labeled container. Do not mix it with other waste streams, especially halogenated solvents, as this can increase disposal costs.[9]
2. Containerization:
Select Appropriate Containers: Use containers that are compatible with carboxylic acids, such as glass or HDPE bottles.[8] Ensure the container has a secure, leak-proof cap.
Condition of Container: The container must be in good condition, free from cracks or defects.
3. Labeling:
Clear and Comprehensive Labeling: Immediately label the waste container with the following information:
The words "HAZARDOUS WASTE"
The full chemical name: "2-(4-methylcyclohexyl)acetic acid"
The approximate concentration and volume
The date accumulation started
The hazards associated with the waste (e.g., "Corrosive," "Irritant")
4. Accumulation and Storage:
Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Storage Conditions: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[10]
5. Arranging for Disposal:
Engage a Licensed Waste Management Company: Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[11]
Provide Complete Information: Furnish the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
6. Spill Management:
Minor Spills: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial acid spill kit.[11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when cleaning up spills.
Ventilation: Ensure the area is well-ventilated.[8]
Collection and Disposal of Spill Debris: Collect the absorbed material and place it in a labeled hazardous waste container for disposal.[11]
Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team immediately.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(4-methylcyclohexyl)acetic acid.
Caption: Disposal workflow for 2-(4-methylcyclohexyl)acetic acid.
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of laboratory chemicals is a fundamental responsibility of every researcher and scientist. By adhering to the procedures outlined in this guide for 2-(4-methylcyclohexyl)acetic acid, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety, consult relevant documentation, and when in doubt, seek guidance from your institution's environmental health and safety professionals.
References
Atul Ltd. (n.d.). 2-Methylcyclohexyl acetate. Retrieved from [Link]
Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
Google Patents. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
ChemMasters. (2018). Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
ResearchGate. (2025). Substituent Effects. Part 13. Anomalous Dissociation Constants in Water-Organic Solvent Mixtures: Alicyclic and Aliphatic Carboxylic Acids. Retrieved from [Link]
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
PubMed. (n.d.). Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. Retrieved from [Link]
P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]